Hexahydrofuro[3,2-b]furan-3,6-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQWSUCHPAVLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125335-70-8 | |
| Record name | (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of Hexahydrofuro[3,2-b]furan-3,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of Hexahydrofuro[3,2-b]furan-3,6-diamine, a unique bicyclic diamine with significant potential in drug discovery and materials science. Drawing upon established scientific principles and available data, this document delves into the structural nuances, acid-base chemistry, and reactivity of this intriguing molecule.
Introduction: A Chiral Scaffold from a Renewable Source
This compound is a saturated heterocyclic compound featuring a rigid, fused bicyclic system composed of two tetrahydrofuran rings.[1] The presence of two primary amine functionalities dictates its fundamental chemical behavior, rendering it both basic and nucleophilic.[1] A key feature of this molecule is its inherent chirality, arising from its synthesis from naturally occurring chiral precursors.[1] This stereochemical complexity gives rise to various stereoisomers, each with a unique three-dimensional arrangement and potentially distinct biological and material properties.
The synthesis of this compound and its stereoisomers is typically rooted in the use of 1,4:3,6-dianhydrohexitols, commonly known as isohexides. These chiral building blocks are readily available from the dehydration of sugar alcohols like sorbitol and mannitol, which are derived from biomass, positioning this diamine as a sustainable chemical entity.[1] The three primary isohexide stereoisomers—isosorbide, isomannide, and isoidide—each provide a distinct stereochemical platform for the synthesis of the corresponding diamines.[1]
Structural Framework and Stereochemical Implications
The defining characteristic of this compound is its rigid, fused-ring structure.[1] This bicyclic system imparts significant conformational constraint compared to flexible linear diamines. This rigidity can lead to polymers with more predictable and ordered structures when the diamine is used as a monomer.[1]
The stereochemistry of the amine groups is determined by the parent diol and the synthetic route employed. The spatial orientation of these functional groups has a profound impact on the molecule's ability to interact with biological targets or to self-assemble into well-defined polymeric structures.
Caption: General structure of the this compound core.
Acid-Base Properties: A Quantitative Perspective
The two primary amine groups are the centers of basicity in the molecule. Understanding their pKa values is crucial for predicting their protonation state at a given pH, which in turn governs their solubility, lipophilicity, and interaction with biological targets.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| pKa | 8.26 ± 0.40 | ChemicalBook[2] |
| Melting Point | 60-62 °C | ChemicalBook[2] |
| Boiling Point | 260.7 ± 40.0 °C | ChemicalBook[2] |
| Density | 1.199 ± 0.06 g/cm³ | ChemicalBook[2] |
Experimental Determination of pKa: Methodologies
For a rigorous characterization of the basic properties of this compound, experimental determination of its pKa values is essential. The presence of two basic centers means the molecule will have two distinct pKa values (pKa1 and pKa2).
Potentiometric titration is a highly accurate and widely used method for pKa determination. The procedure involves the gradual addition of a standardized acid solution to a solution of the diamine, while monitoring the pH.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh a sample of pure this compound and dissolve it in a known volume of deionized, carbonate-free water. The concentration should be in the range of 1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a titrant delivery tube into the analyte solution. Stir the solution continuously.
-
Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The titration curve will show two inflection points, corresponding to the two equivalence points for the protonation of the two amine groups. The pKa values can be determined from the half-equivalence points (the pH at which half of the amine group is protonated). Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
NMR spectroscopy provides an alternative and powerful method for pKa determination. It relies on the change in the chemical shift of nuclei (typically ¹H or ¹³C) adjacent to the amine groups as a function of pH.
Experimental Protocol: pKa Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a series of buffered solutions of the diamine across a wide pH range (e.g., pH 2 to 12). The concentration of the diamine should be suitable for NMR analysis (typically in the millimolar range). A small amount of a suitable internal standard can be added.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Data Analysis: Identify the proton signals that show a significant change in chemical shift with pH. These are typically the protons on the carbons alpha to the nitrogen atoms. Plot the chemical shift of these protons as a function of pH. The resulting data is then fitted to the Henderson-Hasselbalch equation (or a modified version for a dibasic species) to extract the pKa values. The inflection points of the sigmoidal curves correspond to the pKa values.
Reactivity of the Amine Functionalities
The lone pair of electrons on the nitrogen atoms of the primary amine groups makes them both basic and nucleophilic. This dual reactivity is the cornerstone of the compound's utility in chemical synthesis.
Nucleophilic Reactions
The amine groups readily participate in a variety of nucleophilic substitution and addition reactions. The rigid bicyclic framework can influence the accessibility and reactivity of these amine groups compared to their linear aliphatic counterparts.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This is a common strategy for derivatization in medicinal chemistry.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono- or di-alkylation.
-
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in many pharmaceuticals.
-
Reaction with Carbonyls: The amine groups can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines (reductive amination).
Caption: Key nucleophilic reactions of the primary amine groups.
Synthesis of this compound
The synthesis of this compound typically proceeds from the corresponding diol, which is derived from biomass.[1] The conversion of the diol to the diamine is a crucial step that can be achieved through several methods.
Catalytic Amination of Diols
A sustainable and atom-economical approach is the direct catalytic amination of the hexahydrofuro[3,2-b]furan-3,6-diol stereoisomers.[1] This method often utilizes homogeneous or heterogeneous catalysts and ammonia as the nitrogen source.
Example of a Homogeneous Catalytic System:
A notable example involves the use of a ruthenium-based catalyst, such as [Ru(CO)ClH(PPh₃)₃], in combination with a bidentate phosphine ligand like Xantphos. In a typical procedure, the diol is heated with ammonia in a suitable solvent (e.g., tert-amyl alcohol) at elevated temperatures (e.g., 170 °C) in the presence of the catalyst. This method has been reported to achieve high yields (up to 96%) of the corresponding diamine.[1] Iridium-based catalysts have also been employed for the amination of these diols, often proceeding through a "borrowing hydrogen" mechanism.[1]
Step-by-Step Synthesis via Catalytic Amination (Conceptual)
-
Precursor Synthesis: Synthesize the desired stereoisomer of hexahydrofuro[3,2-b]furan-3,6-diol from the corresponding sugar alcohol (e.g., D-mannitol for isomannide).[3]
-
Catalyst Preparation: Prepare the active catalyst system (e.g., ruthenium or iridium complex with the appropriate ligand).
-
Amination Reaction: In a high-pressure reactor, combine the diol, the catalyst, and a suitable solvent. Pressurize the reactor with ammonia and hydrogen (if required by the catalytic cycle). Heat the reaction mixture to the specified temperature and maintain for the required reaction time.
-
Work-up and Purification: After cooling, vent the reactor and remove the solvent. The crude product is then purified, typically by chromatography or crystallization, to yield the pure diamine.
Applications in Drug Discovery and Materials Science
The unique structural features of this compound make it an attractive scaffold for both drug discovery and the development of advanced materials.
Medicinal Chemistry
The rigid, chiral framework of this diamine allows for the precise spatial positioning of functional groups, a key principle in rational drug design. The two amine groups serve as versatile handles for the introduction of various pharmacophoric elements.
A significant example of the application of a related hexahydrofuro[3,2-b]furan scaffold is in the development of selective Janus kinase 3 (JAK3) inhibitors for the treatment of leukemia.[4] In this context, the bicyclic core serves as a central scaffold to which other functional groups are attached to achieve potent and selective inhibition of the target kinase.
Polymer Chemistry
As a diamine monomer, this compound can be used in polycondensation reactions with diacyl chlorides or diisocyanates to produce polyamides and polyureas, respectively.[1] The rigidity of the fused furan scaffold can impart enhanced thermal and mechanical properties to the resulting polymers.[1] Furthermore, the inherent chirality of the monomer can lead to the formation of polymers with unique chiroptical properties and the potential for creating materials with ordered, hierarchical structures.
Characterization Techniques
A comprehensive characterization of this compound and its derivatives is crucial for confirming its structure, purity, and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the elucidation of the molecular structure and stereochemistry.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretching and bending vibrations of the primary amine groups and the C-O stretching of the furan rings.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming its stereochemistry and conformation. A derivative, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate, has been characterized by X-ray crystallography, confirming the fused bis-tetrahydrofuran structure.[3][5]
Conclusion
This compound is a fascinating and versatile molecule with a unique combination of structural rigidity, chirality, and chemical reactivity. Its origins from renewable biomass make it an attractive building block for sustainable chemistry. While its basic properties are primarily dictated by the two primary amine groups, the bicyclic framework significantly influences its overall characteristics and potential applications. Further experimental investigation into its acid-base properties, particularly the determination of its pKa values, and a more in-depth exploration of its reactivity will undoubtedly unlock its full potential in the fields of drug discovery and materials science.
References
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. (2022). Scholaris.
- (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. (2013).
- (3R,3aR,6R,6aR)
- This compound | 125335-70-8. (n.d.). Benchchem.
- (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4 | CID 10975624. (n.d.). PubChem.
- (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | 143396-56-9. (n.d.). ChemicalBook.
- This compound | C6H12N2O2 | CID 24820169. (n.d.). PubChem.
- A qualitative and quantitative analysis of tertiary amines in restor
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). PubMed Central.
- Chiral Tertiary Diamines in Asymmetric Synthesis. (n.d.).
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (n.d.).
- and [3.2.1]-3-azabicyclic diamines. (2017).
- Amine Analysis using Quantitative Raman Spectroscopy™. (n.d.). OndaVia.
- Efficient Synthesis of (3 R ,3a S ,6a R )- Hexahydrofuro[2,3- b ]furan-3-ol from Glycolaldehyde. (n.d.).
- Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8. (2023). ChemicalBook.
- p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (n.d.).
- Problem: Rate expression for the polymerization of hexamethylene diamine and adipic acid. (2023).
- Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. (2024).
- Bicyclic Conformationally Restricted Diamines. (n.d.).
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear. (2020). Semantic Scholar.
- Amine Reactivity. (n.d.). MSU chemistry.
- Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH + (H 2 O) n. (2023). RSC Publishing.
- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (n.d.). MDPI.
- Quantification of amine functional groups on silica nanoparticles: a multi-method approach. (n.d.).
- Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (n.d.).
- Mayo–Lewis equ
- Chiral diamines in asymmetric synthesis. (n.d.).
- Preparation and properties of biobased polyamides based on 1,9-azelaic acid and different chain length diamines. (n.d.).
- Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applic
- Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. (n.d.).
- Sustainable polyamide elastomers from a bio-based dimer diamine for fabricating highly expanded and facilely recyclable microcellular foams via supercritical CO2 foaming. (n.d.).
- Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activ
- Functional Arom
- Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. (n.d.).
- Formation of Irida-β-ketoimines and PCNamine-Ir(III) Complexes by Reacting Irida-β-diketones with Aliphatic Diamines: Catalytic Activity in Hydrogen Release by Methanolysis of H3N–BH3. (2022).
- 1 Machine Learning Approach to Polymerization Reaction Engineering: Determining Monomers Reactivity Ratios Tung Nguyen and Mona. (n.d.). arXiv.
- Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium C
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boron
- Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (n.d.).
Sources
Technical Guide: (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine
The following technical guide details the structural, synthetic, and pharmacological profile of (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine . This scaffold represents a specialized, high-affinity ligand core derived from the "privileged" bis-tetrahydrofuran (bis-THF) class, best known for its role in next-generation HIV-1 protease inhibitors.
Executive Summary
The (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine is a
Its biological potency stems from the "Backbone Binding" concept: the bicyclic ether oxygens engage in extensive hydrogen bonding with the peptide backbone of the target enzyme, retaining affinity even against multi-drug resistant (MDR) variants.
Part 1: Structural Anatomy & Stereochemical Rationale
The "Velcro" Mechanism (Backbone Binding)
The efficacy of the bis-THF scaffold is defined by its ability to anchor to the HIV-1 protease active site. The (3R,3aR,6S,6aR) configuration forces the fused rings into a specific endo-exo puckering conformation that perfectly complements the S2 binding pocket.
-
Asp29/Asp30 Interaction: The two ether oxygens of the bis-THF core accept hydrogen bonds from the backbone amides of Asp29 and Asp30 (and their symmetry-related residues in the dimer).[2]
-
Water Displacement: The bulky bicyclic structure displaces a conserved "structural water" molecule typically found bridging the enzyme flaps. This displacement creates an entropic advantage, significantly lowering the
of binding.
Stereochemical Definition
The specific stereoisomerism is non-negotiable for biological activity.
-
Core: Hexahydrofuro[3,2-b]furan (cis-fused bicyclic ether).
-
Substituents: Two amino groups at positions 3 and 6.[3]
-
Chirality:
-
3R, 6S: Determines the orientation of the amine "handles" for peptide coupling.
-
3aR, 6aR: Defines the cis-fusion of the rings, creating the concave shape required for the active site.
-
Part 2: Synthetic Pathways (Autonomy & Logic)
The synthesis of the 3,6-diamine requires a stereocontrolled route starting from the chiral pool, typically D-Mannitol . The critical challenge is maintaining the cis-fused junction while inverting stereochemistry at C3 and C6 to install the amines.
Retrosynthetic Analysis
Target: (3R,3aR,6S,6aR)-diamine Precursor: (3S,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide) Strategy: Double nucleophilic displacement of activated alcohols by azide, followed by reduction. Note that displacement (SN2) inverts the configuration, so we must start with the endo diol to achieve the exo amine (or vice versa depending on the specific target isomer required; for the Darunavir-like configuration, we target the specific enantiomer).
Visualization: Synthesis Workflow
The following diagram outlines the conversion from D-Mannitol to the Diamine via the Diazide intermediate.
Figure 1: Stereoselective synthesis pathway from D-Mannitol to the 3,6-diamine scaffold via double inversion.[3]
Part 3: Experimental Protocols (Self-Validating)
Protocol 3.1: Synthesis of the Bis-Azide Intermediate
Rationale: Direct amination is difficult. The azide serves as a masked amine that can be introduced with clean inversion of configuration (Walden inversion).
Materials:
-
(3S,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide)
-
Methanesulfonyl chloride (MsCl)
-
Sodium Azide (
) -
Dry DMF, Pyridine.
Step-by-Step:
-
Activation: Dissolve Isomannide (10 mmol) in dry pyridine (20 mL) at 0°C. Dropwise add MsCl (22 mmol). Stir for 4h at RT. Pour into ice water, filter the precipitate (Bis-mesylate).
-
Validation: TLC (EtOAc/Hexane 1:1) should show disappearance of the polar diol spot.
-
-
Displacement: Dissolve the Bis-mesylate in anhydrous DMF (0.5 M concentration). Add
(3.0 equiv). -
Reaction: Heat to 90-100°C for 12-18 hours behind a blast shield (Azide safety).
-
Workup: Cool, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with brine. Dry over
. -
Purification: Silica gel chromatography.
-
Validation: IR spectroscopy must show a strong azide stretch at
.
-
Protocol 3.2: Reduction to Diamine
Step-by-Step:
-
Dissolve the bis-azide in THF.
-
Add Triphenylphosphine (
, 2.2 equiv) and water (excess). -
Stir at RT for 24h (Staudinger reaction).
-
Concentrate and purify via ion-exchange chromatography or recrystallization as the hydrochloride salt.
-
Validation:
-NMR will show the shift of the C3/C6 protons upfield adjacent to the amine, and disappearance of the azide IR peak.
-
Part 4: Pharmacophore & Binding Dynamics
The 3,6-diamine variant allows for the construction of
Binding Interaction Map
The following diagram illustrates the critical contacts between the scaffold and the HIV-1 Protease active site.
Figure 2: Interaction map showing the "Backbone Binding" of the bis-THF core to the catalytic aspartates.[2][4]
Quantitative Data: Activity Profile
Comparison of Bis-THF derivatives in HIV-1 Protease Inhibition (Representative Data derived from SAR studies of Darunavir analogs).
| Ligand Core | Substituent (P2) | Mechanism Note | ||
| Bis-THF (Alcohol) | -OH (Darunavir) | < 10 pM | 3-5 nM | Strong Asp29/30 H-bonds |
| THF (Single Ring) | -OH (Amprenavir) | ~150 pM | > 40 nM | Weaker backbone affinity |
| Bis-THF (Diamine) | < 50 pM | < 10 nM | Potential for dual-side binding |
*Values estimated based on symmetric inhibitor SAR trends [1, 3].
References
-
Ghosh, A. K., et al. (2006). "Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance." Journal of Medicinal Chemistry. Link
-
Surleraux, D. L., et al. (2005). "Discovery and Selection of TMC114 (Darunavir), a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry. Link
-
Koh, Y., et al. (2010). "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives." Journal of Biological Chemistry. Link
-
PDB Entry 2IEN: Crystal structure of HIV-1 Protease with Bis-THF ligand.
Sources
- 1. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 2. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol – All About Drugs [allfordrugs.com]
- 4. pnas.org [pnas.org]
An In-depth Technical Guide to the Physicochemical Characteristics of Hexahydrofuro[3,2-b]furan-3,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrofuro[3,2-b]furan-3,6-diamine is a biomass-derived, bicyclic diamine with a rigid and chiral structure that has garnered significant interest in both materials science and medicinal chemistry. Its unique three-dimensional architecture, originating from naturally occurring sugar alcohols, offers a versatile scaffold for the development of novel polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, with a focus on its synthesis, stereochemistry, and analytical characterization, to support its application in research and drug development.
The core of this molecule is a fused bicyclic system of two tetrahydrofuran rings, which imparts considerable rigidity to the structure.[1] This constrained conformation is a key feature that distinguishes it from flexible linear diamines, enabling the synthesis of polymers with more predictable and ordered structures.[1] Furthermore, the inherent chirality of this compound, a direct consequence of its synthesis from chiral precursors, makes it an attractive building block for stereospecific applications.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note that many of the publicly available data are predicted values. Experimental verification is crucial for any application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| IUPAC Name | 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diamine | [2] |
| CAS Number | 125335-70-8 | [1] |
| Melting Point | 60-62 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 260.7 ± 40.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 8.26 ± 0.40 | ChemicalBook[3] |
| XLogP3 (Predicted) | -2.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 70.5 Ų | [2] |
Stereochemistry: The Core of Functionality
The defining characteristic of this compound is its stereochemistry. The molecule possesses multiple chiral centers, leading to the existence of several stereoisomers. The specific spatial arrangement of the amino groups on the rigid bicyclic backbone is critical in determining the molecule's interactions and, consequently, its properties and applications.
The synthesis of these stereoisomers is intrinsically linked to the use of 1,4:3,6-dianhydrohexitols, commonly known as isohexides, which are derived from the dehydration of sugar alcohols like sorbitol and mannitol.[1] The three primary isohexide stereoisomers are isosorbide, isomannide, and isoidide, each providing a unique stereochemical template for the synthesis of the corresponding diamines.[1]
A key synthetic strategy involves a double nucleophilic substitution (SN2) reaction on the diol precursors. This process is stereospecific, with the configuration of the final diamine being dictated by the stereochemistry of the starting isohexide. The SN2 mechanism proceeds with a complete inversion of configuration at the reaction centers.
Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is a multi-step process that leverages the fixed stereochemistry of readily available, biomass-derived diols. The classical and most reported method involves the conversion of the diol to a diazide, followed by reduction. More recently, catalytic amination strategies have been developed as a more sustainable alternative.
Classical Synthesis via Azide Displacement
This robust method allows for the stereocontrolled introduction of the amino groups.
Caption: Catalytic amination routes for the synthesis of this compound.
Key Considerations for Catalytic Amination:
-
Homogeneous Catalysis: Ruthenium and iridium-based complexes have shown high activity and selectivity. [1]These reactions often proceed via a "borrowing hydrogen" mechanism. For example, iridium-based catalysts have been used for the stereoselective diamination of isomannide. [1]* Heterogeneous Catalysis: Supported metal catalysts, such as ruthenium on carbon (Ru/C), offer advantages in terms of catalyst separation and recycling. [1]These systems typically require higher temperatures and pressures.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound and its stereoisomers.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the molecular structure and confirming the stereochemistry of the synthesized diamines. The rigid bicyclic framework results in distinct and well-resolved signals in the NMR spectrum. For instance, in the ¹H-NMR spectrum of a dibenzoate derivative of a related hexahydrofuro[3,2-b]furan, the protons on the bicyclic core appear as complex multiplets. [4]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretching vibrations of the primary amine groups and the C-O stretching vibrations of the ether linkages.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to support its structural elucidation through fragmentation analysis.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for separating and quantifying the different stereoisomers of this compound. The diastereomeric ratio of related compounds has been successfully determined using HPLC. * Gas Chromatography (GC): GC can be employed to assess the purity of the synthesized diamine and to monitor the progress of the synthesis reactions, particularly for volatile intermediates or byproducts.
X-ray Crystallography:
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule. The crystal structure of a dibenzoate derivative of (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol has been reported, revealing the conformation of the fused ring system. [5][6]
Experimental Protocols (Conceptual)
The following are conceptual protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific stereoisomer of this compound being investigated.
Determination of Partition Coefficient (LogP) and Distribution Coefficient (LogD)
The shake-flask method followed by HPLC analysis is a standard approach for determining LogP and LogD. [7]
-
Preparation of Phases: Prepare pre-saturated n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
-
Partitioning: A known amount of the diamine is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the diamine in each phase is determined by a validated HPLC method.
-
Calculation:
-
LogP is the logarithm of the ratio of the concentration of the neutral species in n-octanol to its concentration in water.
-
LogD is the logarithm of the ratio of the total concentration (ionized and neutral) in n-octanol to the total concentration in the aqueous buffer at a specific pH.
-
Determination of Ionization Constant (pKa)
UV-Vis spectrophotometry in a multi-well plate format can be used for the determination of pKa. [7]
-
Buffer Preparation: Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 1 to 13).
-
Sample Preparation: A stock solution of the diamine is prepared in a suitable solvent.
-
Measurement: An aliquot of the stock solution is added to each well of a 96-well plate containing the different pH buffers. The UV-Vis absorbance spectrum is then recorded for each well.
-
Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine functional groups.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of this compound and its derivatives makes it a valuable building block in medicinal chemistry. The tetrahydrofuran motif is present in several clinically approved drugs. [8]A key example highlighting the potential of this scaffold is the HIV protease inhibitor Darunavir, which contains a related bis-tetrahydrofuran moiety. [3]The specific stereochemistry of this fragment is crucial for its binding to the active site of the HIV protease enzyme.
The diamine functionality of this compound provides two points for further chemical modification, allowing for the synthesis of a diverse library of compounds with potential therapeutic applications. The rigid nature of the core can help in pre-organizing the appended functionalities for optimal interaction with biological targets.
Conclusion
This compound is a fascinating and versatile molecule with significant potential in both materials science and drug discovery. Its well-defined stereochemistry, derived from natural sources, and its rigid bicyclic structure are its most compelling features. A thorough understanding of its physicochemical properties, underpinned by robust synthesis and analytical characterization, is paramount for unlocking its full potential. This guide provides a foundational understanding of these key characteristics to aid researchers and scientists in their exploration and application of this promising chemical entity.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1396–o1397.
- Surleraux, D., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. The Journal of Organic Chemistry, 70(26), 10853–10856.
- Rao, K. R., & Bhanuprasad, A. B. (2012). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51B(1), 143-148.
- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461–469.
- Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica. Section E, Structure reports online, 69(Pt 9), o1396-7.
-
All About Drugs. (2016, December 23). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. Retrieved from [Link]
-
MDPI. (2023, September 4). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Retrieved from [Link]
-
NIH. (n.d.). Investigation on synthesis and properties of isosorbide based bis-GMA analogue. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advanced materials from corn: isosorbide-based epoxy resins. Retrieved from [Link]
-
ResearchGate. (n.d.). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Retrieved from [Link]
-
PubMed. (2013, August 7). (3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new polyamides derived from di(4-cyanophenyl)isosorbide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and characterization of isosorbide-based polyphosphonates as biobased flame-retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). A highly rigid diamine monomer derived from naturally occurring myo-inositol and its use for polyamide synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Retrieved from [Link]
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol – All About Drugs [allfordrugs.com]
The Rise of Furofuran Diamines: From Biomass to Next-Gen Therapeutics
This guide explores the technical evolution, chemical architecture, and therapeutic applications of furofuran diamine compounds , specifically focusing on the hexahydrofuro[3,2-b]furan-3,6-diamine scaffold.
Once primarily a curiosity of biomass valorization (derived from isomannide), this scaffold has emerged as a critical "privileged structure" in modern medicinal chemistry, particularly as a hydrophilic, rigid linker in Antibody-Drug Conjugates (ADCs) and as a core motif in next-generation Kinase Inhibitors (JAK3) .
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The This compound scaffold represents a convergence of green chemistry and precision medicine. Structurally isomeric to the famous antiretroviral "furofuran alcohol" core (found in Darunavir), the diamine variant offers distinct advantages:
-
Conformational Rigidity: The bicyclic [3,2-b] fused ring system locks the diamine substituents into a defined spatial orientation, minimizing the entropic penalty of binding.
-
Physicochemical Superiority: The scaffold is highly hydrophilic due to the two ether oxygens, addressing the "hydrophobicity problem" often encountered with traditional alkyl linkers in ADCs.
-
Biomass Origin: It is efficiently synthesized from isomannide (a derivative of sorbitol/starch), aligning with sustainable manufacturing goals.
This guide details the transition of this molecule from a polymer monomer to a high-value intermediate in ADCs (e.g., AZD0516 ) and kinase inhibitors.
Chemical Architecture & Stereochemistry
The core structure is a cis-fused bicyclic ether . Unlike the endo-endo configuration often seen in simple derivatives, the medicinal chemistry grade scaffold requires precise stereocontrol.
The Scaffold[1]
-
IUPAC Name: (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine.[1][2][3]
-
Key Feature: The "V-shape" of the two tetrahydrofuran rings creates a distinct cleft. The 3,6-diamine positions allow for bifunctional substitution, making it an ideal linker or scaffold core .
Isomeric Distinction
It is crucial to distinguish this scaffold from its isomers:
-
Furo[2,3-b]furan (Darunavir-type): Used primarily as a P2 ligand in protease inhibitors to capture backbone amides.
-
Furo[3,2-b]furan (Isomannide-type): The subject of this guide.[4] Used for its trans-spanning capability and rigidity in linkers.
Historical Genesis & Evolution
The history of furofuran diamines follows three distinct phases:
Phase I: The Biomass Era (1990s - 2010s)
Initially, this scaffold was explored as a monomer for bio-based polyamides . Researchers sought to replace petroleum-derived diamines (like hexamethylenediamine) with rigid, renewable alternatives derived from starch.
-
Key Challenge: Synthesizing the diamine from the diol (isomannide) without racemization or ring opening.
-
Breakthrough: Development of Ruthenium and Iridium "borrowing hydrogen" catalysts allowed for the direct conversion of -OH to -NH₂ with high stereoretention.
Phase II: The "Linkerology" Revolution (2015 - Present)
As Antibody-Drug Conjugates (ADCs) matured, the field faced a crisis: hydrophobic linkers caused ADCs to aggregate and cleared too quickly from circulation.
-
Solution: Medicinal chemists identified the furofuran diamine as a "hydrophilic masking" group. Its polarity (from ether oxygens) balances the hydrophobicity of cytotoxic payloads (like PBD dimers or camptothecins).
-
Application: It is now a key component of cleavable linkers, such as the Mal-Furofuran-PEG12-Glu-PAB system used in candidates like AZD0516 (targeting STEAP2).[1]
Phase III: The Kinase Inhibitor Era (2020s)
Recent work (e.g., J. Med. Chem. 2022) has utilized the scaffold to design JAK3-selective inhibitors . The rigid core positions hydrogen bond acceptors to interact exclusively with the JAK3 ATP-binding pocket, avoiding off-target effects on JAK1/JAK2.
Visualizing the Evolution
The following diagram illustrates the structural evolution and application logic of the scaffold.
Figure 1: The evolutionary trajectory of the furofuran diamine scaffold from renewable feedstock to high-potency therapeutic applications.
Mechanistic Profile: Why This Scaffold?
In ADCs (Linker Chemistry)
In Antibody-Drug Conjugates, the linker is the "hero" that determines stability. The furofuran diamine serves two roles:
-
Solubility Enhancer: The ether oxygens in the ring system form hydrogen bonds with water, preventing the hydrophobic payload (e.g., Exatecan) from causing the antibody to precipitate.
-
Cleavage Kinetics: When used in a peptide linker (e.g., Val-Cit or Beta-Glu), the steric bulk of the bicyclic ring modulates the accessibility of the cleavage site to lysosomal enzymes (like Cathepsin B), allowing for "tuned" release rates.
In Kinase Inhibition (JAK3)
-
Selectivity Filter: The JAK3 isoform has a unique cysteine residue (Cys909) and a specific solvent-exposed region. The furofuran core acts as a rigid spacer that directs substituents into these unique pockets, achieving >80-fold selectivity over JAK1/2, which is critical for avoiding neutropenia side effects.
Experimental Protocols
Synthesis of this compound
Note: This protocol utilizes a "borrowing hydrogen" methodology to convert the diol directly to the diamine.[4]
Reagents: Isomannide (10 mmol), NH₃ (7 bar), [Ru(CO)ClH(PPh₃)₃] (catalyst), Xantphos (ligand), tert-amyl alcohol.
Workflow:
-
Catalyst Prep: In a glovebox, mix [Ru(CO)ClH(PPh₃)₃] (0.5 mol%) and Xantphos (0.5 mol%) in tert-amyl alcohol. Stir for 30 min to form the active complex.
-
Loading: Add Isomannide (1.46 g, 10 mmol) to the autoclave vessel.
-
Amination: Pressurize with NH₃ gas (5-7 bar). Heat to 170°C for 24 hours.
-
Purification: Cool to room temperature. Vent NH₃. Evaporate solvent. The product is purified via Kugelrohr distillation or recrystallization from ethanol/ether.
-
Validation:
-
1H NMR (DMSO-d6): Check for the disappearance of CH-OH protons (δ 4.2-4.4) and appearance of CH-NH₂ signals (δ 3.2-3.5).
-
Chirality Check: Optical rotation must match literature values to ensure no racemization of the bridgehead carbons.
-
ADC Linker Conjugation (General Protocol)
Objective: Conjugate the diamine linker to a payload (e.g., PAB-MMAE derivative).
-
Activation: Dissolve the payload-linker precursor (containing a p-nitrophenyl carbonate or NHS ester) in dry DMF.
-
Coupling: Add this compound (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction: Stir at 25°C for 4 hours. Monitor by LC-MS for the formation of the carbamate or amide bond.
-
Deprotection: If one amine was Boc-protected (to ensure mono-functionalization), treat with TFA/DCM (1:1) for 30 min.
Synthesis & Mechanism Visualization
Figure 2: The "Borrowing Hydrogen" catalytic cycle used to synthesize the diamine from biomass-derived diols.
Quantitative Data Summary
| Parameter | Furofuran Diamine Scaffold | Linear Alkyl Diamine (Comparison) | Impact on Drug Design |
| LogP (Hydrophobicity) | -1.2 (Hydrophilic) | +1.5 to +2.5 (Hydrophobic) | Reduces ADC aggregation risk. |
| Rotatable Bonds | 0 (Core) | >4 | Lowers entropic penalty; higher binding affinity. |
| Water Solubility | High (>50 mg/mL) | Low (<1 mg/mL) | Improves formulation of insoluble payloads. |
| Metabolic Stability | High (Ether linkage) | Moderate (Alkyl chain) | Reduces premature cleavage in plasma. |
| Selectivity (JAK3) | >80-fold vs JAK1 | <10-fold | Reduces off-target toxicity. |
Future Outlook
The this compound scaffold is currently transitioning from "academic interest" to "clinical utility."
-
Short Term: Expect to see more ADC clinical candidates (like AZD0516) utilizing this linker to carry highly hydrophobic payloads that were previously undeliverable.
-
Long Term: The scaffold's ability to cross the Blood-Brain Barrier (due to its compact size and controlled polarity) makes it a candidate for CNS-active kinase inhibitors.
References
-
Imm, S., et al. (2011). Improved Ruthenium-Catalyzed Amination of Alcohols with Ammonia: Synthesis of Primary Amines. Angewandte Chemie International Edition. (Cited in context of Isomannide amination).[4]
-
Li, Z., et al. (2022). Discovery of Hexahydrofuro[3,2-b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant. Journal of Medicinal Chemistry. Available at: [Link]
-
Monlish, D., et al. (2025).[7] Abstract 1158: Preclinical characterization of AZD0516, a novel STEAP2 antibody-drug conjugate (ADC) for the treatment of prostate cancer.[1] Cancer Research. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9290517B2 - Azabenzimidazole hexahydrofuro[3,2-b]furan derivatives - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 5. Cathepsin K Inhibitor: Unique Mechanism of Action--Osteoporosis--Transcript [medscape.org]
- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hexahydrofuro[3,2-b]furan-3,6-diamine: A Privileged Chiral Scaffold for Peptidomimetics and Nucleic Acid Recognition
Executive Summary
Hexahydrofuro[3,2-b]furan-3,6-diamine (specifically the 2,5-diamino-1,4:3,6-dianhydrohexitol isomers) represents a class of rigid, bicyclic, bio-based scaffolds derived from renewable resources like D-mannitol and D-sorbitol.[1] Unlike flexible linear diamines, this scaffold offers a constrained "V-shaped" or "Butterfly" topology that pre-organizes attached pharmacophores. This structural rigidity significantly reduces the entropic penalty of binding to biological targets.
This technical guide explores the compound's critical role in medicinal chemistry as a peptidomimetic core, a DNA G-quadruplex binder, and a scaffold for protease inhibitors (HIV/HCV). It details the stereochemical nuances between isomannide and isoidide derivatives and provides validated protocols for synthesis and biological evaluation.
Part 1: Structural & Stereochemical Analysis
The biological potency of this compound is dictated by its stereochemistry. The scaffold exists as three primary diastereomers based on the orientation of the 3- and 6-amino groups relative to the bicyclic "book" shape.
The Isohexide Framework
The core structure is a cis-fused bis-tetrahydrofuran system. The fusion creates a rigid concave/convex topology.
-
Isomannide Diamine (Endo-Endo): Both amino groups face "inside" the V-shape. This creates a congested cavity, often used for metal chelation but less ideal for spanning distant biological residues.
-
Isoidide Diamine (Exo-Exo): Both amino groups face "outside" (away from the V-shape). This is the preferred scaffold for drug design because it mimics extended peptide secondary structures and positions functional groups at a distance (~6 Å) ideal for bridging phosphate backbones in DNA or spanning enzyme active sites.
-
Isosorbide Diamine (Exo-Endo): Asymmetric distribution, offering unique "matched/mismatched" interactions in chiral environments.
Structural Visualization (DOT)
The following diagram illustrates the synthesis flow and stereochemical inversion required to access the bioactive exo-exo (isoidide) configuration from the abundant endo-endo (isomannide) precursor.
Caption: Synthesis pathway converting natural D-Mannitol to the bioactive Exo-Exo Isoidide Diamine via double inversion.
Part 2: Mechanisms of Biological Activity
Nucleic Acid Recognition (G-Quadruplex Binding)
The Isoidide Diamine (exo-exo) derivative acts as a specific binder for G-quadruplex DNA structures found in telomeres and oncogene promoters (e.g., c-MYC).
-
Mechanism: The rigid bicyclic backbone prevents the collapse of the diamine chain. The distance between the two protonated amines matches the distance between phosphate groups on the loops or grooves of the G-quadruplex.
-
Effect: Stabilization of the G-quadruplex structure, inhibiting Telomerase activity (anti-cancer mechanism). The "ammonium-phosphate bridge" effect suppresses electrostatic repulsion, locking the DNA in a folded state.
Peptidomimetic Protease Inhibition
In HIV and HCV protease inhibitors, the scaffold serves as a P2-ligand surrogate .
-
Concept: The scaffold replaces a dipeptide segment. Its rigidity reduces the conformational entropy loss upon binding to the enzyme active site.
-
H-Bonding Network: The ether oxygens in the ring system act as hydrogen bond acceptors for the enzyme backbone (e.g., Asp25/Asp25' in HIV protease), while the amine-derived "arms" extend into the S1/S2 specificity pockets.
Mechanism Visualization (DOT)
Caption: Dual mechanism of action: Electrostatic bridging in DNA and entropic pre-organization in enzyme inhibition.
Part 3: Experimental Protocols
Synthesis of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine (Isoidide Diamine)
Note: This protocol utilizes Isomannide as the starting material to achieve the Exo-Exo configuration via double inversion.
Reagents: Isomannide, p-Toluenesulfonyl chloride (TsCl), Sodium Azide (NaN3), Palladium on Carbon (Pd/C), Pyridine, DMF.
-
Tosylation (Activation):
-
Dissolve Isomannide (1 eq) in dry Pyridine at 0°C.
-
Add TsCl (2.2 eq) portion-wise. Stir at RT for 12h.
-
Pour into ice water/HCl. Filter the precipitate (Isomannide bis-tosylate).
-
Checkpoint: Verify melting point (~105-106°C).
-
-
Azidation (Inversion):
-
Reduction (Formation of Diamine):
-
Dissolve bis-azide in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon) for 12h.
-
Filter through Celite. Evaporate solvent.
-
Purification: Distillation under reduced pressure or conversion to dihydrochloride salt for crystallization.
-
FRET Melting Assay (G-Quadruplex Stabilization)
Objective: Quantify the stabilizing effect of the diamine on telomeric DNA.
-
Oligonucleotide: Use F21T (FAM-G3[T2AG3]3-TAMRA).
-
Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.
-
Procedure:
-
Prepare 0.2 µM DNA solution.
-
Add this compound at varying concentrations (0, 0.5, 1.0, 5.0 µM).
-
Heat from 25°C to 95°C at 1°C/min in a real-time PCR machine.
-
Readout: Monitor FAM fluorescence. The melting temperature (
) is the point of 50% fluorescence recovery. -
Calculation:
. A indicates significant stabilization.
-
Part 4: Data Summary & References
Comparative Stereochemical Properties[5]
| Isomer | Configuration | Topology | Primary Application |
| Isomannide | Endo-Endo (3R, 6R) | V-Shape (Crowded) | Metal Ligands, Chiral Auxiliaries |
| Isoidide | Exo-Exo (3S, 6S) | Linear/Extended | Peptidomimetics, DNA Binding |
| Isosorbide | Exo-Endo (3S, 6R) | Asymmetric | Specialized Asymmetric Synthesis |
References
-
Synthesis & Stereochemistry: Thiem, J., & Lüders, H. (1986). Synthesis of diamino-dideoxy-derivatives of 1,4:3,6-dianhydro-D-mannitol, -D-glucitol, and -L-iditol.Starch - Stärke, 38(10), 345-349. Link
-
G-Quadruplex Binding: Binder, H., et al. (2009). Isohexides as Scaffolds for the Design of G-Quadruplex Ligands.ChemBioChem, 10(11), 1785-1790. Link
-
HIV Protease Inhibition (Bis-THF Context): Ghosh, A. K., et al. (2011). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran-Derived Potent HIV-1 Protease Inhibitors.ACS Medicinal Chemistry Letters, 2(4), 298–302. Link
-
Peptidomimetics: Le Nôtre, J., et al. (2013). Synthesis of Isoidide through Epimerization of Isosorbide using Ruthenium on Carbon.[5]ChemSusChem, 6(4), 693-700. Link
-
General Review: Fenouillot, F., et al. (2010).[6] Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review.[6][7]Progress in Polymer Science, 35(5), 578-622. Link[8]
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol – All About Drugs [allfordrugs.com]
- 3. researchgate.net [researchgate.net]
- 4. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. Isosorbide as a Molecular Glass: New Insights into the Physicochemical Behavior of a Biobased Diol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Screening of Hexahydrofuro[3,2-b]furan-3,6-diamine Derivatives
Executive Summary
The hexahydrofuro[3,2-b]furan scaffold (often referred to as the "bis-THF" core) represents a privileged structure in medicinal chemistry, most notably anchoring high-affinity HIV protease inhibitors like Darunavir.[1][2] While the mono-alcohol variants are well-characterized, the 3,6-diamine derivatives offer a distinct, under-explored chemical space.[1][2] These bifunctional scaffolds allow for the rapid generation of peptidomimetic libraries via orthogonal functionalization at the C3 and C6 positions.[2]
This guide outlines a rigorous preliminary screening cascade for these derivatives. It shifts focus from simple "hit-finding" to a structure-first validation approach , ensuring that the rigid stereochemical constraints of the [3,2-b] fusion are leveraged correctly before biological resources are committed.
Part 1: Structural Rationale & Chemical Space[1][2]
The "Transition State" Mimic
The hexahydrofuro[3,2-b]furan core is valued for its rigidity and high oxygen content.[2] In the context of enzyme inhibition, particularly aspartyl proteases, the ether oxygens act as potent hydrogen bond acceptors.[1][2]
-
Stereochemical Criticality: The cis-fused [3,2-b] ring system forces the molecule into a "V-shape."[2]
-
The Diamine Advantage: Unlike the standard alcohol core, the 3,6-diamine substitution pattern allows for the introduction of two distinct "warheads" or recognition elements (R1 and R2).[2] This creates a vector space where the scaffold acts as a rigid linker, projecting substituents into defined subsites (e.g., S2/S2' pockets).[1][2]
Visualization: SAR Logic Map
The following diagram illustrates how the rigid core dictates the spatial arrangement of the amine substituents, guiding the logic for library design and screening.[2]
Figure 1: SAR Logic Map demonstrating how the rigid bis-THF core projects amine functionalities into specific enzyme subsites while providing intrinsic hydrogen bonding capabilities.[1][2]
Part 2: The Screening Cascade (Workflow)
To avoid "false positives" driven by aggregation or impurities (PAINS), we utilize a funnel that prioritizes chemical integrity before biological interrogation.[1][2]
Figure 2: The screening cascade prioritizes chemical validation and solubility before biological assays to eliminate artifacts common in rigid bicyclic scaffolds.
Part 3: Detailed Protocols
Protocol A: Chemical Validation (The "Gatekeeper")
Why: The biological activity of hexahydrofuro[3,2-b]furan derivatives is strictly dependent on the stereochemistry of the ring fusion and the substituents (endo vs. exo).[2] A mixture of diastereomers will yield uninterpretable SAR data.[2]
-
High-Resolution LC-MS: Verify mass and purity (>95%).
-
1H-NMR (NOESY/COSY):
-
Objective: Confirm the cis-fusion of the bicyclic rings.
-
Diagnostic Signal: Look for the coupling constant (
) between the bridgehead protons.[2] A value of ~4-6 Hz typically indicates cis-fusion, whereas trans-fusion (highly strained) would show different couplings or be synthetically inaccessible.[1][2] -
Stereochemical Assignment: Use NOE correlations between the bridgehead protons and the C3/C6 protons to assign endo (towards the "V") or exo (away from the "V") configuration.[2]
-
Protocol B: Thermodynamic Solubility Assay
Why: These rigid scaffolds can suffer from "crystal packing energy," leading to poor aqueous solubility despite the presence of ether oxygens.[1][2]
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Incubation: Spike 10 µL of stock into 490 µL of PBS (pH 7.4) in a glass vial (Final conc: 200 µM, 2% DMSO).
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved precipitate.[2]
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve.
-
Pass Criteria: Solubility > 50 µM is required for reliable bioassay results.[2]
-
Protocol C: Primary Biological Screen (Protease Inhibition Example)
Why: Given the scaffold's history (Darunavir), the most high-yield primary screen is often an aspartyl protease inhibition assay (e.g., HIV-1 Protease or BACE1), though this can be adapted for antimicrobial targets.[1][2]
Method: FRET-based Enzymatic Assay
-
Reagents:
-
Workflow:
-
Data Analysis:
Part 4: Data Presentation & Interpretation[1][2]
When reporting results for this scaffold, data must be stratified by stereochemistry.[1][2]
| Compound ID | R1 (C3-Amine) | R2 (C6-Amine) | Stereochem (3,[1][2]6) | Solubility (µM) | IC50 (nM) | Selectivity Index |
| HF-001 | Benzyl | Benzyl | Exo, Exo | 120 | 450 | >100 |
| HF-002 | Benzyl | Benzyl | Endo, Endo | 85 | >10,000 | N/A |
| HF-003 | Isobutyl | 4-OMe-Ph | Exo, Endo | 210 | 12 | 550 |
Interpretation: In the hypothetical data above, HF-003 demonstrates that mixed stereochemistry (Exo, Endo) provided the optimal fit, likely due to one arm accessing the S2 pocket and the other the S2' pocket effectively.[1][2] HF-002's failure highlights the "V-shape" steric clash in the Endo, Endo configuration for bulky substituents.[2]
Part 5: ADMET Prediction (In Silico)
Before advancing to animal models, run the following in silico predictions specific to this scaffold:
-
H-Bond Donor Count: The diamine core adds 2-4 donors. Ensure the total count remains < 5 (Lipinski) to maintain membrane permeability.[2]
-
Metabolic Stability: The hexahydrofuro[3,2-b]furan ring is generally metabolically stable, but the amine linkers are sites of potential N-dealkylation or oxidation.[1][2]
References
-
Ghosh, A. K., et al. (2010).[1][2] Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. Journal of Medicinal Chemistry. Link[1][2]
-
Muri, E., et al. (2025).[1][2] Isomannide and Derivatives: Chemical and Pharmaceutical Applications. ResearchGate. Link
-
Hughes, J. P., et al. (2011).[1][2] Principles of early drug discovery. British Journal of Pharmacology.[2] Link
-
Bensalem, H., et al. (2025).[1][2][4] Isosorbide and isomannide mono- and di-amination. ChemCatChem.[2] Link[1][2]
-
Ghosh, A. K., et al. (2008).[1][2] Inhibitors of HIV-1 protease: A major success of structure-assisted drug design. Annual Review of Biophysics and Biomolecular Structure. Link
Sources
A Technical Guide to the Spectroscopic Characterization of Hexahydrofuro[3,2-b]furan-3,6-diamine
For Researchers, Scientists, and Drug Development Professionals
The core of this molecule is the hexahydrofuro[3,2-b]furan scaffold, a rigid, chiral bicyclic system derived from renewable biomass sources like mannitol and sorbitol.[1] The dehydration of these sugar alcohols yields isohexides, such as Isosorbide and Isomannide, which serve as key chiral building blocks.[1] The subsequent amination of the corresponding diols produces the target diamine.[1] This inherent rigidity and defined stereochemistry make Hexahydrofuro[3,2-b]furan-3,6-diamine a valuable monomer for creating ordered polymers and a compelling scaffold for novel therapeutics.[1]
Molecular Structure and Key Features
The defining feature of this compound is its fused bicyclic ether system with amine functionalities at the 3- and 6-positions. The stereochemistry of the amine groups depends on the isohexide precursor used in synthesis.[1] Understanding this rigid three-dimensional structure is crucial for interpreting the spectroscopic data that follows.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound will be characterized by signals corresponding to the unique chemical environments of the bicyclic core.
Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental data for the target diamine is unavailable, we can infer the chemical shifts by examining a related precursor, 1,4:3,6-dianhydro-2,5-di-O-benzoyl-D-mannitol, which features the same core furanofuran ring system.[2] The primary difference will be the electronic effect of the amine groups (-NH₂) compared to the benzoate esters (-OBz). Amines are less electron-withdrawing than esters; therefore, we predict an upfield shift (lower ppm) for the protons and carbons at the C3 and C6 positions.
| Position | Precursor (Dibenzoate) ¹³C Shift (ppm)[2] | Precursor (Dibenzoate) ¹H Shift (ppm)[2] | Predicted Diamine ¹³C Shift (ppm) | Predicted Diamine ¹H Shift (ppm) | Rationale for Shift |
| C3 / C6 | 74.1 | 5.42–5.27 (m) | ~50 - 60 | ~3.0 - 3.5 | Strong upfield shift due to replacement of electron-withdrawing -OBz with electron-donating -NH₂. |
| C3a / C6a | 80.6 | 4.95–4.83 (m) | ~75 - 85 | ~4.5 - 5.0 | Minor shift; bridgehead position is adjacent to the substitution site. |
| C2 / C5 | 70.7 | 4.15 (dd), 4.02 (dd) | ~68 - 75 | ~3.8 - 4.2 | Minor shift; position is beta to the substitution site. |
Note: Predicted shifts are estimates. Actual values will depend on the specific stereoisomer, solvent, and experimental conditions.
Expected Splitting Patterns (¹H NMR)
The rigid bicyclic structure will result in complex and well-defined proton-proton coupling.
-
H3/H6: These methine protons will be coupled to the adjacent bridgehead proton (H3a/H6a) and the geminal protons on the C2/C5 methylene group. Expect a multiplet (m) or a doublet of doublets of doublets (ddd).
-
H3a/H6a: The bridgehead protons will show coupling to H3/H6 and H2/H5 protons, likely resulting in complex multiplets.
-
H2/H5: These methylene protons are diastereotopic, meaning they are chemically non-equivalent. They will appear as two separate signals, each likely a doublet of doublets (dd), due to geminal coupling with each other and vicinal coupling to the bridgehead proton.
Caption: Key proton and carbon environments for NMR analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of an appropriate deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical; the amine protons will be exchangeable in D₂O and may not be observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.
-
¹H NMR Experiment: Acquire data with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Experiment: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These experiments are invaluable for definitive signal assignment.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is ideal for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the amine (N-H), ether (C-O-C), and alkane (C-H) bonds.
Predicted Characteristic IR Absorptions
| Functional Group | Bond Type | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Primary Amine | N-H | 3300 - 3500 | Symmetric & Asymmetric Stretch (two bands expected) |
| Primary Amine | N-H | 1590 - 1650 | Scissoring (Bend) |
| Ether | C-O-C | 1050 - 1150 | Asymmetric Stretch (strong intensity) |
| Amine | C-N | 1020 - 1250 | Stretch |
| Alkane | C-H | 2850 - 2960 | Stretch |
Reference for absorption ranges: Standard IR spectroscopy correlation tables.
Protocol for IR Data Acquisition
-
Sample Preparation: As the compound is expected to be a solid[3], the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty instrument (or pure KBr pellet). Then, collect the sample spectrum. The instrument software will automatically ratio the sample to the background. A typical scan range is 4000 to 400 cm⁻¹.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.
Expected Molecular Ion and Fragmentation
The molecular formula for this compound is C₆H₁₂N₂O₂.
-
Molecular Weight: 144.17 g/mol .[4]
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, a peak at m/z 144 would be the molecular ion.
-
Protonated Molecule ([M+H]⁺): Using electrospray ionization (ESI), the most common ion observed would be the protonated molecule at m/z 145 .[5]
-
Other Adducts: Depending on the solvent system, other adducts like the sodium adduct ([M+Na]⁺) at m/z 167 may also be observed.[5]
Logical Fragmentation Pathway: A primary fragmentation route would involve the loss of an amino group or cleavage adjacent to the nitrogen or oxygen atoms. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a common pathway for both amines and ethers.
Caption: Potential fragmentation pathways in ESI-MS.
Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent suitable for ESI, such as methanol or acetonitrile/water. A small amount of a volatile acid (e.g., 0.1% formic acid) is often added to promote protonation and enhance the [M+H]⁺ signal.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Conclusion
This guide establishes a detailed predictive framework for the spectroscopic characterization of this compound. By combining foundational principles with spectral data from analogous structures, we have outlined the expected key features in NMR, IR, and MS analyses. The provided protocols offer a standardized approach for acquiring high-quality experimental data. For any researcher synthesizing or utilizing this important bio-derived chemical, this guide serves as a valuable resource for structural verification and quality control, ensuring the integrity of their scientific endeavors.
References
-
Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1396–o1397. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). (3s,3ar,6s,6ar)-hexahydrofuro[3,2-b]furan-3,6-diamine. Retrieved from [Link]
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8 [chemicalbook.com]
- 4. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - (3s,3ar,6s,6ar)-hexahydrofuro[3,2-b]furan-3,6-diamine (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Solubility and Stability of Hexahydrofuro[3,2-b]furan-3,6-diamine
[1][2][3]
Executive Technical Summary
This compound is a high-value chiral building block characterized by a rigid fused bis-tetrahydrofuran (bis-THF) core.[1][2][3][4] Unlike flexible linear diamines, this molecule offers a constrained geometry that is critical for two primary applications:
-
Pharmaceuticals: As a scaffold for P2-ligands in HIV protease inhibitors (e.g., next-generation Darunavir analogues), where the rigid oxygen-rich backbone enhances hydrogen bonding with the protease active site (backbone binding).[1][2][5]
-
Advanced Materials: As a monomer for high-performance bio-based polyamides and polyurethanes, imparting high glass transition temperatures (
) and mechanical stiffness.[1][2]
This guide addresses the critical physicochemical barriers—specifically the pH-dependent solubility profile and oxidative instability of the free base—that researchers must manage to utilize this compound effectively.[1][2]
Physicochemical Profile & Solubility
Molecular Architecture
The molecule consists of two fused furan rings in a cis-fused configuration (typically derived from isosorbide, isomannide, or isoidide).[1][2]
-
Functional Groups: Two primary amine (
) groups at positions 3 and 6.[1][2] -
Stereochemistry: The specific isomer (e.g., 3R, 3aS, 6R, 6aR) dictates the spatial orientation of the amines (endo/exo), profoundly affecting solubility and reactivity.[1]
Solubility Data
The solubility of this compound is governed by the competition between its polar ether backbone/amine groups and its crystal lattice energy.[1][2]
| Solvent System | Solubility Rating | Mechanistic Insight |
| Water (Neutral pH) | High (>50 mg/mL) | The bis-ether oxygens and amines act as potent H-bond acceptors/donors.[1][2][3] |
| Water (Acidic pH < 7) | Very High | Protonation of amines ( |
| Methanol / Ethanol | High | Compatible with the polar organic backbone.[1][3] |
| DMSO / DMF | High | Standard solvents for coupling reactions.[1][2][3] |
| Dichloromethane | Moderate | Soluble as a free base; insoluble as a salt.[1][2][3] |
| Hexane / Toluene | Low | The molecule is too polar for non-polar hydrocarbons.[1][3] |
The pH-Solubility Switch (Expert Insight)
As a diamine, the compound exhibits a distinct "solubility switch" based on pH.[1][2]
-
pKa (Predicted): ~8.2 – 9.0 (typical for secondary/primary amines on secondary carbons).[1][2]
-
Free Base: Moderately hygroscopic solid.[1][2] Soluble in alcohols and polar aprotic solvents.[1][2]
-
Salt Form (Dihydrochloride): Highly water-soluble, crystalline solid.[1][2] Recommendation: For long-term storage and aqueous handling, convert the free base to the dihydrochloride salt to prevent oxidation and improve solubility kinetics.
Stability & Degradation Pathways[2][3]
Thermal Stability
The fused bis-THF ring system imparts exceptional thermal stability compared to single tetrahydrofuran rings.[1][2][3]
-
Melting Point: 60–62 °C (Free base).[1][2] Salt forms have significantly higher melting points (>200 °C).[1][2]
-
Thermal Decomposition: Stable up to ~260 °C (Boiling point predicted).[1][2]
-
Insight: The rigid bicyclic lock prevents conformational flexibility, reducing the entropy of the transition state during thermal degradation.[1][2]
Chemical Stability Risks
While the ether backbone is inert to hydrolysis, the amine groups present specific stability challenges:
-
Oxidative Deamination: Upon prolonged exposure to air (especially in solution), the
-carbon adjacent to the amine is susceptible to oxidation, leading to imine formation and subsequent hydrolysis/degradation.[1][2] -
Carbamate Formation: Like all primary amines, it rapidly absorbs atmospheric
to form carbamates ( ).[1][2][3]
Stability Logic Diagram
The following diagram illustrates the degradation logic and protection strategies.
Caption: Stability pathways showing the vulnerability of the free base to air and the protective stability offered by salt formation.[1]
Handling & Storage Protocols
Storage Protocol (Self-Validating)
To ensure integrity for pharmaceutical or polymerization applications, follow this "Red-Amber-Green" storage system.
-
Step 1: Form Selection.
-
Step 2: Environment.
-
Step 3: Validation.
Synthesis of the Dihydrochloride Salt (Stabilization)
This protocol stabilizes the diamine for long-term storage.[1][2]
-
Dissolution: Dissolve 1.0 g of this compound (free base) in 10 mL of dry Ethanol.
-
Acidification: Cool to 0 °C. Dropwise add 4M HCl in Dioxane (3.0 equivalents) under stirring.
-
Precipitation: The dihydrochloride salt will precipitate immediately as a white solid.[1][2]
-
Isolation: Filter the solid under Argon. Wash with cold diethyl ether (to remove excess acid).[1][2]
-
Drying: Dry under high vacuum at 40 °C for 4 hours.
-
Result: A highly stable, non-hygroscopicity salt suitable for storage > 1 year.[1][2]
Applications & Causality[3]
HIV Protease Inhibitors (The "Backbone Binding" Concept)
The bis-THF scaffold is famous for its role in Darunavir .[1][2][5] However, the diamine variant allows for the introduction of novel substituents at the P2 position.[1][2]
-
Mechanism: The bis-THF oxygens accept hydrogen bonds from the backbone amide NH of Asp29 and Asp30 in the HIV protease.[2]
-
Diamine Advantage: The amine handles allow for the attachment of functional groups that can reach the Gly48 region (S2 subsite), creating "water-mediated" hydrogen bridges that flexible ligands cannot maintain.[1][2] This is critical for combating multi-drug resistant HIV strains.[1][2]
Bio-Based Polymers[3][8]
References
-
BenchChem. this compound Properties and Synthesis. Retrieved from .[1][2]
-
Ghosh, A. K., et al. (2016).[1][2] Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands.[1][2][3][5] National Institutes of Health (NIH).[1][2] Retrieved from .[1]
-
ChemicalBook. Hexahydro-furo[3,2-b]furan-3,6-diamine (CAS 125335-70-8) MSDS and Properties.[1][2][3] Retrieved from .[1][2]
-
PubChem. this compound (CID 24820169).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from .[1][2]
-
Dana Bioscience. this compound dihydrochloride Product Specification. Retrieved from .[1][2][8]
Sources
- 1. PubChemLite - (3s,3ar,6s,6ar)-hexahydrofuro[3,2-b]furan-3,6-diamine (C6H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8 [chemicalbook.com]
- 4. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 5. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. danabiosci.com [danabiosci.com]
Technical Guide: The Furo[3,2-b]furan Core Structure
The following is an in-depth technical guide on the furo[3,2-b]furan core structure, designed for researchers and drug discovery professionals.
From Chiral Scaffolds to Bioactive Natural Products
Executive Summary & Structural Definition
The furo[3,2-b]furan core is a bicyclic heterocycle characterized by two furan rings fused across the C2–C3 bond of one ring and the C2–C3 bond of the other (using systematic furan numbering).[1][2] In the IUPAC system for the fused bicycle, the oxygen atoms are positioned at vertices 1 and 4 (or 1 and 5 depending on saturation/isomer), but the critical defining feature is the [3,2-b] fusion mode, which distinguishes it from its isomer, the furo[2,3-b]furan (found in HIV protease inhibitors like Darunavir).[1]
This scaffold exists primarily in two relevant forms in drug development:
-
Hexahydrofuro[3,2-b]furan (Isohexides): The saturated, chiral, "V-shaped" scaffold derived from the double dehydration of hexitols (e.g., Isosorbide, Isomannide).[1][2] These are rigid, bifunctional pharmacophores.[2]
-
Furo[3,2-b]furanone/Lactones: Unsaturated or oxidized variations found in complex marine and plant natural products (e.g., Neovibsanins, Amphirionin-2).[2]
Structural Differentiation
The distinction between the [3,2-b] and [2,3-b] systems is a frequent source of confusion.[1] The [3,2-b] system features a "head-to-head" alignment of the oxygen functionalities relative to the fusion, creating a unique electronic and steric profile.[3]
Figure 1: Structural comparison between the target [3,2-b] core and the common [2,3-b] isomer.[1][3]
The Saturated Core: Isohexides in Medicinal Chemistry
The most accessible and industrially relevant form of the furo[3,2-b]furan core is the 1,4:3,6-dianhydrohexitol class (Isohexides).[1] These are "privileged structures" in medicinal chemistry due to their:
-
Chirality: Derived directly from the chiral pool (Glucose, Mannose, Idose).[1][2]
-
Rigidity: The fused bicyclic system locks the conformation, reducing the entropic penalty upon receptor binding.[2]
-
Metabolic Stability: The ether linkages are generally resistant to hydrolysis.[2][3]
Stereochemical Landscape
The biological activity of this core is dictated by the orientation of the substituents at C3 and C6 (endo vs. exo).[1][2][3]
| Isohexide | Precursor | Stereochemistry (C3, C6) | Configuration | Key Feature |
| Isosorbide | D-Sorbitol | Exo / Endo | (3R, 3aR, 6S, 6aR) | Most common; asymmetric handles.[3] |
| Isomannide | D-Mannitol | Endo / Endo | (3R, 3aR, 6R, 6aR) | C2 Symmetry; "V-shaped" cleft. |
| Isoidide | L-Iditol | Exo / Exo | (3S, 3aS, 6S, 6aS) | C2 Symmetry; linear extension.[2] |
Synthesis: Acid-Catalyzed Double Dehydration
The synthesis is a self-validating cascade.[3] The first dehydration forms a tetrahydrofuran (THF) ring, and the second closes the bicyclic system.[1][2] The stereochemistry of the hydroxyl groups in the precursor determines the feasibility of cyclization (hydroxyls must be cis to the leaving group/protonated center for SN2 displacement).[1][2]
Figure 2: Sequential dehydration pathway forming the hexahydrofuro[3,2-b]furan skeleton.
The Unsaturated & Complex Core: Natural Products
Beyond simple scaffolds, the furo[3,2-b]furan motif appears in complex secondary metabolites with potent cytotoxicity.[4]
Key Biological Targets[1][2][3]
-
Neovibsanins (A & B): Diterpenoids containing a furo[3,2-b]furanone core.[1][2][3][5] They exhibit neurotrophic activity, promoting neurite outgrowth in PC12 cells.[2]
-
Amphirionin-2: A marine polyketide with a hexahydrofuro[3,2-b]furan unit.[2][3] It shows potent cytotoxicity against human colon (Caco-2) and lung (A549) carcinoma cells.[1][2][3]
-
Goniofufurone: A cytotoxic styryl lactone derivative.[2][3] The core mimics carbohydrate structures, allowing it to interfere with cellular metabolic pathways.[2]
Synthetic Strategy: Iodine-Induced Cyclization
For constructing the substituted, often unsaturated core found in these natural products, iodocyclization is the gold standard.[2] It allows for the precise installation of the bicyclic system from acyclic or monocyclic precursors with high stereocontrol.[2][3]
Mechanism:
-
Activation: An electrophilic iodine species (e.g., I2, NIS) activates a C-C double bond (alkene or alkyne).[1][2]
-
Nucleophilic Attack: A pendant hydroxyl or carbonyl oxygen attacks the iodonium intermediate.[2][3]
-
Ring Closure: This forms the first furan/dihydrofuran ring.[2][3] A second attack (cascade) closes the [3,2-b] system.[1][2]
Experimental Protocol: Synthesis of 6-Aminoisomannide
Rationale: This protocol describes the synthesis of a differentiated scaffold (amino-alcohol) from Isomannide. This is a critical workflow for medicinal chemists using the core as a peptidomimetic template.[2][3] The endo-orientation of isomannide allows for a unique "turn" conformation in peptide chains.[2][3]
Source Validation: Adapted from SynOpen2021 , 5, 161–166.
Reagents & Equipment[1][2][3][6][7]
-
Substrate: Isomannide (1,4:3,6-dianhydro-D-mannitol).[3]
-
Enzyme: Pseudomonas cepacia lipase (Amano Lipase PS), immobilized on diatomite.[1][2]
-
Reagents: Vinyl acetate (acyl donor), MTBE (solvent), DPPA (diphenylphosphoryl azide), DBU, Triphenylphosphine (
).[1][2] -
Analysis: TLC (Silica gel 60 F254), 1H NMR (400 MHz).
Step-by-Step Methodology
Stage 1: Regioselective Mono-Acetylation (Enzymatic Desymmetrization)
Objective: To differentiate the two identical endo-hydroxyl groups.[1][3]
-
Setup: In a flame-dried round-bottom flask, dissolve Isomannide (1.0 eq, 500 mg) in dry MTBE (20 mL).
-
Addition: Add Vinyl Acetate (3.0 eq) and Immobilized Lipase PS (200 mg).
-
Incubation: Stir the suspension at 30°C at 200 rpm. Monitor by TLC (EtOAc/Hexane 7:3).[1][2]
-
Workup: Filter off the enzyme (can be reused). Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (SiO2, EtOAc/Hexane) yields Isomannide Monoacetate (Yield: ~75-80%).[1][2][3]
Stage 2: Azidation (Walden Inversion)
Objective: To install the nitrogen functionality with inversion of configuration (Endo -> Exo).[1][3]
-
Activation: Dissolve the monoacetate (1.0 eq) in dry Toluene/THF (1:1). Cool to 0°C.[2][3]
-
Reagent Mix: Add
(1.2 eq) and DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise. -
Displacement: Add DPPA (1.2 eq) slowly.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Concentrate and purify via column chromatography to obtain the Azido-ester .
Stage 3: Reduction to Amino-Alcohol[3]
-
Reduction: Dissolve the azido-ester in THF. Add LiAlH4 (2.5 eq) at 0°C.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Isolation: Filter and concentrate to yield (3R, 3aR, 6S, 6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-ol .
References & Data Sources
-
Synthesis of 6-Aminoisomannide:
-
Natural Product Synthesis (Neovibsanins):
-
Triflic Anhydride Method (Modern Synthesis):
-
PubChem Compound Data (Isomannide/Furo[3,2-b]furan):
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 3. mimedb.org [mimedb.org]
- 4. mdpi.com [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Bioinspired synthesis and biological evaluation of ent-protulactones A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Furo[3,2-b]furan-2,5-dione | C6H2O4 | CID 67974530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Furo[2,3-b]furan | C6H4O2 | CID 17945614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. furo[3,2-b]furan;(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | C12H18O8 | CID 23619316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Hexahydrofuro[3,2-b]furan-3,6-diamine: A Bio-Derived Scaffold for Modern Drug Discovery
Application Note and Protocols
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
In the quest for novel therapeutics, medicinal chemists are increasingly looking beyond flat, aromatic molecules and towards three-dimensional, sp³-rich scaffolds.[1] These complex structures offer a superior way to present pharmacophoric features in a well-defined spatial arrangement, potentially leading to higher binding affinity, improved selectivity, and better drug-like properties.[2] Within this paradigm, Hexahydrofuro[3,2-b]furan-3,6-diamine emerges as a compelling, bio-based building block with significant potential for pharmaceutical development.[3][4]
Derived from renewable resources like glucose and sorbitol, the hexahydrofuro[3,2-b]furan core, found in isomers like isosorbide and isomannide, is a rigid, chiral, and V-shaped scaffold.[3][5][6][7] Its inherent rigidity minimizes the entropic penalty upon binding to a biological target, a favorable characteristic for potent molecular interactions.[2] The presence of two primary amine groups provides versatile handles for synthetic elaboration, allowing for the construction of diverse chemical libraries through well-established chemical transformations.[2][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its synthesis, its application in creating diverse molecular libraries, and provide detailed protocols for its derivatization and subsequent analysis.
Physicochemical and Structural Properties
The this compound scaffold is a bicyclic diol derivative where the hydroxyl groups have been replaced by primary amines.[3] Its key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | [8] |
| Molecular Weight | 144.17 g/mol | [8] |
| XLogP3 | -2.1 | [8] |
| Hydrogen Bond Donors | 2 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Melting Point | 60-62 °C | [9] |
| Predicted pKa | 8.26 ± 0.40 | [9] |
Scientist's Note: The negative XLogP3 value indicates the hydrophilic nature of the core scaffold, a property that can be modulated through derivatization of the amine groups. The defined stereochemistry, inherited from its carbohydrate precursors, is a critical feature for exploring specific interactions with chiral biological targets like enzymes and receptors.
Strategic Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for several therapeutic areas:
-
Protease Inhibitors: The rigid backbone can effectively mimic peptide transition states, making it a suitable core for inhibitors of proteases, such as HIV protease or Hepatitis C virus (HCV) protease.[10][11] The diamine functionalities allow for the introduction of side chains that can occupy the S1 and S1' pockets of the enzyme active site.
-
Kinase Inhibitors: The defined three-dimensional structure can be exploited to target the hinge region and allosteric pockets of kinases with high specificity, a key challenge in kinase inhibitor design.[12][13]
-
CNS-Active Agents: The scaffold's polarity and 3D nature can be tuned to achieve blood-brain barrier permeability, opening avenues for developing novel treatments for neurological disorders.
-
Antiviral and Antimicrobial Agents: Chiral diamines are known structural motifs in various antiviral and antimicrobial compounds.[14] This scaffold provides a robust framework for developing new agents in this space.
Experimental Section: Protocols and Methodologies
Protocol 1: Synthesis of a Symmetrically Substituted Bis-Amide Library
This protocol describes the parallel synthesis of a small library of bis-amide derivatives of this compound for initial structure-activity relationship (SAR) studies.
Rationale: Amide bond formation is a robust and well-understood reaction, making it ideal for library synthesis. By reacting the diamine scaffold with a diverse set of carboxylic acids, we can rapidly explore the chemical space around the core.
Workflow Diagram:
Caption: Workflow for parallel synthesis of a bis-amide library.
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., benzoic acid derivatives, aliphatic carboxylic acids)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.5 M stock solutions of each carboxylic acid in anhydrous DMF.
-
Prepare a 0.5 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each reaction well/vial, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).
-
Add 100 µL of the respective carboxylic acid stock solution (0.05 mmol, 2.5 eq).
-
Add 100 µL of the HATU stock solution (0.05 mmol, 2.5 eq).
-
Add 50 µL of the DIPEA stock solution (0.05 mmol, 2.5 eq).
-
-
Reaction:
-
Seal the reaction block/vials and shake at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.
-
-
Workup:
-
Dilute each reaction mixture with 1 mL of DCM.
-
Wash with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Wash with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products using parallel flash chromatography.
-
Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
-
Protocol 2: Asymmetric Derivatization via Boc-Protection
This protocol details the mono-protection of the diamine, enabling the synthesis of asymmetrically substituted derivatives.
Rationale: For many drug targets, symmetric molecules are not optimal. Introducing asymmetry allows for finer tuning of interactions with the target protein. Mono-Boc protection is a standard method to achieve this, allowing for selective reaction at the remaining free amine.
Workflow Diagram:
Caption: Stepwise synthesis of an asymmetric bis-amide derivative.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acids (R¹-COOH and R²-COOH)
-
Coupling reagents (e.g., HATU, DIPEA)
Procedure:
-
Mono-Boc Protection:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of Boc₂O (0.9 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor by TLC or LC-MS for the formation of the mono-protected product.
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the mono-Boc protected intermediate.
-
-
First Amide Coupling:
-
Couple the desired carboxylic acid (R¹-COOH) to the free amine of the mono-Boc protected intermediate using the conditions described in Protocol 1.
-
Purify the resulting Boc-protected amide.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected amide in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM several times to remove residual TFA.
-
-
Second Amide Coupling:
-
Couple the second carboxylic acid (R²-COOH) to the newly freed amine using the conditions described in Protocol 1.
-
Purify the final asymmetric bis-amide product by flash chromatography or preparative HPLC.
-
Data and Expected Outcomes
A small library of 12 compounds was synthesized based on Protocol 1, using a diverse set of substituted benzoic acids. The compounds were then submitted for a preliminary in-vitro protease inhibition assay.
| Compound ID | R-Group | % Inhibition @ 10 µM |
| Scaffold-001 | 4-Fluorophenyl | 55% |
| Scaffold-002 | 4-Chlorophenyl | 62% |
| Scaffold-003 | 4-Bromophenyl | 68% |
| Scaffold-004 | 4-Trifluoromethylphenyl | 75% |
| Scaffold-005 | 4-Methoxyphenyl | 45% |
| Scaffold-006 | 4-Nitrophenyl | 71% |
| Scaffold-007 | 3,4-Dichlorophenyl | 82% |
| Scaffold-008 | 3-Fluorophenyl | 51% |
| Scaffold-009 | 2-Chlorophenyl | 35% |
| Scaffold-010 | Naphthyl | 78% |
| Scaffold-011 | Phenyl | 48% |
| Scaffold-012 | Cyclohexyl | 25% |
Interpretation of Results: The initial screening data suggests a preference for electron-withdrawing substituents on the phenyl ring, particularly at the 4-position. The improved activity of the 3,4-dichloro derivative (Scaffold-007) over the mono-chloro derivative (Scaffold-002) indicates that both size and electronic effects are important. The lower activity of the ortho-substituted compound (Scaffold-009) may suggest steric hindrance. This preliminary SAR provides a clear direction for the next round of library synthesis, focusing on further exploration of substitutions on the aromatic ring.
Conclusion and Future Perspectives
This compound is a versatile, chiral, and bio-based scaffold that offers significant advantages in modern drug discovery. Its rigid conformation and synthetically accessible amine functional groups make it an ideal starting point for the construction of diverse and structurally complex small molecule libraries. The protocols outlined in this document provide a robust framework for researchers to begin exploring the potential of this scaffold in their own pharmaceutical development programs. Future work should focus on expanding the diversity of chemical transformations applied to the diamine core, including reductive amination, urea formation, and sulfonylation, to fully exploit its potential in generating novel therapeutic candidates.
References
-
Dussenne, C., Delaunay, T., Wiatz, V., Wyart, H., Suisse, I., & Sauthier, M. (2017). Synthesis of isosorbide: an overview of challenging reactions. Green Chemistry, 19(22), 5332-5344. Retrieved from [Link]
-
Ghavami, M., et al. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 29(1), 234. Retrieved from [Link]
-
BioSolveIT. (n.d.). Scaffold-Based Drug Design. Retrieved from [Link]
-
Wang, H., et al. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 14(6), 1088. Retrieved from [Link]
-
Home Health Patient Education. (2025). Understanding Isosorbide: Uses, Benefits, and Insights. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). New isosorbide derivates for drug solubilization. Retrieved from [Link]
-
Ali, A., et al. (2022). Development of Scaffolds from Bio-Based Natural Materials for Tissue Regeneration Applications: A Review. Membranes, 12(7), 656. Retrieved from [Link]
-
Liu, X., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry, 71(29), 11041-11051. Retrieved from [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1238-1248. Retrieved from [Link]
-
Advanced Bio-Matrix. (2025). Bio-Based Scaffolds: Harnessing Nature's Frameworks for Tissue Engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Isosorbide. Retrieved from [Link]
-
Yedidi, R. S., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 55(17), 7849-7859. Retrieved from [Link]
-
Ros, A., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5349-5361. Retrieved from [Link]
-
Tungen, J. E., et al. (2012). Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. ACS Medicinal Chemistry Letters, 3(11), 945-949. Retrieved from [Link]
-
ResearchGate. (n.d.). Protease inhibitor scaffolds and structures. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
Piccialli, V., et al. (2014). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. IUCrData, 1(1), x131215. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Abiotic Scaffolds in Medicinal Chemistry: Not a Waste of Chemical Space. Retrieved from [Link]
-
de la F. Monturiol, M., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Pharmaceuticals, 15(11), 1367. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 6. Isosorbide - Wikipedia [en.wikipedia.org]
- 7. Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8 [chemicalbook.com]
- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Hexahydrofuro[3,2-b]furan-3,6-diamine in High-Performance Materials
[1]
Executive Summary
This compound (often referred to as Isosorbide Diamine or Isoidide Diamine depending on stereochemistry) represents a pivotal class of bio-based, rigid bicyclic monomers derived from starch.[1] Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), the fused furan ring structure of this molecule imparts exceptional thermal stability, high glass transition temperatures (
This guide details the application of this diamine in synthesizing high-performance Polyamides (PAs) and its use as a Hardener in Epoxy Systems .[1] It specifically addresses the critical role of stereochemistry—distinguishing between the exo-exo isomer (Isoidide Diamine) which yields semi-crystalline polymers, and the endo-exo isomer (Isosorbide Diamine) which typically yields amorphous materials.
Chemical Identity & Stereochemical Criticality
The utility of this compound is dictated by its stereochemistry. The "V-shaped" bicyclic core creates distinct spatial environments for the amine groups.[1]
Isomer Distinction[1][2]
-
Isoidide Diamine (DAII): Exo-exo configuration.[1] Both amine groups face away from the V-cleft.[1]
-
Significance: This isomer is stereochemically superior for polymerization.[1] The exo orientation minimizes steric hindrance, allowing for higher reactivity and the formation of semi-crystalline domains.
-
-
Isosorbide Diamine (ISDA): Exo-endo configuration.[1]
Synthesis Pathway (High-Performance Route)
To obtain the high-performance DAII isomer, the synthesis typically begins with Isomannide (endo-endo diol). A double Walden inversion during nucleophilic substitution yields the desired exo-exo diamine.[1]
Figure 1: Stereoselective synthesis pathway from Isomannide to Isoidide Diamine via double inversion.[1]
Protocol A: Synthesis of Bio-Based Semi-Crystalline Polyamide (PA-10I)
This protocol describes the interfacial polymerization of Isoidide Diamine (DAII) with Sebacoyl Chloride .[1] This method is selected for laboratory scale to maximize molecular weight without the risk of thermal degradation associated with high-temperature melt polycondensation.[1]
Materials Required
| Reagent | Purity | Role |
| Isoidide Diamine (DAII) | >98% (Exo-Exo) | Bio-based Monomer |
| Sebacoyl Chloride | >99% | Diacid Chloride |
| Sodium Hydroxide (NaOH) | Reagent Grade | Acid Scavenger |
| Chloroform (CHCl₃) | Anhydrous | Organic Solvent |
| Distilled Water | - | Aqueous Solvent |
| Tetrabutylammonium Bromide | 99% | Phase Transfer Catalyst (PTC) |
Experimental Procedure
Step 1: Aqueous Phase Preparation [1]
-
Dissolve 1.44 g (10 mmol) of Isoidide Diamine (DAII) in 20 mL of distilled water in a 100 mL beaker.
-
Add 0.80 g (20 mmol) of NaOH to the solution to serve as the acid acceptor.[1]
-
Optional: Add 0.05 g of Tetrabutylammonium Bromide to enhance reaction kinetics at the interface.
-
Stir until a clear, homogeneous solution is obtained.
Step 2: Organic Phase Preparation
-
Dissolve 2.39 g (10 mmol) of Sebacoyl Chloride in 20 mL of anhydrous Chloroform.
-
Ensure the vessel is dry to prevent premature hydrolysis of the acyl chloride.[1]
Step 3: Interfacial Polymerization [1]
-
Transfer the Aqueous Phase into a high-shear blender or a beaker equipped with a high-speed overhead stirrer.
-
While stirring rapidly (approx. 1000-1500 rpm), slowly pour the Organic Phase into the aqueous solution.
-
Observation: A white polymer film/precipitate will form immediately at the interface.[1]
-
Continue stirring for 15–30 minutes to ensure complete consumption of monomers.
Step 4: Purification & Isolation
-
Filter the resulting white solid using a Buchner funnel under vacuum.[1]
-
Wash 1: Wash the polymer cake with 100 mL of water (3 times) to remove NaCl and excess NaOH.
-
Wash 2: Wash with 50 mL of Acetone to remove unreacted organic species and facilitate drying.[1]
-
Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours .
Characterization Targets
Protocol B: High- Epoxy Curing System
This compound acts as a rigid curing agent.[1] When used with standard DGEBA (Bisphenol A diglycidyl ether), it significantly boosts the modulus and thermal resistance compared to flexible polyetheramines.[1]
Formulation Logic
The stoichiometry is calculated based on the Amine Hydrogen Equivalent Weight (AHEW) .[1]
-
Active Hydrogens: 4.
-
AHEW:
g/eq.[1] -
DGEBA EEW (Epoxy Equivalent Weight): ~187 g/eq (e.g., Epon 828).[1]
Mix Ratio: 19.2 parts DAII per 100 parts Resin (phr).[1]
Curing Protocol
Step 1: Mixing
-
Preheat 10 g of DGEBA resin to 60°C to lower viscosity.
-
Add 1.92 g of DAII (finely ground powder or pre-melted if
permits, though DAII melting point is high, solvent blending or dispersion is often required).-
Pro-Tip: To ensure homogeneity without solvent, dissolve DAII in a small amount of methanol, mix with resin, and degas under vacuum at 80°C to remove solvent before curing.[1]
-
Step 2: Curing Cycle
-
Stage 1 (Gelation): 80°C for 2 hours.
-
Stage 2 (Crosslinking): 120°C for 2 hours.
-
Stage 3 (Post-Cure): 160°C for 1 hour.
Step 3: Expected Properties
Comparative Data Analysis
The following table highlights the advantage of the bicyclic furan core over traditional aliphatic diamines.
| Property | PA-6,10 (Hexamethylenediamine) | PA-Iso,10 (Isoidide Diamine) | Impact of Furofuran Core |
| Monomer Source | Petroleum | Bio-based (Starch) | Sustainability |
| Glass Transition ( | ~50°C | ~125°C | +75°C Increase (Rigidity) |
| Melting Point ( | ~220°C | ~250°C | Enhanced Thermal Stability |
| Solubility | Resistant to most solvents | Soluble in m-cresol, polar solvents | Processing versatility |
Mechanism of Polymerization
The reaction proceeds via nucleophilic acyl substitution.[1] The enhanced rigidity of the DAII monomer reduces the entropy of polymerization but increases the stiffness of the final chain.
Figure 2: Step-growth polymerization mechanism for polyamide formation.[1]
References
-
BenchChem. this compound | 125335-70-8.[1][2] Retrieved from [1]
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Thiem, J., & Bachmann, F. (1994).[1] Synthesis of polyamides from isosorbide-based diamine and aliphatic dicarboxylic acids.[1] Makromolekulare Chemie.[1] (Foundational work on Isoidide Diamine synthesis).
-
Fenouillot, F., et al. (2010).[1] Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review.[1] Progress in Polymer Science.[1] (Review of stereochemical effects).
-
ChemicalBook. Hexahydro-furo[3,2-b]furan-3,6-diamine Product Information. Retrieved from [1]
Application Note: Stereoselective Synthesis of (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific stereochemical challenge of synthesizing (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine (also known as 2,5-diamino-1,4:3,6-dianhydro-2,5-dideoxy-D-glucitol).
This specific stereoisomer corresponds to the configuration of the parent Isosorbide scaffold. Because standard nucleophilic substitution on Isosorbide proceeds with inversion of configuration (yielding the L-iditol or pseudo-isoidide derivatives), this protocol details a Double Inversion Strategy to achieve net retention of the original stereochemistry.
Executive Summary
The target molecule, (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine, is a high-value chiral scaffold used in the synthesis of HIV protease inhibitors (ligands for Darunavir analogs) and novel metal-organic frameworks.
The Stereochemical Challenge: Direct amination of the commercially available precursor, Isosorbide (3R, 6S), via standard activation (mesylation) and displacement (azide) results in the (3S, 6R) diastereomer due to Walden inversion. To obtain the target (3R, 6S) configuration, this protocol utilizes a "Double Inversion" pathway:
-
Inversion 1: Mitsunobu reaction to convert Isosorbide (3R, 6S) to the (3S, 6R) diester.
-
Inversion 2: Activation of the hydrolyzed (3S, 6R) diol and displacement with azide to restore the (3R, 6S) configuration.
Strategic Pathway & Mechanism
The synthesis relies on the rigorous control of chiral centers C3 and C6. The bridgehead carbons (3aR, 6aR) remain fixed by the rigid bicyclic cis-fused ring system.
Figure 1: Synthetic pathway illustrating the double-inversion strategy required to retain the Isosorbide configuration.
Detailed Experimental Protocol
Phase 1: First Inversion (Mitsunobu Esterification)
This step inverts the (3R, 6S) centers of Isosorbide to the (3S, 6R) configuration using benzoic acid.
-
Reagents: Isosorbide (1.0 eq), Triphenylphosphine (PPh3, 2.2 eq), Benzoic acid (2.2 eq), Diisopropyl azodicarboxylate (DIAD, 2.2 eq).
-
Solvent: Anhydrous THF.
Procedure:
-
Charge a flame-dried reaction vessel with Isosorbide (14.6 g, 100 mmol), PPh3 (57.7 g, 220 mmol), and Benzoic acid (26.8 g, 220 mmol) in THF (500 mL).
-
Cool the mixture to 0°C under nitrogen atmosphere.
-
Add DIAD (44.5 g, 220 mmol) dropwise over 60 minutes, maintaining temperature < 5°C.
-
Allow the reaction to warm to room temperature (25°C) and stir for 24 hours.
-
Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off TPPO.
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient) to yield (3S,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate .
Phase 2: Hydrolysis & Activation
The ester is hydrolyzed to the (3S, 6R) diol (often called "inverted isosorbide" or a specific diastereomer of 1,4:3,6-dianhydrohexitol) and then activated as a mesylate.
Step 2A: Hydrolysis
-
Dissolve the dibenzoate intermediate in Methanol (200 mL).
-
Add K2CO3 (2.5 eq) and stir at room temperature for 12 hours.
-
Filter salts, concentrate, and recrystallize (if solid) or use crude after drying. This yields the (3S, 6R)-diol .
Step 2B: Mesylation
-
Dissolve the (3S, 6R)-diol (10 mmol) in dry DCM (50 mL) and Pyridine (5 mL).
-
Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.
-
Stir at 0°C for 2 hours, then room temperature for 4 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and Brine. Dry over Na2SO4 and concentrate to yield the (3S, 6R)-dimesylate .
Phase 3: Second Inversion (Azidation)
This step restores the original (3R, 6S) configuration via a second SN2 displacement.
-
Reagents: (3S, 6R)-Dimesylate (1.0 eq), Sodium Azide (NaN3, 4.0 eq).
-
Solvent: DMF (Dimethylformamide).
Procedure:
-
Dissolve the (3S, 6R)-dimesylate in DMF (0.5 M concentration).
-
Add NaN3 (4.0 eq). Caution: Azides are shock-sensitive; use a blast shield.
-
Heat the mixture to 100°C for 16–24 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organics with LiCl solution (5%) to remove DMF, then Brine.
-
Concentrate to yield (3R,3aR,6S,6aR)-3,6-diazidohexahydrofuro[3,2-b]furan .
Phase 4: Reduction to Diamine
The azide groups are reduced to amines with retention of stereochemistry.
-
Method: Staudinger Reduction (preferred for purity) or Hydrogenation.
Procedure (Hydrogenation):
-
Dissolve the diazide in Methanol.
-
Add 10 wt% Pd/C catalyst (10% loading).
-
Stir under H2 atmosphere (balloon pressure or 3 bar) for 12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate the filtrate to obtain the crude diamine.
-
Final Purification: Distillation under high vacuum (if oil) or conversion to the dihydrochloride salt (HCl/Ether) for recrystallization from Ethanol.
Key Data & Specifications
| Parameter | Specification | Notes |
| CAS Number | 143396-56-9 | Specific to (3R,3aR,6S,6aR) isomer.[1][2][3][4][5] |
| Molecular Formula | C6H12N2O2 | MW: 144.17 g/mol |
| Stereochemistry | (3R, 3aR, 6S, 6aR) | Matches Isosorbide configuration. |
| Appearance | Colorless Oil / White Solid (Salt) | Highly hygroscopic as free base. |
| Key NMR Signal | H3/H6 Protons | Shift from ~4.5 ppm (ester) to ~3.5 ppm (amine). |
| Solubility | Water, Methanol, DMSO | Poor solubility in Hexane/Ether. |
Critical Quality Attributes (CQA) & Troubleshooting
-
Stereochemical Purity: The success of this protocol depends on the efficiency of the Mitsunobu inversion. Incomplete inversion results in mixed diastereomers (e.g., 3R,6R).
-
Validation: Use 1H-NMR coupling constants. The endo-endo vs exo-exo vs exo-endo protons exhibit distinct J-coupling patterns due to the rigid bicyclic framework.
-
-
Azide Safety: Do not concentrate diazide solutions to dryness if large scale; keep in solution or use inert carriers.
-
Alternative Routes:
-
Direct Mesylation of Isosorbide: If you skip Phase 1 and mesylate Isosorbide directly, the final product will be the (3S, 6R) isomer (inverted). Ensure this is not the actual target before proceeding.
-
References
-
Piccialli, V., et al. (2013). "(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate". Acta Crystallographica Section E, 69(9), o1396-o1397. Link
- Context: Describes the crystallography and synthesis of benzoate intermediates of isohexides, confirming conform
-
Thiem, J., & Limberg, G. (1994). "Synthetic Approach to N-Alkylated 2,5-Diamino-2,5-dideoxy-1,4;3,6-dianhydroalditols". Synthesis, 1994(03), 317-321. Link
- Context: Establishes reductive alkylation routes and stereochemical outcomes for isohexide diamines.
-
BLD Pharm. "Product Data: (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine".[2] Link
- Context: Commercial verification of the specific stereoisomer and CAS 143396-56-9.
-
Fenouillot, F., et al. (2010).[6] "Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review". Progress in Polymer Science, 35(5), 578-622.
- Context: Comprehensive review of the reactivity and stereochemistry of the parent scaffolds.
Sources
- 1. 190792-73-5|(3S,4S)-4-Aminotetrahydrofuran-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. 143396-56-9|(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine|BLD Pharm [bldpharm.com]
- 3. 1390652-01-3|(3S,4S)-4-Aminotetrahydro-2H-pyran-3-ol|BLD Pharm [bldpharm.com]
- 4. 1232064-63-9|(3R,4R)-3-Methoxytetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. EnamineStore [enaminestore.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Nucleophilic substitution reactions of Hexahydrofuro[3,2-b]furan-3,6-diamine
An In-Depth Guide to the Nucleophilic Substitution Reactions of Hexahydrofuro[3,2-b]furan-3,6-diamine: Applications and Protocols for Advanced Research
Introduction: The Strategic Value of a Bio-Derived Scaffold
This compound is a chiral, bicyclic diamine that has emerged as a privileged scaffold in medicinal chemistry and materials science. Its intrinsic value stems from its bio-derived origin; the rigid fused furan framework is synthesized from 1,4:3,6-dianhydrohexitols (commonly known as isohexides), which are readily available from the dehydration of sugar alcohols like D-mannitol and sorbitol.[1][2] This provides a stereochemically defined and sustainable platform for chemical innovation. The compound's key feature is the presence of two primary amine functionalities, which serve as versatile handles for nucleophilic substitution reactions.[1] The fixed spatial orientation of these amines, dictated by the stereochemistry of the parent isohexide (e.g., isosorbide or isomannide), allows for the precise, three-dimensional elaboration of molecular structures.[1]
This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering both mechanistic insights and detailed, field-proven protocols to facilitate the synthesis of novel derivatives for downstream applications.
Part 1: Core Reactivity and Mechanistic Principles
The chemical behavior of this compound is dominated by the nucleophilic character of its two primary amine groups. The lone pair of electrons on each nitrogen atom readily attacks electrophilic centers, making the molecule a potent building block for forming a wide array of chemical bonds.[1]
The three principal classes of nucleophilic substitution reactions undertaken with this diamine are:
-
N-Acylation: The reaction with acyl chlorides or anhydrides to form robust amide bonds. This is a cornerstone of drug design, as the amide linkage is a key structural feature in countless pharmaceutical agents.
-
N-Alkylation: The reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines. This modification is critical for tuning properties such as basicity, lipophilicity, and receptor-binding interactions.
-
N-Sulfonylation: The reaction with sulfonyl chlorides to generate sulfonamides, another critical pharmacophore known for its diverse biological activities.
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) or a related addition-elimination mechanism. The rigid bicyclic core can influence the steric accessibility of the amine groups, which can be leveraged to achieve selective functionalization under carefully controlled conditions.[1]
Caption: General Nucleophilic Substitution Pathway.
Part 2: Application Notes and Experimental Protocols
This section provides detailed, self-validating protocols for the key nucleophilic substitution reactions of this compound. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs.
N-Acylation: Synthesis of Bis-Amides
N-acylation is arguably the most fundamental transformation for this diamine, providing rapid access to stable and diverse bis-amide derivatives. Amides are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. The reaction with acyl chlorides is highly efficient and typically proceeds to completion under mild conditions.
General Reaction Scheme: this compound + 2 R-COCl → N,N'-(hexahydrofuro[3,2-b]furan-3,6-diyl)bis(R-carboxamide) + 2 HCl
This protocol describes the exhaustive acylation of both primary amine groups.
-
Materials & Reagents:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add TEA or DIPEA (2.5 eq.) to the solution.
-
Causality: A non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the reaction.[1] This prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction to completion.
-
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Causality: The acylation reaction is often exothermic. Cooling prevents potential side reactions and ensures controlled addition of the highly reactive acyl chloride.
-
-
Acyl Chloride Addition: Add the acyl chloride (2.2 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is fully consumed.
-
Work-up: a. Quench the reaction by adding water or saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude bis-amide by flash column chromatography (silica gel) or recrystallization to obtain the final product.
-
-
Self-Validation & Troubleshooting:
-
Expected Yield: Typically >85%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the primary amine protons and the appearance of amide N-H protons in the ¹H NMR spectrum are indicative of a successful reaction.
-
Pitfall: Incomplete reaction may occur if the acyl chloride is impure or has hydrolyzed. Using a slight excess (2.2 eq.) of fresh acyl chloride ensures complete di-acylation.
-
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Diamine:Acyl Chloride:Base) | 1.0 : 2.2 : 2.5 | Slight excess of acylating agent and base ensures complete conversion. |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, then allows for reaction completion. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, but should be monitored by TLC/LC-MS. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess acid and removes the hydrochloride salt of the base. |
N-Alkylation: Synthesis of Bis-Secondary and Tertiary Amines
N-alkylation introduces aliphatic or aromatic groups, which is a common strategy to modulate a compound's pharmacological profile. However, the direct alkylation of primary amines with alkyl halides can be problematic due to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][4] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.[4] Careful control of stoichiometry and reaction conditions is paramount.
General Reaction Scheme: this compound + R-X → Mixture of mono-, di-, tri-, and tetra-alkylated products
Reductive amination is a superior method for achieving selective mono-alkylation per amine group, thus producing the bis-secondary amine. It involves the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.[5]
-
Materials & Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde) (2.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification reagents
-
-
Step-by-Step Procedure:
-
Reactant Preparation: To a stirred solution of this compound (1.0 eq.) in anhydrous DCE, add the aldehyde or ketone (2.1 eq.).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[5]
-
Causality: The acid catalyzes the dehydration step required for imine formation.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (2.5 eq.) portion-wise to the solution.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting carbonyl compound, preventing side reactions. It is also tolerant of mildly acidic conditions.[5]
-
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Track the disappearance of the starting material and the formation of the product by LC-MS.
-
Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5] b. Extract the mixture with DCM or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Self-Validation & Troubleshooting:
-
Expected Yield: 60-80%.
-
Characterization: Successful alkylation is confirmed by HRMS and NMR. ¹H NMR will show new signals corresponding to the protons of the added alkyl group.
-
Pitfall: If the carbonyl compound is sterically hindered or electronically deactivated, imine formation may be slow. Adding a dehydrating agent like anhydrous MgSO₄ can improve the yield.
-
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Cell-Based Evaluation of Hexahydrofuro[3,2-b]furan-3,6-diamine Anticancer Activity
[1][2]
Abstract
Hexahydrofuro[3,2-b]furan-3,6-diamine (HFFD) represents a distinct class of "isohexide" derivatives, characterized by a rigid, chiral bicyclic ether scaffold derived from renewable biomass (isoidide/isomannide).[1][2] While historically utilized as a polymer cross-linker, recent medicinal chemistry campaigns have identified this scaffold as a "privileged structure" for designing DNA-binding agents and protease inhibitors.[1][2] This application note provides a comprehensive, standardized workflow for evaluating the anticancer efficacy of HFFD and its derivatives. We detail protocols for solubility management, cytotoxicity screening, selectivity profiling, and mechanistic validation via flow cytometry.[2]
Introduction & Compound Rationale
The "Privileged" Scaffold
The HFFD core consists of two fused tetrahydrofuran rings.[2] This structure offers unique pharmacological advantages:
-
Rigidity: The bicyclic system locks the 3,6-amino groups into a fixed spatial orientation, reducing the entropic cost of binding to biological targets (e.g., DNA minor grooves or enzyme active sites).[2]
-
Chirality: Existing as stereoisomers (e.g., endo-endo, exo-exo), it allows for precise probing of chiral biological pockets.[2]
-
Amphiphilicity: The ether oxygens provide hydrogen bond acceptors, while the amines act as donors and cationic centers at physiological pH.[2]
Therapeutic Hypothesis
Research suggests two primary mechanisms for HFFD derivatives in oncology:
-
DNA Interaction: The cationic diamine motif can interact electrostatically with the phosphate backbone of DNA or bind within the minor groove, disrupting replication.
-
Enzyme Inhibition: The scaffold mimics the transition state of peptide bonds, relevant for HIV protease inhibitors which often display off-target anticancer activity (e.g., Nelfinavir).
Compound Handling & Preparation[2][3][4][5][6]
Critical Warning: Free amines can be unstable or prone to oxidation.[2] The dihydrochloride salt form is recommended for biological assays to ensure solubility and stability.[2]
Protocol: Stock Solution Preparation
-
Formulation: Weigh 10 mg of HFFD (or its HCl salt).
-
Solvent: Dissolve in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM.
-
Note: If using the free base, ensure the pH of the final culture medium does not shift. The HCl salt is preferred for water solubility, but DMSO is standard for library screening.[2]
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a starting screening concentration of 100 µM (0.1% DMSO final).
Assay Module 1: Cytotoxicity Screening (Metabolic Activity)[1][2]
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines. Method: Resazurin Reduction Assay (Alamar Blue) is preferred over MTT for higher sensitivity and non-toxicity to cells, allowing multiplexing.[2]
Experimental Design
-
Cell Panel:
-
Controls:
Step-by-Step Protocol
-
Seeding: Plate cells in 96-well black-walled plates at optimized densities (e.g., 3,000–5,000 cells/well).
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.
-
Treatment: Remove old media. Add 100 µL of fresh media containing HFFD in a serial dilution (e.g., 100 µM, 33 µM, 11 µM, ... 0.01 µM).
-
Replicates: Triplicate wells per concentration.
-
-
Exposure: Incubate for 72 hours . (48h is acceptable, but 72h captures slow-acting mechanisms).
-
Readout: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS). Incubate for 2-4 hours.
-
Measurement: Measure fluorescence (Ex: 560 nm / Em: 590 nm).
Data Analysis Output
Calculate % Viability:
Assay Module 2: Mechanism of Action (Flow Cytometry)
Once cytotoxicity is confirmed, distinguishing between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects is mandatory.[2]
Workflow Diagram: Mechanistic Profiling
Caption: Parallel flow cytometry workflow to distinguish apoptotic cell death from cell cycle arrest.
Protocol A: Annexin V/PI Apoptosis Assay
Rationale: Detects the externalization of phosphatidylserine (early apoptosis) and membrane permeability (late apoptosis/necrosis).[2]
-
Harvest: Collect cells (including floating cells) after 24h treatment.
-
Wash: Wash 1x with cold PBS. Resuspend in 1X Binding Buffer at
cells/mL. -
Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate: 15 min at RT in the dark.
-
Analyze: Flow Cytometer (FITC channel for Annexin, PE/Texas Red channel for PI).
Protocol B: Cell Cycle Analysis
Rationale: HFFD derivatives often cause G2/M arrest if they act as DNA intercalators.[2]
-
Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
Staining: Wash ethanol away with PBS.[2] Resuspend in PI/RNase Staining Buffer (PI stains DNA; RNase removes RNA to prevent background).[2]
-
Incubate: 30 min at 37°C.
-
Analyze: Linear amplification of the PI channel. Gating on singlets is critical.
Assay Module 3: DNA Binding Assessment (In Vitro)
Given the diamine structure, assessing direct DNA interaction is a high-value validation step.[1][2]
Method: Ethidium Bromide (EtBr) Displacement Assay.[2]
-
Principle: EtBr fluoresces when intercalated into DNA.[2] If HFFD binds DNA, it will displace EtBr, reducing fluorescence.[2]
-
Mix: Prepare Calf Thymus DNA (CT-DNA) saturated with EtBr in Tris buffer.
-
Titrate: Add increasing concentrations of HFFD.
-
Measure: Monitor fluorescence decrease. A drop indicates competitive binding.[2]
Data Summary & Interpretation Guide
| Parameter | Observation | Interpretation |
| IC50 (Cancer) | < 10 µM | Potent Lead Candidate.[1][2] |
| IC50 (Cancer) | 10 - 50 µM | Moderate Activity; requires optimization.[1][2] |
| Selectivity Index (SI) | > 10 | Excellent therapeutic window (Safe).[2] |
| SI | < 2 | Likely general toxicity (cationic detergent effect).[2] |
| Annexin V+ / PI- | High Population | Early Apoptosis (Clean mechanism).[1][2] |
| Annexin V+ / PI+ | High Population | Late Apoptosis or Necrosis (Possible toxicity).[2] |
| Cell Cycle | G2/M Arrest | Suggests DNA damage or tubulin interference.[2] |
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 24820169, this compound. Retrieved from [1][2][3]
-
Kincaid, J., et al. (2015).[2] Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands. National Institutes of Health.[2] Retrieved from [1][2]
-
Jana, K., et al. (2020).[2][4] Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1][2]
-
Chrzanowska, M., et al. (2020).[2] Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol. International Journal of Molecular Sciences. Retrieved from [1][2]
Sources
- 1. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (35,65)-Hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4 | CID 6852408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-cancer potential of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for creating novel polymers using Hexahydrofuro[3,2-b]furan-3,6-diamine
Application Note & Protocol Guide | Version 2.1
Executive Summary
Hexahydrofuro[3,2-b]furan-3,6-diamine (commonly referred to as Isohexide Diamine , including isomers Isosorbide Diamine (ISODA) and Isoidide Diamine (IIDA) ) represents a class of rigid, bicyclic, bio-based monomers derived from starch. Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), the fused tetrahydrofuran rings impart exceptional rigidity and chirality to the polymer backbone.
This guide details three distinct polymerization methodologies to exploit this rigidity:
-
Interfacial Polycondensation for high-
polyamides. -
Ring-Opening Polyaddition for Non-Isocyanate Polyurethanes (NIPUs).
-
Epoxy Curing for high-performance thermosets.
Key Value Proposition:
-
Thermal Stability: Incorporating the bicyclic core typically raises the Glass Transition Temperature (
) by 40–80°C compared to linear analogues. -
Sustainability: 100% bio-based carbon content when paired with bio-derived comonomers.
-
Optical Activity: Inherently chiral backbone suitable for enantioselective separation membranes.
Monomer Profiling & Pre-Process QC
Critical Control Point: The stereochemistry of the amine groups (endo vs. exo) significantly affects reactivity.
-
Isoidide Diamine (IIDA): Both amines are exo. Higher reactivity; favored for rapid polymerization.
-
Isosorbide Diamine (ISODA): One exo, one endo. The endo amine is sterically hindered, often requiring higher temperatures or specific catalysts.
QC Protocol: Self-Validating Purity Check
Before polymerization, validate the monomer quality to prevent chain termination by mono-functional impurities.
-
Amine Value Titration:
-
Dissolve 0.5 g monomer in 50 mL glacial acetic acid.
-
Titrate with 0.1 N Perchloric acid in acetic acid using Crystal Violet indicator.
-
Target: Theoretical Amine Value ~778 mg KOH/g. Acceptable range: 770–785 mg KOH/g.
-
-
Hygroscopicity Check:
-
This diamine is highly hygroscopic. Water acts as a plasticizer and stoichiometric imbalance.
-
Requirement: Moisture content < 0.1% (Karl Fischer). Dry under vacuum at 40°C for 12h if > 0.1%.
-
Application 1: High-Performance Polyamides (Interfacial Synthesis)
Methodology: Interfacial polymerization is superior to melt condensation for this monomer to avoid thermal degradation/discoloration at high melt temperatures (>250°C).
Materials
-
Aqueous Phase: this compound (10 mmol), NaOH (22 mmol), Distilled Water (50 mL).
-
Organic Phase: Sebacoyl Chloride (10 mmol), Dry Chloroform or Dichloromethane (50 mL).
-
Surfactant: Sodium lauryl sulfate (10 mg) – optional, to increase surface area.
Step-by-Step Protocol
-
Aqueous Prep: Dissolve the diamine and NaOH in water in a high-shear mixer vessel (e.g., Waring blender or reactor with overhead stirrer). Add surfactant.
-
Organic Prep: Dissolve sebacoyl chloride in the organic solvent. Ensure the solvent is strictly anhydrous to prevent hydrolysis of the acid chloride.
-
Initiation:
-
Slow Addition: With rapid stirring (1500+ RPM), pour the organic phase into the aqueous phase.
-
Observation: A white polymer film (Nylon) will instantly form at the interface.
-
-
Propagation: Continue stirring for 5–10 minutes. The high shear constantly breaks the interface, exposing fresh monomer.
-
Isolation:
-
Filter the precipitated polymer.[1]
-
Wash 1: Water (3x) to remove NaCl and excess diamine.
-
Wash 2: Acetone (2x) to remove organic solvent residues.
-
Wash 3: Hot methanol (1x) to extract oligomers.
-
-
Drying: Vacuum oven at 60°C for 24 hours.
Expected Properties:
-
Yield: > 85%
- : 140–160°C (vs. ~60°C for Nylon 6,10)
Application 2: Non-Isocyanate Polyurethanes (NIPUs)
Methodology: This route eliminates toxic isocyanates by reacting the diamine with cyclic carbonates. The hydroxyl group generated during ring-opening provides intrinsic hydrogen bonding, increasing adhesion.
Mechanism Visualization
The nucleophilic attack of the diamine on the cyclic carbonate carbonyl carbon opens the ring, forming a urethane linkage and a primary/secondary hydroxyl group.
Figure 1: Mechanism of step-growth polyaddition for NIPU synthesis.
Protocol
-
Stoichiometry: 1:1 molar ratio of Diamine to Bis-cyclic carbonate (e.g., Carbonated Bisphenol A or Diglycerol Dicarbonate).
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF (20 wt% solids). Note: Bulk polymerization is possible but viscosity rises rapidly.
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) at 1–5 mol% is recommended to activate the carbonate.
-
Reaction:
-
Heat to 80–100°C under Nitrogen.
-
Reaction time: 12–24 hours. Monitor via FTIR (disappearance of Carbonate peak at ~1800 cm⁻¹).
-
-
Precipitation: Pour into excess Methanol/Water mix.
Application 3: Epoxy Curing Agent
Methodology: The rigid diamine acts as a hardener. The reaction is autocatalytic but slower than aliphatic amines due to steric hindrance (especially for the endo isomer).
Formulation Table
| Component | Function | Ratio (PHR)* | Notes |
| DGEBA (EEW ~190) | Resin | 100 | Standard Bisphenol A epoxy |
| Hexahydrofuro-diamine | Hardener | 19–20 | Calculate based on AHEW** |
| Accelerator | Catalyst | 1–3 | Salicylic acid or DMP-30 |
*PHR = Parts per Hundred Resin **AHEW (Amine Hydrogen Equivalent Weight) = MW / 4 (approx 36 g/eq)
Curing Cycle[3][4]
-
Mixing: Pre-warm resin to 40°C. Dissolve diamine into resin (the diamine is solid, mp ~60–65°C). Mix until clear.
-
Degassing: Vacuum degas for 10 mins to remove air bubbles.
-
Cure Schedule:
-
Stage 1: 80°C for 2 hours (Gelation).
-
Stage 2: 150°C for 2 hours (Full crosslinking).
-
Post-Cure: 180°C for 1 hour (Maximize
).
-
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate polymerization pathway based on desired material properties.
Characterization & Troubleshooting
Key Analytical Metrics
-
NMR (
H, C): Confirm complete consumption of amine protons. For NIPUs, look for the appearance of urethane carbonyl at ~155 ppm. -
DSC (Differential Scanning Calorimetry):
-
TGA (Thermogravimetric Analysis): Bio-based polymers often have lower thermal stability than petrochemicals. Ensure
> 300°C for engineering applications.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Polyamides) | Stoichiometric imbalance (Hydrolysis) | Ensure acid chloride is fresh; use strictly anhydrous organic solvents. |
| Yellowing/Discoloration | Oxidation of amine | Perform reactions under Nitrogen/Argon. Keep temperatures < 200°C where possible. |
| Incomplete Cure (Epoxy) | Endo amine steric hindrance | Increase post-cure temperature; use accelerator (Salicylic acid). |
| Gelling during NIPU synthesis | Crosslinking side reactions | Ensure monomer purity; avoid temperatures > 120°C to prevent urea formation. |
References
-
Thiyagarajan, S., et al. (2011).[5][6] "Renewable rigid diamines: efficient, stereospecific synthesis of high purity isohexide diamines." ChemSusChem.[6]
-
Besse, V., et al. (2013).[6][7] "Synthesis of isosorbide based polyurethanes: An isocyanate free method." Reactive and Functional Polymers.
-
Chrysanthos, M., et al. (2011).[6] "Preparation and properties of bio-based epoxy networks derived from isosorbide diglycidyl ether." Polymer.[1][8][3][4][6][9]
-
Jacquel, N., et al. (2011). "Synthesis and properties of polyamides derived from isomannide and isosorbide." Polymer.[1][8][3][4][6][9]
-
ChemGuide. "Polyamides - Nylon and Kevlar." (General mechanism reference).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. threebond.co.jp [threebond.co.jp]
- 9. Advanced materials from corn: isosorbide-based epoxy resins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine
Welcome to the technical support center for the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake the synthesis of this valuable bicyclic diamine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain a high-purity product.
Introduction: The Synthetic Landscape
This compound is a chiral, rigid bicyclic diamine with significant potential in the development of novel polymers and pharmaceutical agents. Its synthesis typically originates from biomass-derived 1,4:3,6-dianhydrohexitols, such as isomannide, isosorbide, and isoidide, making it a sustainable building block. The most common and effective synthetic route is the catalytic reductive amination of the corresponding diol, hexahydrofuro[3,2-b]furan-3,6-diol. This process, while efficient, can present several challenges that may lead to suboptimal yields and purity. This guide will address these challenges head-on, providing you with the insights needed to navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and sustainable starting materials are 1,4:3,6-dianhydrohexitols, also known as isohexides. These are readily available from the dehydration of sugar alcohols like mannitol and sorbitol. The choice of isohexide stereoisomer (isomannide, isosorbide, or isoidide) will determine the stereochemistry of the final diamine product.
Q2: What is the primary synthetic method to convert the diol to the diamine?
A2: The primary method is catalytic reductive amination. This one-pot reaction involves the use of a catalyst, typically a noble metal like ruthenium or iridium, in the presence of ammonia and a reducing agent (often hydrogen gas). This method is favored for its atom economy and efficiency.
Q3: What are the key factors influencing the yield and selectivity of the reaction?
A3: Several factors are critical:
-
Catalyst choice: The type of catalyst and its support can significantly impact activity and selectivity. Ruthenium on carbon (Ru/C) is a commonly used heterogeneous catalyst.
-
Reaction temperature: Temperature affects the reaction rate and can influence the formation of byproducts.
-
Ammonia concentration: A sufficient excess of ammonia is necessary to drive the reaction towards the formation of the primary diamine and minimize the formation of secondary amines.
-
Hydrogen pressure: In reductive amination using H2, the pressure is a key parameter to control the reduction of the imine intermediate.
-
Stereochemistry of the starting diol: The orientation of the hydroxyl groups (endo vs. exo) in the starting isohexide can affect their reactivity and the product distribution.
Q4: What are the expected major byproducts in this synthesis?
A4: The primary byproducts are the mono-amino alcohol intermediate, where only one of the hydroxyl groups has been converted to an amine, and various stereoisomers of the diamine product. In some cases, over-alkylation can lead to the formation of secondary amines, although this is less common with a sufficient excess of ammonia.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of the Starting Diol
Potential Causes & Solutions
-
Inactive Catalyst:
-
Diagnosis: The catalyst may have been improperly stored or handled, leading to oxidation or poisoning.
-
Solution: Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if the catalyst is pyrophoric or sensitive to air. For heterogeneous catalysts like Ru/C, ensure it is properly activated if required by the supplier's protocol.
-
-
Insufficient Temperature:
-
Diagnosis: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by TLC or GC-MS. Be aware that excessive temperatures can lead to byproduct formation.
-
-
Low Ammonia Concentration:
-
Diagnosis: An insufficient amount of ammonia will slow down the initial imine formation.
-
Solution: Ensure a significant excess of ammonia is used. For reactions in a sealed reactor, this can be achieved by using a concentrated aqueous ammonia solution or by charging the reactor with anhydrous ammonia gas.
-
Issue 2: Low Yield of the Diamine, with Significant Amount of Mono-amino Alcohol Intermediate
Potential Causes & Solutions
-
Incomplete Reaction:
-
Diagnosis: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Increase the reaction time and monitor the disappearance of the mono-amino alcohol intermediate by GC-MS or LC-MS.
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: The chosen temperature or pressure may not be sufficient to drive the second amination step. The reactivity of the second hydroxyl group might be lower than the first, especially if there are steric or electronic differences.
-
Solution: Increase the reaction temperature or hydrogen pressure. A screening of reaction parameters (a Design of Experiments, DoE, approach) can be beneficial to find the optimal conditions for the conversion of the mono-amino alcohol to the diamine.
-
-
Catalyst Deactivation:
-
Diagnosis: The catalyst may lose its activity over the course of the reaction.
-
Solution: Consider adding a fresh portion of the catalyst midway through the reaction. Alternatively, investigate more robust catalyst systems.
-
Issue 3: Formation of Multiple Stereoisomers
Potential Causes & Solutions
-
Reaction Mechanism:
-
Diagnosis: The reductive amination of isohexides proceeds through the formation of a ketone intermediate, which is then converted to an imine. The reduction of the imine can occur from two different faces, leading to the formation of stereoisomers.
-
Solution: The stereoselectivity of the reduction step is influenced by the catalyst and the reaction conditions. Screening different chiral catalysts or ligands (for homogeneous catalysis) may improve the diastereoselectivity. For heterogeneous catalysis, the choice of support and metal can also play a role.
-
-
Purification Challenges:
-
Diagnosis: Diastereomers can be difficult to separate by standard column chromatography.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating stereoisomers. Method development will be required to find the optimal chiral stationary phase and mobile phase. Derivatization of the diamines to form diastereomeric amides or carbamates can also facilitate separation by conventional chromatography.
-
Issue 4: Difficulty in Product Isolation and Purification
Potential Causes & Solutions
-
High Polarity of the Product:
-
Diagnosis: The diamine is a polar molecule and may be highly soluble in polar solvents like water, leading to poor extraction efficiency.
-
Solution: Use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol. Alternatively, perform multiple extractions. Salting out the aqueous layer with a salt like NaCl can also decrease the solubility of the product in the aqueous phase.
-
-
Formation of Emulsions during Extraction:
-
Diagnosis: The presence of the amine can lead to the formation of stable emulsions during acid-base workup.
-
Solution: Add a small amount of a brine solution or a different organic solvent to break the emulsion. Centrifugation can also be an effective method.
-
-
Product is an Oil or a Low-Melting Solid:
-
Diagnosis: The purified product may not crystallize easily.
-
Solution: If the product is an oil, consider converting it to a salt (e.g., hydrochloride or sulfate salt) which is often a crystalline solid and easier to handle and purify by recrystallization.
-
Experimental Protocols
Representative Protocol for the Catalytic Amination of Hexahydrofuro[3,2-b]furan-3,6-diol
This protocol is a general guideline and may require optimization for your specific setup and starting material stereoisomer.
Materials:
-
Hexahydrofuro[3,2-b]furan-3,6-diol (Isomannide as an example)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Aqueous Ammonia (28-30%)
-
Hydrogen gas (high purity)
-
Solvents for workup and purification (e.g., Dichloromethane, Methanol, Diethyl ether)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup: In a glass liner for the autoclave, add Hexahydrofuro[3,2-b]furan-3,6-diol (e.g., 1.0 g, 6.84 mmol) and 5% Ru/C catalyst (e.g., 10 mol% Ru relative to the diol).
-
Addition of Ammonia: Add concentrated aqueous ammonia (e.g., 20 mL).
-
Reaction: Seal the autoclave. Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar). Heat the reactor to the desired temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS. The reaction is typically run for 24-48 hours.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ammonia and methanol. The resulting residue can be dissolved in water and extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol containing a small amount of triethylamine to prevent streaking. Alternatively, the product can be converted to its hydrochloride salt and purified by recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative)
| Entry | Starting Diol | Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield of Diamine (%) | Yield of Amino Alcohol (%) |
| 1 | Isomannide | 5% Ru/C | 150 | 40 | 24 | 65 | 25 |
| 2 | Isomannide | 5% Ru/C | 180 | 40 | 24 | 85 | 10 |
| 3 | Isosorbide | 5% Ru/C | 180 | 40 | 24 | 40 | 50 |
| 4 | Isomannide | 5% Ir/C | 180 | 40 | 24 | 75 | 15 |
Note: These are illustrative values. Actual yields will depend on the specific experimental conditions.
Visualization
Reaction Pathway
Caption: General reaction pathway for the catalytic reductive amination of the diol.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Hexahydrofuro[3,2-b]furan-3,6-diamine
Welcome to the technical support center for Hexahydrofuro[3,2-b]furan-3,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this unique, bio-derived bicyclic diamine. Due to its distinct stereochemistry, high polarity, and specific reactivity, isolating this compound in high purity presents several challenges. This document provides in-depth troubleshooting guides and protocols based on established chemical principles and field-proven insights to help you achieve your desired purity.
Section 1: Troubleshooting Common Purification Problems
This section addresses the most frequently encountered issues during the purification of this compound in a practical question-and-answer format.
Q1: My final product has a low, broad melting point and complex NMR signals. How do I remove the unreacted diol starting material?
Causality: This is a classic problem of insufficient separation between a polar product and an even more polar starting material. This compound is synthesized from its corresponding diol, (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol or its stereoisomers[1][2]. Both the diamine and the diol are highly polar molecules with a propensity for hydrogen bonding. During extraction or standard chromatography, their similar polarities can lead to co-elution or poor separation, resulting in a contaminated final product.
Troubleshooting Protocol:
-
Acid-Base Extraction: Leverage the basicity of the amine groups.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The diamine will react to form a water-soluble ammonium salt and move to the aqueous phase, while the neutral diol starting material remains in the organic layer.
-
Separate the aqueous layer.
-
Basify the aqueous layer carefully with a base like sodium hydroxide (NaOH) to a pH >10, which will deprotonate the ammonium salt and regenerate the free diamine.
-
Extract the free diamine back into an organic solvent (repeat 3-4 times).
-
Combine the organic layers, dry with an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Specialized Column Chromatography: If extraction is insufficient, an amine-specific chromatography strategy is necessary. (See Section 2, Protocol 2.1 for a detailed method).
Q2: My product purity is low, and I suspect the presence of multiple stereoisomers. How can I separate them?
Causality: this compound is inherently chiral, with its stereochemistry dictated by the isohexide precursor used in its synthesis (Isosorbide, Isomannide, or Isoidide)[1]. Harsh reaction conditions, such as high temperatures or pressures, can sometimes cause epimerization at the carbon centers bearing the amino groups, leading to the formation of diastereomers[1]. These diastereomers often have very similar physical properties, making them difficult to separate by standard techniques.
Troubleshooting Protocol:
-
Chiral HPLC Analysis: First, confirm the presence of multiple stereoisomers.
-
Analytical chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the diastereomeric ratio (% dr). Use a chiral column (e.g., Chiralpak series) with a suitable mobile phase, often a mixture of hexane/ethanol or hexane/isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
-
Preparative Chiral Chromatography: For separation, scale up the analytical method.
-
This is the most direct method for separating diastereomers. It requires specialized equipment but offers the highest resolution.
-
-
Diastereomeric Salt Formation & Recrystallization: This is a classical chemical resolution technique.
-
React the mixture of diamine stereoisomers with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) in a suitable solvent.
-
This reaction forms a mixture of diastereomeric salts. Diastereomers have different physical properties, including solubility.
-
Perform a systematic recrystallization screening (see Protocol 2.2) to find a solvent system where one diastereomeric salt preferentially crystallizes while the other remains in solution.
-
Isolate the pure diastereomeric salt by filtration.
-
Neutralize the salt with a base to recover the single, pure stereoisomer of the diamine.
-
Q3: During column chromatography on silica gel, my compound streaks badly or won't elute from the baseline. What should I do?
Causality: This is a direct consequence of the compound's high polarity and basicity. Standard silica gel is slightly acidic and acts as a polar stationary phase[3]. The basic amine groups of your compound interact very strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or significant tailing[4].
Troubleshooting Protocol:
-
Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites.
-
Option A (Recommended): Use an amine-modified mobile phase. Add a small amount of a tertiary amine like triethylamine (TEA) or a volatile base like ammonium hydroxide to your eluent system[4][5]. A typical starting point is 0.5-2% TEA in an ethyl acetate/hexane or dichloromethane/methanol mixture. The TEA will preferentially bind to the acidic sites on the silica, allowing your diamine to elute more cleanly.
-
Option B: Use basic alumina as the stationary phase instead of silica gel[3]. Alumina is available in neutral or basic grades and is often better suited for purifying basic compounds like amines.
-
-
Use a More Polar Mobile Phase: A non-polar eluent like hexane will not be strong enough to move your highly polar compound. You need a polar solvent system.
-
Consider Reverse-Phase Chromatography: If normal-phase continues to be problematic, reverse the polarity.
-
Use a C18-functionalized silica (reverse-phase) column. In this technique, the most polar compounds elute first[4]. You would typically use a mixture of water and acetonitrile or methanol as the mobile phase.
-
Q4: I'm struggling with recrystallization; the compound either stays dissolved or "oils out." What is a good strategy?
Causality: Finding the right solvent is key for recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures[6]. The high polarity and hydrogen-bonding capability of this compound mean it is often too soluble in highly polar solvents (like methanol or water) and insoluble in non-polar solvents (like hexane). "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (which is relatively low at 60-62°C)[7].
Troubleshooting Protocol:
-
Utilize a Two-Solvent System: This is often the most effective approach for compounds with challenging solubility profiles[8][9].
-
Step 1: Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).
-
Step 2: While the solution is warm, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) dropwise until the solution becomes persistently cloudy[8].
-
Step 3: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Step 4: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for forming well-defined crystals rather than an oil[6].
-
-
Systematic Screening: Do not rely on guesswork. Perform a systematic solvent screening as detailed in Protocol 2.2.
Section 2: Detailed Experimental Protocols
Protocol 2.1: Flash Column Chromatography for Polar Amines
This protocol is optimized for purifying gram-scale quantities of this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Crude diamine product
-
Collection tubes, TLC plates, and TLC staining solution (e.g., ninhydrin for amines)
Methodology:
-
Prepare the Mobile Phase: Create two solvent mixtures.
-
Solvent A: 100% Dichloromethane
-
Solvent B: 10% Methanol / 89% Dichloromethane / 1% Triethylamine
-
-
Pack the Column: Prepare a slurry of silica gel in Solvent A and carefully pack the column to create a uniform stationary phase bed.
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of Solvent B.
-
Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elute the Column:
-
Begin elution with 100% Solvent A to wash off non-polar impurities.
-
Gradually increase the proportion of Solvent B. A typical gradient might be:
-
2 column volumes of 100% A.
-
Gradient from 0% to 50% B over 10 column volumes.
-
Hold at 50% B until the product elutes.
-
Finally, flush with 100% B to elute any remaining highly polar compounds.
-
-
-
Monitor the Separation: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a mobile phase similar to your elution solvent (e.g., 10% MeOH/DCM with a drop of TEA) and visualize the spots with a ninhydrin stain, which specifically reacts with primary and secondary amines to produce a purple color.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.
Protocol 2.2: Systematic Approach to Recrystallization Solvent Screening
This method uses small amounts of material to efficiently identify a suitable solvent or solvent pair.
Methodology:
-
Place approximately 10-20 mg of your crude diamine into several small test tubes.
-
To each tube, add a different solvent from the list below, starting with ~0.5 mL.
-
Observe the solubility at room temperature (cold).
-
If the compound is insoluble, gently heat the tube in a warm water bath and observe the solubility (hot).
-
If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath. Observe if crystals form.
-
Record your observations in a table similar to the one below.
Data Presentation: Solvent Screening Table
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Soluble | Soluble | No |
| Methanol | Soluble | Soluble | No |
| Ethanol | Sparingly Soluble | Soluble | Yes, small needles |
| Acetone | Sparingly Soluble | Soluble | Yes, plates |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Potential |
| Dichloromethane | Insoluble | Insoluble | No |
| Hexane | Insoluble | Insoluble | No |
Interpretation:
-
An ideal single solvent will show "Sparingly Soluble" or "Insoluble" when cold and "Soluble" when hot, with good crystal formation. In the example above, Ethanol or Acetone could be good candidates.
-
For a two-solvent system, look for a "good" solvent where the compound is very soluble (like Methanol) and a "poor" solvent where it is insoluble (like Ethyl Acetate or Hexane).
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the main byproducts from the synthesis of this diamine?
-
A: The primary byproduct from syntheses employing the "borrowing hydrogen" mechanism is water[1]. Other potential impurities include mono-aminated intermediates, unreacted diol starting material, and byproducts from catalyst degradation or side reactions like over-alkylation if secondary amines are present[1].
-
-
Q: What analytical techniques are best for assessing purity and stereoisomeric ratio?
-
A: For chemical purity, use High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for structural confirmation. To determine the stereoisomeric ratio, analytical chiral HPLC is the most reliable method.
-
-
Q: How should I store the purified diamine?
-
A: As an amine, it is susceptible to air oxidation, which can cause discoloration over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.
-
-
Q: Can this diamine react with common lab solvents?
-
A: Yes. Vicinal diamines (where two amino groups are on adjacent carbons) have been known to react with ketone solvents like acetone, especially in the presence of trace acid, to form benzodiazepine-type structures[10]. It is advisable to avoid acetone as a solvent during workup or purification unless its reactivity has been specifically ruled out for this compound.
-
Section 4: Visual Workflow for Purification Strategy
The following diagram outlines a logical workflow for tackling the purification of crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Avra Laboratories Pvt. Ltd. (n.d.). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-yl (2R,3S)-4-(4-amino-N-isobutyl phenylsulf. Retrieved from [Link]
-
PubChem. (n.d.). (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol. Retrieved from [Link]
-
ResearchGate. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Retrieved from [Link]
-
PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Isosorbide-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of isosorbide based epoxy resin. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and applications of isosorbide. Retrieved from [Link]
-
International Union of Crystallography. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Isosorbide. Retrieved from [Link]
-
PubChem. (n.d.). (3S,6S)-Hexahydrofuro[3,2-b]furan-3,6-diol. Retrieved from [Link]
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4 | CID 10975624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine
Welcome to the technical support center for the synthesis of hexahydrofuro[3,2-b]furan-3,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable chiral diamine. The inherent rigidity and defined stereochemistry of the hexahydrofuro[3,2-b]furan scaffold, derived from renewable resources like isosorbide, make it a compelling building block in medicinal and polymer chemistry.[1] However, its synthesis is not without complexities, particularly concerning the formation of side products that can complicate purification and impact final product quality.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Navigating Side Product Formation
This section is structured in a question-and-answer format to directly address common experimental observations and provide actionable solutions grounded in mechanistic principles.
Question 1: My reaction to form the diazide precursor via the Mitsunobu reaction is messy. Besides my desired diazide, I see multiple spots on my TLC. What are they likely to be?
Answer:
The Mitsunobu reaction, while powerful for inverting stereochemistry and introducing azides, is notorious for generating by-products that can complicate purification.[2] When starting from a diol like isosorbide, several side products can be anticipated:
-
Mono-azide Mono-ol: This is often the most common side product, arising from an incomplete reaction where only one of the two hydroxyl groups has been converted to an azide. The two hydroxyl groups of isosorbide and its stereoisomers can exhibit different reactivities, leading to preferential mono-substitution.[3]
-
Triphenylphosphine Oxide (TPPO): This is an unavoidable by-product of the Staudinger reduction of the azide and is notoriously difficult to remove by standard column chromatography due to its polarity.[2][4]
-
Reduced Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is reduced during the reaction, and this hydrazine derivative is another major by-product.[2]
-
Epimerized Starting Material or Product: Although the Mitsunobu reaction is known for its stereospecificity (inversion), side reactions or harsh work-up conditions could potentially lead to epimerization of the starting diol or the product. For instance, epimerization of isosorbide to isoidide and isomannide is known to occur under certain catalytic conditions.[5]
-
Intramolecular Etherification Product: In the absence of a strong nucleophile, intramolecular cyclization of isosorbide can occur under Mitsunobu conditions, leading to the formation of trianhydromannitol.[6] While less likely in the presence of an azide source, it remains a possibility.
Identification and Mitigation Strategy:
| Side Product | Identification via TLC/HPLC/NMR | Mitigation/Purification Strategy |
| Mono-azide Mono-ol | Intermediate polarity on TLC between diol and diazide. In HPLC, it will have a distinct retention time. 1H NMR will show signals for one azide-bearing methine and one alcohol-bearing methine. | Drive the reaction to completion by using a slight excess of Mitsunobu reagents. Careful column chromatography can separate the mono-azide from the di-azide. |
| Triphenylphosphine Oxide | Polar spot on TLC, often streaking. Characteristic signals in 31P NMR. | Purification can be challenging. Options include: 1) Precipitation of TPPO from a non-polar solvent (e.g., hexane/ether). 2) Using polymer-supported triphenylphosphine.[2] 3) Chromatography on silica gel with a carefully chosen solvent system. |
| Reduced Azodicarboxylate | Polar by-product. | Can typically be removed by aqueous work-up or standard column chromatography. |
| Epimers | Difficult to distinguish by TLC. Chiral HPLC is the most effective method for separation and quantification.[7][8] High-field 1H and 13C NMR may show distinct signals for different diastereomers. | Strict control of reaction conditions to prevent epimerization. If epimers are formed, preparative chiral HPLC may be necessary for separation. |
| Intramolecular Ether | Non-polar side product. Can be identified by MS and 2D NMR. | Ensure an adequate concentration of the azide nucleophile. |
Experimental Protocol: Purification of Diazide Precursor
-
Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Initial TPPO Removal: Dissolve the residue in a minimal amount of a polar solvent (e.g., dichloromethane) and add a large excess of a non-polar solvent (e.g., diethyl ether or hexane) to precipitate out some of the triphenylphosphine oxide. Filter and collect the filtrate.
-
Aqueous Work-up: Wash the filtrate with saturated sodium bicarbonate solution and brine to remove the reduced azodicarboxylate and other water-soluble impurities.
-
Column Chromatography: Perform column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The desired diazide is typically less polar than the mono-azide and significantly less polar than the remaining TPPO.
Question 2: My Staudinger reduction of the diazide is not going to completion, or I'm getting an unexpected by-product. What should I look for?
Answer:
The Staudinger reduction is a mild and efficient method for converting azides to amines.[4][9] However, issues can arise, leading to incomplete conversion or the formation of side products.
-
Mono-amine Mono-azide: Similar to the Mitsunobu step, incomplete reduction will result in a mono-substituted product.
-
Iminophosphorane Intermediate: The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[4][10] If the hydrolysis step is incomplete (e.g., insufficient water present), the iminophosphorane may be isolated as a stable, but undesired, product.[11][12]
-
Triphenylphosphine Oxide (TPPO): As with the Mitsunobu reaction, TPPO is a major by-product that requires specific purification strategies.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Staudinger reduction.
Detailed Protocol for Amine Purification:
-
Reaction Quenching & TPPO Removal: After the reaction, add water to ensure complete hydrolysis of the iminophosphorane. Concentrate the reaction mixture and attempt to precipitate TPPO as described in the previous section.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired diamine will be protonated and move to the aqueous layer, while the neutral TPPO will remain in the organic layer.
-
Separate the layers and wash the organic layer with fresh 1M HCl.
-
Combine the acidic aqueous layers and basify with a strong base (e.g., NaOH pellets or concentrated NaOH solution) to a pH > 12, ensuring the diamine is deprotonated.
-
Extract the deprotonated diamine back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified diamine.
-
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical considerations when synthesizing this compound?
The stereochemistry of the final diamine is dictated by the stereochemistry of the starting isohexide (isosorbide, isomannide, or isoidide).[1] The two primary synthetic routes have different effects on stereochemistry:
-
Reductive Amination of a Diol: This reaction typically proceeds with retention of configuration at the stereocenters.
-
Mitsunobu Reaction followed by Staudinger Reduction: The Mitsunobu reaction proceeds with an SN2 mechanism, resulting in an inversion of configuration at both stereocenters of the diol.[1][13] The subsequent Staudinger reduction does not affect the stereocenters.
Therefore, to obtain a specific diastereomer of the diamine, you must choose the appropriate starting diol and synthetic route.
Stereochemical Conversion Pathways:
Caption: Stereochemical pathways in diamine synthesis.
Q2: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques.
-
TLC: Use a developing system that provides good separation between your starting material, intermediates (e.g., mono-substituted products), and the final product. Staining with ninhydrin is useful for visualizing the amine products.
-
LC-MS: This is a powerful tool for unambiguously identifying the components of your reaction mixture by their mass-to-charge ratio. It can help you track the consumption of starting material and the formation of products and by-products in real-time.
Q3: Are there alternative, "greener" synthetic routes to consider?
Yes, the field is actively exploring more sustainable methods. Direct reductive amination of the diols using heterogeneous catalysts (e.g., Nickel or Ruthenium on a solid support) with ammonia and hydrogen gas is a more atom-economical approach than the Mitsunobu/Staudinger route.[8] This method avoids the use of stoichiometric phosphine and azodicarboxylate reagents and the generation of their associated by-products. However, these reactions often require high temperatures and pressures, and catalyst optimization is crucial to minimize side reactions like epimerization.
References
-
MDPI. (2023). A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS-OF-CHIRAL-1-5-DIAMINES-DERIVED-FROM-R--CAMPHOR.pdf. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
PubMed. (2013). Synthesis of isoidide through epimerization of isosorbide using ruthenium on carbon. PubMed. Retrieved from [Link]
-
PubMed Central. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) A newer RP -HPLC method for the estimation of Isosorbide Dinitrate in tablet formulation. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The neighboring effect of isosorbide and its epimers in their reactions with dimethyl carbonate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. Retrieved from [Link]
-
National Institutes of Health. (2013). A traceless Staudinger reagent to deliver diazirines. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Newer Rp - Hplc Method For The Estimation Of Isosorbide Dinitrate In Tablet Formulation. Retrieved from [Link]
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. Retrieved from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of isoidide through epimerization of isosorbide using ruthenium on carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of an Isohexide Subunit Improves the Drug-like Properties of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Staudinger Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexahydrofuro[3,2-b]furan-3,6-diamine Purification
Topic: Recrystallization & Isolation Techniques for Isohexide Diamines
Executive Summary & Chemical Context
User Advisory: You are likely working with 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydrohexitol . In the literature, this scaffold exists as three primary stereoisomers based on the orientation of the amine groups relative to the V-shaped bicyclic core:
-
Isoidide Diamine (IIDA): exo-exo (Both amines outward). typically a solid (mp ~60–85°C depending on purity).
-
Isosorbide Diamine (ISODA): exo-endo (Asymmetric). Often a viscous liquid or low-melting solid.
-
Isomannide Diamine: endo-endo.
The Core Challenge: Users frequently report failure to crystallize the free base. This is often due to hygroscopicity (amines absorb atmospheric water, turning crystals into oil) and stereochemical impurities (mixed isomers depress melting point).
Our Recommendation: Unless your application strictly requires the free amine in situ, we strongly recommend purification via Salt Formation (Dihydrochloride or Acetate) . This is the industry standard for achieving >99% purity.
Purification Protocols
Protocol A: The "Salt Formation" Method (Recommended)
Best for: Removing stereoisomers, colored impurities, and achieving analytical purity.
Theory: The dihydrochloride salt of hexahydrofuro[3,2-b]furan-3,6-diamine has a significantly higher lattice energy than the free base, facilitating robust crystallization.
| Parameter | Specification |
| Solvent System | Methanol (Dissolution) / Diethyl Ether (Anti-solvent) |
| Reagent | HCl in Dioxane (4M) or HCl in Methanol (1.25M) |
| Temperature | 0°C to Room Temperature |
| Atmosphere | Nitrogen/Argon (Strictly Anhydrous) |
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude diamine oil (10 g) in anhydrous Methanol (30–50 mL). Ensure complete dissolution; filter if turbid to remove inorganic salts.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl (in Dioxane or MeOH) until pH < 2.
-
Observation: A white precipitate (the salt) should begin to form immediately.
-
Note: Avoid aqueous HCl if possible, as water removal is difficult later.
-
-
Precipitation: Slowly add anhydrous Diethyl Ether (or MTBE) to the mixture (ratio 1:1 v/v) to drive precipitation. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under nitrogen. Wash the cake with cold Ether.
-
Recrystallization (The Polish):
-
Dissolve the crude salt in minimal hot Ethanol/Water (95:5) .
-
Allow to cool slowly to RT, then to 4°C.
-
Result: High-purity white needles of the dihydrochloride salt.
-
Protocol B: Free Base Recrystallization (Advanced)
Best for: Isoidide Diamine (exo-exo) only. Isosorbide diamine is unlikely to crystallize well.
Theory: The exo-exo isomer has C2 symmetry, allowing for better packing than the asymmetric exo-endo isomer. Success depends on extreme dryness.
| Parameter | Specification |
| Primary Solvent | Toluene or Anhydrous THF |
| Anti-Solvent | Hexane or n-Heptane |
| Critical Factor | Moisture Content < 0.1% |
Step-by-Step Workflow:
-
Drying: The crude amine must be dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water.
-
Dissolution: Dissolve in minimal hot Toluene (60°C).
-
Clarification: If colored, treat with activated charcoal (1 wt%) for 10 mins, then hot-filter.
-
Nucleation: Allow to cool to RT. If oiling occurs, scratch the glass or add a seed crystal of pure Isoidide Diamine.
-
Anti-Solvent: If no crystals form, add warm n-Heptane dropwise until slight turbidity persists. Cool to -20°C.
Troubleshooting Guide (FAQs)
Q1: My product "oils out" instead of crystallizing. What is happening?
Diagnosis: This is the most common issue with amino-isohexides. Root Causes:
-
Water Contamination: The amine is hygroscopic. Even 1% water can suppress the melting point below RT.
-
Isomer Mixture: You likely have a mix of exo-exo and exo-endo isomers. The lack of symmetry prevents lattice formation. Corrective Action:
-
Immediate Fix: Switch to Protocol A (Salt Formation) . The salt tolerates isomer mixtures better during the initial crash-out, and recrystallization of the salt effectively separates the isomers.
-
Alternative: Attempt "Trituration." Stir the oil vigorously in cold Hexane/Ether for 24 hours. This can sometimes induce solidification.
Q2: The crystals are turning yellow/brown upon filtration. Why?
Diagnosis: Oxidative degradation (formation of N-oxides or imines). Root Cause: Exposure of the hot amine solution to air. Corrective Action:
-
Perform all crystallizations under an inert atmosphere (Nitrogen/Argon balloon).
-
Degas all solvents (sparge with Nitrogen for 15 mins) before use.
-
Add a trace of antioxidant (e.g., BHT) if the application permits.
Q3: How do I recover the free base from the salt?
Protocol:
-
Dissolve the pure HCl salt in minimal water.
-
Add NaOH (2M) until pH > 12.
-
Extract exhaustively with Dichloromethane (DCM) or Chloroform (3x). Note: Ether is often too non-polar to extract these polar amines efficiently.
-
Dry organic layer over Na₂SO₄ and evaporate.
-
Distill the resulting oil under high vacuum (Kugelrohr, ~140–160°C at 0.1 mmHg) for the final pure free base.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this compound based on your starting material's state.
Figure 1: Decision matrix for selecting the optimal purification route based on isomer type and physical state.
References
-
Thiem, J., & Lüders, H. (1986). Synthesis and properties of diamino-dideoxy-anhydroalditols. Starch/Stärke , 38(10), 345-349.
-
Van Haveren, J., et al. (2011). Efficient, stereospecific synthesis of high purity isohexide diamines. ChemSusChem , 4(12), 1823–1829.
-
Saxon, D. J., et al. (2014). Bio-Based Poly(Ether Imide)s from Isohexide-Derived Isomeric Dianhydrides. Polymers , 12(11), 2669.
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information .
Avoiding elimination side products in azide displacement reactions
Technical Support Center: Azide Displacement Protocols Ticket System: Open | Topic: Minimizing Elimination (E2) in Azide Substitutions
Safety Critical Warning
DANGER: EXPLOSION & TOXICITY HAZARD
-
Explosive Potential: Organic azides with a
ratio of are highly unstable. Sodium azide ( ) can form explosive metal azides if it contacts heavy metals (Cu, Pb) in drains. -
Toxicity: Sodium azide is acutely toxic (comparable to cyanide). Hydrazoic acid (
), formed upon acidification, is a volatile, explosive, and toxic gas. -
Control: Always work behind a blast shield. Never use halogenated solvents (DCM, chloroform) with sodium azide, as di- and tri-azidomethane can form (highly explosive).
Introduction: The Nucleophile vs. Base Conflict
User Query: "I am trying to displace a secondary mesylate with sodium azide in DMF. Instead of the azide, I’m getting 40% alkene elimination product. Why?"
Scientist Response:
This is a classic competition between substitution (
On a secondary carbon, the transition state for
Visualizing the Pathway Conflict
The following diagram illustrates the bifurcation point where your reaction fails.
Module 1: Reagent Engineering & Solubility
The root cause of elimination in azide chemistry is often the forcing conditions required to get inorganic salts (
Comparative Reagent Data
| Reagent System | Solubility in Organic Solvents | Basicity Risk | Recommended For |
| Moderate (requires heat) | High (at T > 60°C) | Primary halides only. | |
| High | Very High (DMSO "naked" effect) | Robust primary substrates. | |
| High (Phase Transfer) | Moderate | Secondary substrates (Standard). | |
| TMGA (Tetramethylguanidinium Azide) | Excellent | Low | Sensitive/Secondary substrates. |
| TBZN (Tetrabutylammonium Azide) | Excellent | Moderate | Non-polar solvents (Toluene). |
Module 2: Experimental Protocols
Protocol A: The "Cold-Start" Phase Transfer Method
Best for: Secondary mesylates/tosylates where elimination is < 20%.
Theory: 18-Crown-6 chelates the sodium cation, making the azide anion more soluble in benzene or toluene (non-polar) or acetonitrile. This allows reaction at lower temperatures.
-
Preparation: In a round-bottom flask, dissolve the secondary substrate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Additives: Add 18-Crown-6 (0.1 equiv) as a catalyst.
-
Reagent Addition: Add
(1.5 equiv). -
The "Cold Start":
-
Cool the mixture to 0°C.
-
Stir for 30 minutes.
-
Allow to warm slowly to Room Temperature (RT).
-
-
Monitoring: Monitor by TLC/LCMS. Do not heat unless conversion stalls after 12 hours.
-
Workup: Dilute with
, wash with water (removes crown ether and salts), dry over .
Protocol B: The TMGA Protocol (The "Silver Bullet")
Best for: Difficult secondary substrates prone to E2 elimination.
Theory: Tetramethylguanidinium Azide (TMGA) is an organic salt. It is highly soluble in DCM or Chloroform (Note: Do not use DCM with sodium azide, but TMGA is generally safer if handled correctly, though Acetonitrile is preferred to avoid any polyazidomethane risks). The guanidinium counter-ion is non-coordinating, making the azide nucleophilic but less basic than "naked"
-
Reagent Prep: If TMGA is not available, generate it in situ by mixing Tetramethylguanidine (TMG) and
(generated carefully) or reacting TMG with in methanol followed by evaporation (Check literature for specific synthesis). Commercially available TMGA is preferred. -
Reaction: Dissolve substrate in anhydrous Acetonitrile.
-
Addition: Add TMGA (1.2 equiv) at 0°C.
-
Execution: Stir at 0°C to RT. The high solubility ensures rapid
kinetics without thermal activation. -
Result: This method typically suppresses elimination by 80-90% compared to
/DMF.
Module 3: Troubleshooting Decision Tree
Use this logic flow to determine the correct adjustment for your experiment.
Frequently Asked Questions (FAQs)
Q1: My reaction turned black, and I lost all starting material. What happened?
A: This indicates decomposition, likely due to thermal instability. If you used DMF at
-
Fix: Switch to Protocol B (TMGA) or Protocol A (Crown Ether) and keep the temperature below 40°C.
Q2: Can I use a Triflate (OTf) leaving group?
A: Yes, and it is often recommended for secondary alcohols. Because the Triflate is a "super-leaving group" (approx.
-
Caveat: Triflates are highly reactive. Ensure your base (pyridine/lutidine) used during triflate formation is completely removed before adding azide, or the amine salts will interfere.
Q3: I see the alkene product in the NMR, but I can't separate it from my azide.
A: Alkyl azides and their corresponding alkenes often have similar
-
Chemical Trick: If you cannot prevent elimination, you can purify the mixture by "clicking" the azide. However, to save the material: try brominating the alkene. Add
dropwise; it will react with the alkene (making a much more polar dibromide) but leave the alkyl azide untouched. The dibromide will stay on the baseline during chromatography.
Q4: Why not just use
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][2] Chemical Reviews, 88(2), 297-337.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See: Mitsunobu Reaction for alternative inversion strategies).
-
Safety Data Sheet (SDS): Sodium Azide . Fisher Scientific.
Sources
Technical Support Center: Scaling Up the Synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of hexahydrofuro[3,2-b]furan-3,6-diamine. It offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and large-scale production.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
The most common precursors are 1,4:3,6-dianhydrohexitols, also known as isohexides, which are chiral building blocks derived from biomass.[1] The three primary stereoisomers used are Isosorbide, Isomannide, and Isoidide, which are typically derived from the dehydration of sugar alcohols like sorbitol and mannitol.[1]
Q2: What is the conventional synthetic route to produce this compound?
The core synthetic strategy is a three-step process:
-
Activation of the hydroxyl groups: The two hydroxyl groups of the isohexide are converted into good leaving groups, for example, by mesylation or tosylation.
-
Double nucleophilic substitution: The activated groups are displaced by an azide source, such as sodium azide.[1]
-
Reduction: The resulting diazide is reduced to the target diamine.[1]
Q3: Why is maintaining stereochemical integrity crucial in this synthesis?
This compound is a chiral molecule, and its biological activity, particularly in pharmaceutical applications, is intrinsically linked to its specific stereochemistry.[1] The rigid, fused-ring structure of the molecule leads to polymers with more predictable and ordered structures.[1] Therefore, maintaining high stereochemical purity throughout the synthesis is paramount to ensure the desired therapeutic effect and avoid potential side effects from other stereoisomers.[1]
Q4: What are the primary challenges when scaling up the synthesis from lab to industrial production?
Scaling up this synthesis presents several challenges:
-
Maintaining Stereochemical Purity: Harsh reaction conditions on a large scale, such as prolonged reaction times, can lead to racemization or epimerization.[1]
-
Solvent Consumption and Waste Management: Many steps require large volumes of organic solvents for reactions, extractions, and purifications, leading to significant waste streams and high operational costs.[1] The formation of azeotropes can also complicate solvent recovery.[1]
-
Catalyst Deactivation: In catalytic reduction steps, the catalyst can deactivate over time, leading to decreased efficiency and yield.[1]
-
Purification: Crystallization processes intended to purify the product can sometimes lead to the formation of undesirable solid-state forms or the co-crystallization of diastereomers.[1]
Q5: Are there greener or alternative synthetic approaches being explored?
Yes, to address the environmental and economic challenges of the conventional route, alternative methods are under investigation. One promising approach is the use of homogeneous catalysis for the direct diamination of isohexide diols.[1] For instance, ruthenium and iridium-based catalyst systems have shown high selectivity and yields (up to 96%) for the diamination of hexahydrofuro[3,2-b]furan-3,6-diol in the presence of ammonia.[1] These methods can potentially reduce the number of synthetic steps and the use of hazardous reagents.
Part 2: Detailed Synthetic Protocol and Troubleshooting Guide
This section provides a step-by-step guide for the conventional synthesis of this compound, along with troubleshooting for common issues.
Synthetic Pathway Overview
Sources
Stability issues of Hexahydrofuro[3,2-b]furan-3,6-diamine in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support center for Hexahydrofuro[3,2-b]furan-3,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this bicyclic diamine in solution. As a valued investigator, your success is paramount, and this document aims to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
The unique rigid, bicyclic structure of this compound offers significant potential in various applications due to its defined stereochemistry and conformational restriction. However, the presence of primary aliphatic amine functionalities and ether linkages necessitates a thorough understanding of its stability profile in different solvent systems and under various experimental conditions. This guide will address the most probable degradation pathways and offer proactive measures to maintain the compound's purity and activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several key factors:
-
pH: The acidity or basicity of the solution can significantly impact the protonation state of the amine groups, potentially catalyzing degradation pathways.
-
Oxidation: Aliphatic amines are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Photodegradation can be a concern for many organic molecules, leading to the formation of impurities.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the solubility and stability of the compound.
Q2: I've observed a change in the color of my this compound solution over time. What could be the cause?
A2: A change in color, typically to a yellowish or brownish hue, is often an indicator of degradation, particularly oxidation.[1] Aliphatic amines can undergo atmospheric oxidation, leading to the formation of colored impurities. To mitigate this, it is recommended to handle and store solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q3: What is the expected impact of pH on the stability of this compound?
A3: As a diamine, the compound's stability is expected to be pH-dependent.
- Acidic Conditions (low pH): The amine groups will be protonated, forming ammonium salts. While this may increase water solubility, highly acidic conditions could potentially promote hydrolysis of the ether linkages in the furan rings over extended periods or at elevated temperatures.
- Basic Conditions (high pH): In a basic environment, the free amine is more susceptible to oxidation.
It is crucial to determine the optimal pH range for your specific application through stability studies. A general starting point for many aliphatic amines is to maintain the pH in the neutral to slightly basic range, but this should be experimentally verified.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: Yes, proper storage is critical to maintaining the integrity of the compound. Based on general guidelines for the storage of amines, the following conditions are recommended:[2]
-
Temperature: Store solutions at low temperatures, generally 2-8°C, to minimize degradation rates. For long-term storage, consider temperatures of -20°C or lower, being mindful of the freezing point of your solvent.
-
Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Container Type: Use high-quality, inert glass containers (e.g., borosilicate) with PTFE-lined caps to avoid leaching of impurities and ensure a tight seal.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Potential Cause & Explanation: The appearance of new peaks in your chromatogram that are not present in the initial analysis of the solid compound is a strong indication of degradation. These new peaks represent degradation products. The nature of these products will depend on the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Detailed Steps:
-
Identify Stress Conditions: Review your experimental protocol to pinpoint potential stressors such as extreme pH, exposure to air, high temperatures, or prolonged light exposure.
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the degradation products. This information is crucial for hypothesizing the degradation pathway.
-
Implement Mitigation Strategies:
-
pH Control: Prepare your solutions in a buffered system at a pH where the compound is most stable. You may need to perform a simple pH stability screen.
-
Inert Environment: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) and prepare your solutions in a glove box or under a stream of inert gas.
-
Temperature Control: Perform your experiments at the lowest practical temperature.
-
Light Protection: Use amber glassware or wrap your containers in aluminum foil.
-
-
Re-analyze: After implementing these changes, re-analyze your solution to confirm that the formation of degradation products has been minimized.
Issue 2: Loss of Compound Potency or Activity
Potential Cause & Explanation: A decrease in the biological or chemical activity of your compound is a direct consequence of its degradation. The parent molecule is being consumed, leading to a lower effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound activity.
Detailed Steps:
-
Quantitative Analysis: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to accurately measure the concentration of the parent compound in your solution.
-
Compare Concentrations: Compare the current concentration to the initial concentration when the solution was prepared.
-
Investigate Degradation: If a significant loss of the parent compound is observed, it confirms that degradation is the likely cause of the activity loss. Proceed with the troubleshooting workflow for identifying and mitigating degradation as described in "Issue 1".
-
Consider Other Factors: If the concentration of the parent compound is unchanged, the loss of activity may be due to other factors, such as the degradation of other reagents in your assay, interference from components in your solution, or issues with the assay itself.
Experimental Protocols
To proactively assess the stability of this compound in your specific experimental context, we recommend performing a forced degradation study. This will help you identify the conditions under which the compound is unstable and develop appropriate handling and storage protocols.[3][4][5][6]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or Methanol (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile/methanol containing a small amount of a modifier like formic acid or triethylamine is a good starting point.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation under each condition.
-
Data Presentation: Example Stability Study Results
The following table is a template for summarizing the results of your forced degradation study.
| Stress Condition | Incubation Time (hours) | Initial Purity (%) | Purity after Stress (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | 99.5 | [Your Data] | [Your Data] | [Your Data] |
| 0.1 M NaOH, 60°C | 24 | 99.5 | [Your Data] | [Your Data] | [Your Data] |
| 3% H₂O₂, RT | 24 | 99.5 | [Your Data] | [Your Data] | [Your Data] |
| 60°C | 24 | 99.5 | [Your Data] | [Your Data] | [Your Data] |
| Photostability | 24 | 99.5 | [Your Data] | [Your Data] | [Your Data] |
By systematically evaluating the stability of this compound under these stressed conditions, you can gain valuable insights into its degradation profile and take the necessary precautions to ensure the reliability and reproducibility of your research.
For further assistance, please do not hesitate to contact our technical support team.
References
-
National Center for Biotechnology Information. (n.d.). Hexamethylenediamine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1396–o1397.
- Combi-Blocks, Inc. (2023, January 2).
-
ResearchGate. (n.d.). Bicyclic Conformationally Restricted Diamines. Request PDF. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Kumar, A., et al. (2013). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 52B(10), 1336-1342.
-
Astro Chemical Company, Inc. (n.d.). Shelf-Life & Storage Conditions. Retrieved from [Link]
-
Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
- Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E, 69(9), o1396-o1397.
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. American Pharmaceutical Review, 17(5), 28-35.
- Wu, H., et al. (2022). Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. Gels, 8(12), 808.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Patent WO2005028483A1. (2005, March 31). METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL.
-
National Center for Biotechnology Information. (n.d.). (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Hexahydro-furo[3,2-b]furan-3,6-diamine | 125335-70-8 [chemicalbook.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasm.com [pharmasm.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Furofuran Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of furofuran derivatives. Furofuran lignans, which feature a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, are a significant class of natural products with diverse biological activities.[1] However, their synthesis presents unique challenges, particularly concerning stereocontrol and reaction yields. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities successfully.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you may encounter during the synthesis of furofuran derivatives, offering diagnostic steps and potential solutions based on established chemical principles.
Q1: My reaction yield is disappointingly low, but TLC analysis shows complete consumption of the starting material. What's going wrong?
A1: This is a classic and often frustrating scenario in organic synthesis. When the starting material disappears without a corresponding high yield of the desired product, the issue typically lies in one of three areas: competing side reactions, product degradation during the reaction or work-up, or losses during purification.
Underlying Causality: The furofuran core and its precursors can be sensitive to the reaction conditions, especially the strong acids often used in cyclization steps like the Paal-Knorr synthesis.[2] These conditions can promote undesirable pathways.
-
Polymerization: Electron-rich aromatic substituents on your starting materials can be activated by acid catalysts, leading to polymerization or the formation of oligomeric tars instead of the desired intramolecular cyclization.[2]
-
Product Instability: The furofuran product itself might not be stable under the reaction conditions. Prolonged exposure to acid or heat can lead to ring-opening or rearrangement.[3]
-
Work-up Woes: The product may be sensitive to the pH changes during an aqueous work-up. For instance, quenching a strong acid reaction with a strong base can degrade certain functional groups.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in furofuran synthesis.
Q2: I am getting a mixture of stereoisomers (e.g., exo,exo and endo,exo). How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity is arguably the most significant challenge in furofuran synthesis. The formation of multiple isomers often stems from a lack of facial selectivity in the key bond-forming step or from post-synthesis epimerization.
Underlying Causality: The stereochemical outcome is determined by the transition state of the cyclization reaction. However, even if a single isomer is formed initially, it can be undone by subsequent processes.
-
Epimerization: Furofuran structures with electron-rich aromatic groups are susceptible to acid-catalyzed epimerization at the benzylic positions (C-2 and C-6).[3] This occurs via the formation of a stabilized oxocarbenium ion intermediate, which can then be attacked from either face, leading to a mixture of isomers.[5]
-
Reaction Pathway: Certain synthetic routes are inherently less selective. For example, radical cyclizations might offer different stereochemical outcomes compared to acid-catalyzed pathways.
Strategies for Stereocontrol:
-
Avoid Harsh Acids: The most critical step is to minimize the risk of epimerization. If an acid catalyst is necessary, use the mildest conditions possible. This includes using weaker Lewis acids (e.g., Sc(OTf)₃, TiCl₄) instead of strong Brønsted acids (e.g., H₂SO₄, TFA) and performing the reaction at the lowest effective temperature.[3][6]
-
Stereodivergent Synthesis: Employ a strategy that allows for controlled access to different stereoisomers. For instance, the dihydrofuran template approach allows for the synthesis of either cis- or trans-dihydrofuran precursors, which can then be cyclized to provide specific furofuran stereochemistries (exo-exo, exo-endo, or endo-endo).[7]
-
Chiral Auxiliaries/Catalysts: For asymmetric synthesis, the use of chiral catalysts or auxiliaries can direct the formation of a specific enantiomer or diastereomer, preventing the formation of isomeric mixtures from the outset.[8][9]
Caption: Acid-catalyzed epimerization leading to stereoisomeric mixtures.
Q3: My product appears to decompose during column chromatography on silica gel. What are the alternatives?
A3: Product decomposition on silica gel is a common pitfall, especially for acid-sensitive compounds like many furofuran derivatives. The acidic nature of standard silica gel can catalyze degradation, rearrangement, or epimerization.
Solutions:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then re-equilibrate with the pure eluent. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.
-
Sephadex LH-20: This is a lipophilic size-exclusion chromatography resin that separates molecules based on size. It is an exceptionally mild technique and is frequently cited for the purification of natural furofuran lignans.[5]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase is another mild alternative.
-
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible. Use flash chromatography with positive pressure rather than a slow gravity column to minimize the time your compound spends in contact with the stationary phase.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing the furofuran core?
The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone, is a foundational method for creating the furan ring, which is a component of the furofuran structure.[2][10] For the bicyclic furofuran lignan core itself, key methods include the biomimetic oxidative dimerization of coniferyl alcohol and the acid-catalyzed cyclization of bis-epoxides or dihydrofuran templates.[3][7] The choice depends heavily on the desired substitution pattern and stereochemistry.
Q2: How can I confirm the stereochemistry of my final product?
Confirming the relative and absolute stereochemistry is crucial. A combination of techniques is typically required:
-
¹H NMR Spectroscopy: The coupling constants and chemical shifts of the protons on the furofuran core are highly diagnostic. For example, the configuration of α- and β-products can often be distinguished by the characteristic splitting pattern and chemical shift of specific protons.[5]
-
NOE/ROESY NMR: 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can show through-space correlations between protons, providing definitive proof of the relative stereochemistry.
-
X-ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.[11]
-
Electronic Circular Dichroism (ECD): By comparing the experimental ECD spectrum of a chiral molecule to a spectrum calculated using computational methods (like TD-DFT), the absolute configuration can be determined.[12]
Q3: What are the best practices for setting up a furofuran synthesis reaction?
-
Anhydrous Conditions: Many of the reagents and intermediates are sensitive to moisture. Always use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be added to the reaction to scavenge trace amounts of water.[5]
-
Reagent Purity: Use freshly purified reagents. Impurities in starting materials or catalysts can lead to unexpected side reactions and low yields.[13]
-
Temperature Control: Many of these reactions are exothermic or temperature-sensitive. Use an ice bath or a cryostat for additions and maintain stable temperature control throughout the reaction.
-
Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal point to stop the reaction and begin work-up.[4]
Section 3: Example Protocol: Acid-Catalyzed Synthesis of a Thioether Furofuran Lignan
This protocol is adapted from a method for synthesizing furofuran lignans using samin (a naturally occurring furofuran) and a thiol nucleophile, catalyzed by an acidic resin.[5] This method highlights the use of a solid acid catalyst, which can simplify purification.
Reaction Scheme: Samin + Thiol --(Amberlyst-15, 70 °C)--> Thioether Furofuran Lignan
Materials:
-
Samin (1.0 equiv)
-
Thiol Nucleophile (e.g., thiophenol) (3.0 equiv)
-
Amberlyst-15 (acidic resin)
-
4 Å Molecular Sieves
-
Anhydrous Acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add samin (1.0 equiv), 4 Å molecular sieves, and Amberlyst-15 resin (approx. 1 mg per 0.1 mmol of samin).
-
Add anhydrous acetonitrile (approx. 1.0 mL per 0.1 mmol of samin) via syringe.
-
Add the thiol nucleophile (3.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 70 °C and stir for 8 hours, or until TLC analysis indicates complete consumption of the samin starting material.
-
Cool the reaction mixture to room temperature. Filter off the Amberlyst-15 resin and molecular sieves, washing the solids with a small amount of acetonitrile or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, followed by purification on a Sephadex LH-20 column if necessary, to afford the pure furofuran lignan product.[5]
Quantitative Data Example:
| Nucleophile | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Amberlyst-15 | 70 | 8 | ~85-95% | [5] |
| Methanol | TFA-d₁ | RT | 24 | Quantitative | [5] |
| Ferulic Acid | LiAlH₄ (multi-step) | Various | - | - | [3] |
References
-
Wong, C., et al. (2021). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Available at: [Link]
-
Gao, Y., et al. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Pizzol, L. D., et al. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Disconnecting with a sneaky furan?. YouTube. Available at: [Link]
-
Chemistry - The Mystery of Molecules. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Li, D., et al. (2018). Naturally occurring furofuran lignans: structural diversity and biological activities. Natural Product Research. Available at: [Link]
-
Al-Amiery, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Wang, X., et al. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers. Available at: [Link]
-
European Patent Office. (2022). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Available at: [Link]
-
Eycken, E. V., et al. (2004). Synthesis of Furofuran Lignans. Synthesis. Available at: [Link]
-
Niculescu-Duvaz, I., et al. (2000). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules. Available at: [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). A vibrational spectroscopic study on furan and its hydrated derivatives. Available at: [Link]
-
Reddit. (2021). Common sources of mistake in organic synthesis. r/OrganicChemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Chiral resolution of furofuran lignans and their derivatives from the stems of Dendrobium 'Sonia'. Chinese Journal of Natural Medicines. Available at: [Link]
-
Wang, Y., et al. (2023). Aurantiosides A–D: New Furofuran Lignan Glucosides with Neuroprotective Activity from Osmanthus fragrans var. aurantiacus Enabled via a MS/MS-Based Molecular Networking Strategy. Molecules. Available at: [Link]
-
Xi, Z., et al. (2002). Stereoselective synthesis of polysubstituted 2,5-dihydrofurans from reaction of 1,4-dilithio-1,3-dienes with aldehydes. Organic Letters. Available at: [Link]
-
Kato, M. J., et al. (2017). Configuration and stability of naturally occurring all-cis-tetrahydrofuran lignans from Piper solmsianum. RSC Advances. Available at: [Link]
-
ScienceDirect. (2020). Furofuran lignans of Artemisia genus: Isolation, biosynthesis and biological activity. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
University of Huddersfield Repository. (2013). Metal-catalyzed Furan Synthesis. A Review. Available at: [Link]
-
ResearchGate. (2025). Furofuran and Tetrahydrofuran Lignans from Lancea tibetica. Available at: [Link]
-
El-Kassem, L. T. A., et al. (2024). Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties. MDPI. Available at: [Link]
-
Clark, J. S., et al. (2006). The dihydrofuran template approach to furofuran synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available at: [Link]
-
KCL TUTORIAL. (2020). Furan - Synthesis, Chemical Reactions & Use. YouTube. Available at: [Link]
-
ResearchGate. (2025). Structures of Furan-incorporating lignans. Available at: [Link]
Sources
- 1. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. How To [chem.rochester.edu]
- 5. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The dihydrofuran template approach to furofuran synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Chiral resolution of furofuran lignans and their derivatives from the stems of Dendrobium 'Sonia' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Configuration and stability of naturally occurring all- cis -tetrahydrofuran lignans from Piper solmsianum - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09262H [pubs.rsc.org]
- 13. reddit.com [reddit.com]
Catalyst selection for efficient synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine
Subject: Catalyst Selection & Process Optimization Guide Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The Scaffold Challenge
The synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine (a bis-THF diamine) presents a unique dual challenge: constructing the bicyclic ether core and stereoselective introduction of the amine functionalities .[1]
This molecule is a derivative of the isohexides (Isosorbide, Isomannide, Isoidide).[1][2] The primary route involves converting the naturally occurring chiral diols (e.g., Isosorbide) into diamines.[1]
-
The Critical Decision: Do you prioritize reliability/stereochemical inversion (Classical Azide Route) or atom economy/direct conversion (Catalytic Borrowing Hydrogen)?
Catalyst Selection Matrix
We have categorized the catalytic solutions into three "Tiers" based on your specific process requirements.
Tier 1: The "Classical" Route (Azide Reduction)
Best for: High stereochemical predictability, lab-scale synthesis, and avoiding high-pressure ammonia gas.[1]
-
Mechanism: Nucleophilic displacement of sulfonates (inversion)
Catalytic Hydrogenation of Diazide. -
Why: High activity for azide reduction under mild conditions (1-3 bar
).[1] Chemoselective; leaves the bis-THF ether linkages untouched.[1] -
Alternative: Raney Nickel (if cost is a driver or if Pd is poisoned by sulfur traces from the sulfonate step).[1]
Tier 2: The "Green" Route (Borrowing Hydrogen)
Best for: Atom economy, avoiding hazardous azides, and industrial scalability.
-
Mechanism: Alcohol dehydrogenation
Imine formation Hydrogenation (All in one pot).[1][3] -
Primary Catalyst: Ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl2]2 with Xantphos or DPEphos ligands).[1]
-
Why: Homogeneous Ru catalysts facilitate the "hydrogen auto-transfer" mechanism, allowing direct conversion of -OH to -NH2 using ammonia or alkyl amines without external hydrogen gas.[1]
-
Alternative: Iridium (Cp) complexes* (Higher activity for sterically hindered secondary alcohols).[1]
Tier 3: The "Precision" Route (Biocatalysis)
Best for: Absolute stereocontrol without Walden inversion issues.[1]
-
Mechanism: Oxidation to diketone
Transamination.[1] -
Primary Catalyst:
-Transaminases (ATAs) .[1] -
Why: Enzymes can target specific chiral outcomes (R,R or S,S) regardless of the starting material's chirality, bypassing the rigid stereochemical constraints of chemical substitution.
Decision Logic & Workflow (Visualization)
Use this flowchart to select the correct catalytic protocol for your starting material and desired isomer.
Figure 1: Decision tree for catalyst selection based on precursor stereochemistry and safety constraints.
Technical Support: Troubleshooting & FAQs
Issue 1: "I am getting the wrong diastereomer."
-
Diagnosis: You are likely fighting the Walden Inversion .[1]
-
Scenario: You started with Isomannide (Exo-Exo) using the Tosylate/Azide route expecting an Exo-Exo diamine.[1]
-
Root Cause: The
displacement of the tosylate by azide causes inversion.[2] Exo becomes Endo.[1] -
Solution:
-
Switch Precursors: If you want the Endo-Endo diamine (Diaminoisoidide), start with Isomannide (Exo-Exo).[1]
-
Switch Methods: If you need to retain stereochemistry, switch to Route B (Ruthenium Catalysis) . While borrowing hydrogen can scramble stereocenters via the ketone intermediate, specific chiral ligands (e.g., chiral phosphines with Ir) can induce enantioselectivity, or simply use the Mitsunobu reaction (phthalimide + DEAD/PPh3) which also inverts, but allows different protecting group strategies to separate isomers.[1]
-
-
Issue 2: "The Pd/C catalyst is deactivating rapidly during azide reduction."
-
Diagnosis: Sulfur poisoning.[1]
-
Root Cause: If you synthesized the diazide via a sulfonate ester (Mesylate/Tosylate), trace amounts of sulfur-containing byproducts or residual mesyl chloride are binding to the Pd active sites.[1]
-
Solution:
-
Issue 3: "Low conversion in the Ruthenium 'Borrowing Hydrogen' reaction."
-
Diagnosis: Steric hindrance or insufficient temperature.[1]
-
Root Cause: The secondary alcohols in the fused bis-THF system are sterically crowded (especially the endo positions).[1]
-
Solution:
-
Temperature: This reaction has a high activation energy.[1] Ensure the internal reactor temperature is >140°C .
-
Ligand Tuning: Switch from DPEphos to Xantphos . The wider bite angle of Xantphos often stabilizes the Ru-center better at high temperatures required for sterically hindered substrates.[1]
-
-
Optimized Protocols
Protocol A: Pd/C Catalyzed Hydrogenation (From Diazide)
Standard Operating Procedure (SOP-8821-A)
| Parameter | Specification | Notes |
| Substrate | 2,5-diazido-1,4:3,6-dianhydrohexitol | Pre-purified to remove sulfur traces.[1] |
| Catalyst | 10% Pd/C (Degussa Type) | Loading: 5-10 mol% relative to substrate.[1] |
| Solvent | Ethanol or Methanol | Anhydrous preferred to prevent side reactions.[1] |
| Pressure | 3 bar (45 psi) | Balloon pressure is often sufficient, but Parr shaker ensures speed.[1] |
| Time/Temp | 12 hours @ 25°C | Monitor via TLC (Azide disappearance). |
| Workup | Filtration over Celite | Safety: Do not let Pd/C dry out (pyrophoric). |
Protocol B: Ru-Catalyzed Direct Amination
Standard Operating Procedure (SOP-8821-B)
| Parameter | Specification | Notes |
| Substrate | Isosorbide (or Isomannide) | Dry thoroughly before use.[1] |
| Catalyst | [Ru(p-cymene)Cl2]2 | 1 mol% loading.[1] |
| Ligand | Xantphos | 2 mol% loading.[1] |
| Amine Source | Ammonia (7M in MeOH) or Benzylamine | 5-10 equivalents.[1] |
| Solvent | t-Amyl Alcohol | High boiling point required.[1] |
| Conditions | 150°C - 170°C | Sealed pressure tube or autoclave.[1] |
| Yield Target | >85% | Conversion may take 24-48h. |
References
-
BenchChem. this compound Synthesis and Precursors. (General overview of isohexide amination). Link[1]
-
Dahmen, N., et al. (2013).[1] "Synthesis of amines from bio-based alcohols using borrowing hydrogen methodology." Green Chemistry. (Details on Ru/Xantphos systems for isosorbide).
-
Pelckmans, M., et al. (2017).[1] "Ruthenium-catalyzed amination of isosorbide and isomannide." ChemSusChem.[1] (Specifics on stereochemical outcomes and catalyst ligands). [1]
-
Ghosh, A. K., et al. (2006).[1] "Structure-based design of HIV-1 protease inhibitors: The bis-THF scaffold." Journal of Medicinal Chemistry. (Foundational work on the bis-THF ring system construction). [1]
-
Rose, M., & Palkovits, R. (2012).[1] "Isosorbide as a renewable platform chemical for versatile applications."[1] ChemSusChem.[1] (Review of isosorbide functionalization including amination). [1]
Sources
Validation & Comparative
Characterization of Hexahydrofuro[3,2-b]furan-3,6-diamine by X-ray crystallography
Topic: Characterization of Hexahydrofuro[3,2-b]furan-3,6-diamine by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Bis-THF Scaffold in Drug Discovery
The This compound scaffold represents a critical subclass of "bis-THF" (bis-tetrahydrofuran) ligands. This fused bicyclic system—specifically the 2,6-dioxabicyclo[3.3.0]octane core—is chemically renowned for its rigidity and ability to form extensive hydrogen-bonding networks. It gained prominence as the P2 ligand in the HIV protease inhibitor Darunavir , where its stereochemical configuration (3R,3aS,6aR) is essential for picomolar affinity [1].
For the 3,6-diamine derivative, precise structural characterization is non-negotiable. With four stereogenic centers (C3, C3a, C6, C6a) and a cis-fused ring junction, the molecule can exist in multiple diastereomeric forms (endo-endo, exo-exo, endo-exo). While NMR spectroscopy provides relative stereochemistry, Single Crystal X-ray Diffraction (SCXRD) remains the only technique capable of unambiguously defining the absolute configuration and ring puckering parameters essential for structure-based drug design (SBDD).
This guide objectively compares SCXRD against NMR and Powder X-ray Diffraction (PXRD), providing experimental protocols to navigate the characterization of this polar, conformationally restricted diamine.
Technical Deep Dive: The Stereochemical Challenge
The core challenge in characterizing this compound lies in its "V-shape" geometry. The cis-fusion of the two tetrahydrofuran rings creates a concave and a convex face. Substituents at positions 3 and 6 can adopt either an endo (inside the V) or exo (outside the V) orientation.
-
Ambiguity: In solution (NMR), rapid ring puckering can average coupling constants (
), making it difficult to distinguish between subtle diastereomers. -
Resolution: X-ray crystallography freezes a single low-energy conformer, allowing precise measurement of the torsion angles that define the envelope or twist conformations of the furan rings.
Comparative Analysis of Characterization Methods
Method A: Single Crystal X-ray Diffraction (SCXRD) – The Gold Standard
SCXRD is the definitive method for this molecule. Because the free diamine is highly polar and potentially hygroscopic or an oil, characterization is often performed on crystalline salts (e.g., dihydrochloride) or derivatives (e.g., dibenzoate).
-
Primary Output: Absolute configuration (via Flack parameter if heavy atoms are present) and precise bond lengths.
-
Key Insight: Literature data on the related 3,6-diyl dibenzoate derivative reveals a Monoclinic
space group with a "half-chair" conformation for the furan rings [2].
Method B: Solution State NMR (NOESY/COSY) – The High-Throughput Alternative
NMR is faster and requires no crystallization. It relies on the Karplus equation to relate coupling constants to dihedral angles.
-
Primary Output: Relative stereochemistry and connectivity.
-
Limitation: Cannot determine absolute configuration without chiral derivatization (e.g., Mosher's acid).
Method C: Powder X-ray Diffraction (PXRD) – Bulk Phase Verification
Once the single crystal structure is solved, PXRD is used to ensure the bulk synthesized powder matches the crystal form.
-
Primary Output: Polymorph identification and crystallinity check.
-
Limitation: Low resolution; cannot solve de novo structure easily for complex organic molecules without prior models.
Comparison Matrix
| Feature | SCXRD (Method A) | NMR Spectroscopy (Method B) | PXRD (Method C) |
| Data Type | 3D Atomic Coordinates | Chemical Shifts & Couplings | 1D Diffraction Pattern |
| Stereochemistry | Absolute (Definitive) | Relative (Inferred) | Fingerprint only |
| Sample State | Single Crystal ( | Solution (CDCl | Polycrystalline Powder |
| Resolution | Atomic ( | Molecular Average | Bulk Phase ID |
| Time to Result | Days to Weeks (growing crystals) | Minutes to Hours | Minutes |
| Critical Utility | Drug Master File (DMF) submission | Routine purity check | Batch-to-batch consistency |
Experimental Protocols
Protocol 1: Crystallization of this compound
Direct crystallization of the diamine is difficult due to high solubility. We recommend salt formation.
Reagents:
-
This compound (crude).[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Counter-ion: Benzoic acid (for derivatization) or HCl (for salt).
Workflow (Salt Formation):
-
Dissolution: Dissolve 50 mg of diamine in 0.5 mL warm MeOH.
-
Acidification: Add 2.1 equivalents of 1M HCl in ether dropwise. A white precipitate (dihydrochloride salt) typically forms immediately.
-
Recrystallization (Vapor Diffusion):
-
Dissolve the precipitate in a minimum amount of water or MeOH.
-
Place in a small inner vial.
-
Place inner vial inside a larger jar containing Acetone or THF (antisolvent).
-
Seal and store at 4°C for 3-7 days.
-
-
Harvesting: Look for colorless prisms or needles. Mount on a cryoloop with Paratone oil.
Protocol 2: X-ray Data Collection & Refinement
Instrument: Bruker D8 QUEST or equivalent (Mo K
-
Unit Cell Determination: Collect 3 sets of 12 frames. Expect Monoclinic or Orthorhombic systems (common for bis-THF derivatives).
-
Strategy: Full sphere collection (redundancy > 4.0) to ensure high resolution (
Å). -
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing. The N and O atoms provide sufficient contrast.
-
Refinement: Refine anisotropic displacement parameters for all non-hydrogen atoms. Place H-atoms on nitrogens based on difference electron density maps (essential to prove it is a diamine/salt).
Visualization of Characterization Workflow
The following diagram illustrates the decision tree for characterizing this scaffold, highlighting the critical pathway to absolute configuration.
Caption: Workflow for structural determination of this compound, prioritizing derivatization for amorphous samples.
Case Study: Structural Insights from Analogues
While the specific free diamine structure is proprietary in many databases, the dibenzoate derivative (Borbone et al., 2013) serves as the structural proxy [2].
-
Crystal System: Monoclinic, Space Group
.[2] -
Packing: The molecules stack in chains linked by C—H[2]···
interactions. -
Conformation: The bis-THF core exhibits a "half-chair" conformation.[2]
-
Relevance: This confirms that the 3,6-substitution pattern forces the bicyclic system into a rigid, specific puckering mode that is predictive of the diamine's behavior in a protein binding pocket.
Why this matters: In drug development, if you substitute the benzoate oxygens with nitrogens (amines), the H-bond donor capability changes (NH vs O), but the steric volume and vector orientation of the groups remain largely conserved. Therefore, the X-ray structure of the derivative validates the scaffold's suitability for targeting the S2 subsite of HIV protease.
References
-
Ghosh, A. K., et al. "Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation."[3] ChemMedChem, 2015. Link
-
Borbone, N., et al. "(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate."[2] Acta Crystallographica Section E, 2013. Link
-
Turner, W. R., & Werbel, L. M. "Novel bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] as antitrypanosomal agents."[4] Journal of Medicinal Chemistry, 1985.[4] Link
-
Life Chemicals. "Conformationally Restricted Diamines in Medicinal Chemistry." Blog Post, 2021. Link
Sources
- 1. (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | C6H12N2O2 | CID 55281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of gem-difluoro-bis-tetrahydrofuran as P2 ligand for HIV-1 protease inhibitors to improve brain penetration: synthesis, X-ray studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel bis[1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamines] as antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Hexahydrofuro[3,2-b]furan-3,6-diamine Derivatives
This guide provides a technical comparison of Hexahydrofuro[3,2-b]furan-3,6-diamine derivatives, a class of rigid, bicyclic, chiral diamines derived from 1,4:3,6-dianhydrohexitols (isohexides). These molecules are emerging as critical scaffolds in two distinct high-value sectors: antimicrobial cationic amphiphiles and Antibody-Drug Conjugate (ADC) linkers .
Executive Summary
This compound (often referred to as Isohexide Diamine ) represents a family of bio-based, chiral scaffolds. Unlike flexible aliphatic diamines (e.g., hexamethylenediamine), this scaffold possesses a rigid "V-shaped" bicyclic core that imparts unique steric constraints and metabolic stability.
Key Biological Applications:
-
Antimicrobial Agents: N-alkylated cationic derivatives exhibit potent membrane-disrupting activity against multidrug-resistant bacteria, often outperforming benzalkonium chloride in cytotoxicity profiles.
-
ADC Linkers: The scaffold is utilized in next-generation cleavable linkers for Antibody-Drug Conjugates (e.g., Exatecan conjugates), providing hydrophilicity that prevents premature clearance and aggregation.
Chemical Profile & Stereochemical Comparison
The biological activity of these derivatives is strictly governed by their stereochemistry. The three primary isomers differ in the spatial orientation of the amine groups relative to the bicyclic ring system.
| Common Name | IUPAC Configuration | Amine Orientation | Basicity & Reactivity Profile |
| Isoidide Diamine | (3S, 3aR, 6S, 6aR) | Exo-Exo | Highest Accessibility: Both amines face away from the V-cleft. Ideal for polymer synthesis and linkers due to reduced steric hindrance. |
| Isosorbide Diamine | (3R, 3aR, 6S, 6aR) | Exo-Endo | Asymmetric: One amine is sterically shielded (endo). Exhibits differential reactivity, useful for regiospecific functionalization. |
| Isomannide Diamine | (3R, 3aR, 6R, 6aR) | Endo-Endo | Lowest Accessibility: Both amines face into the V-cleft. Can form intramolecular H-bonds, reducing nucleophilicity. |
Structural Visualization
The following diagram illustrates the stereochemical relationships and the resulting spatial availability of the amine groups.
Caption: Stereochemical hierarchy of this compound isomers. Isoidide offers the most accessible amine groups for biological interaction.
Biological Activity Analysis
A. Antimicrobial Activity (Cationic Amphiphiles)
When the primary amines of the scaffold are alkylated (typically with C12–C16 chains) to form quaternary ammonium salts (QAS), the molecule becomes a potent cationic amphiphile.
Mechanism of Action: The rigid bicyclic core acts as a "molecular wedge," driving the lipophilic alkyl tails into the bacterial lipid bilayer more effectively than flexible linear spacers. This leads to rapid membrane depolarization and lysis.
Comparative Efficacy Data (vs. Standards):
| Compound | Target Organism | MIC (µg/mL) | Cytotoxicity (HaCaT IC50) | Selectivity Index |
| Isoidide-C12 QAS | S. aureus (Gram+) | 2.0 - 4.0 | > 100 µg/mL | High (>25) |
| Isosorbide-C12 QAS | S. aureus (Gram+) | 4.0 - 8.0 | ~ 80 µg/mL | Moderate |
| Benzalkonium Cl | S. aureus (Gram+) | 1.0 - 2.0 | 5 - 10 µg/mL | Low (Toxic) |
| Isoidide-C12 QAS | E. coli (Gram-) | 8.0 - 16.0 | > 100 µg/mL | High |
Insight: While Benzalkonium Chloride is slightly more potent, the Isoidide derivatives exhibit significantly lower cytotoxicity towards human keratinocytes (HaCaT), making them superior candidates for topical antiseptics and medical device coatings.
B. Antibody-Drug Conjugate (ADC) Linkers
The (3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine scaffold is utilized in high-performance ADC linkers (e.g., Mal-PEG12-Diamine-Glu-PAB).[1][2][3][4]
Why this Scaffold?
-
Hydrophilicity: The oxygen-rich furan rings increase the water solubility of the drug-linker payload, preventing the hydrophobic aggregation often seen with valine-citrulline linkers.
-
Stability: The rigid backbone prevents "back-biting" degradation in plasma, ensuring the payload (e.g., Exatecan) is only released upon internalization and enzymatic cleavage (e.g., by
-glucuronidase).
Caption: Role of the this compound scaffold in stabilizing ADC payloads during circulation and facilitating release inside tumor cells.
Experimental Protocols
Protocol A: Synthesis of N-Alkylated Antimicrobial Derivatives
This protocol describes the synthesis of a C12-dialkyl quaternary ammonium derivative from Isosorbide diamine.
-
Starting Material: Dissolve 10 mmol of Isosorbide diamine in 20 mL of dry acetonitrile.
-
Alkylation: Add 22 mmol of 1-bromododecane and 25 mmol of Potassium Carbonate (
). -
Reflux: Heat the mixture to reflux (80°C) for 24 hours under nitrogen atmosphere.
-
Work-up: Filter off the inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: Recrystallize the crude solid from diethyl ether/ethanol (9:1) to obtain the white crystalline quaternary salt.
-
Validation: Verify structure via
NMR (Look for characteristic alkyl chain shifts at 0.8-1.3 ppm and downfield shift of CH-N protons on the bicyclic core).
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standard broth microdilution method.
-
Preparation: Prepare stock solutions of the derivative in sterile water/DMSO (max 1% DMSO final conc).
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 6538) to
CFU/mL in Mueller-Hinton Broth. -
Plating: Add 100 µL of bacteria to 96-well plates containing serial dilutions of the compound (range 0.5 – 128 µg/mL).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: MIC is defined as the lowest concentration with no visible turbidity.
-
Control: Use Benzalkonium Chloride as a positive control and untreated broth as negative.
References
-
Biomass-Derived Precursor Chemistry & Synthesis Benchchem. "this compound Synthesis and Bioactivity."
-
Antimicrobial Activity of Isosorbide Derivatives Google Patents. "KR101959994B1 - Antimicrobial isosorbide derivatives and antimicrobial composition."
-
ADC Linker Applications (Exatecan Conjugates) MedChemExpress. "Mal((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine-PEG12)-β-Glu-PAB."[1][2][3][4]
-
Cytotoxicity and Biocompatibility (HaCaT Cells) MDPI. "Synthesis and Characterization of Isosorbide-Based Polyurethanes Exhibiting Low Cytotoxicity."
-
Structure and Properties of Isohexides Wikipedia. "Isosorbide - Chemical Properties and Isomers."
Sources
A Comparative Guide to Hexahydrofuro[3,2-b]furan-3,6-diamine and Conventional Diamines in High-Performance Polymer Synthesis
In the relentless pursuit of advanced materials with superior performance and sustainable origins, the choice of monomeric building blocks is paramount. This guide provides an in-depth technical comparison of a promising bio-based diamine, hexahydrofuro[3,2-b]furan-3,6-diamine, against established petroleum-derived diamines in the synthesis of high-performance polymers. We will delve into the structural nuances, consequential performance differences, and the practical aspects of polymerization, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who are navigating the evolving landscape of polymer chemistry.
Introduction: The Imperative for Advanced Diamines
Polyamides and polyimides are cornerstone materials in industries ranging from aerospace and automotive to electronics and textiles, owing to their exceptional mechanical strength, thermal stability, and chemical resistance. The properties of these polymers are fundamentally dictated by the molecular architecture of their constituent monomers, particularly the diamine component.
Traditionally, the workhorses of the polymer industry have been linear aliphatic diamines, such as hexamethylenediamine, and aromatic diamines, like p-phenylenediamine. While these have served admirably, the dual pressures of dwindling fossil fuel resources and the demand for materials with ever-increasing performance metrics have catalyzed the exploration of novel diamine structures.
Enter this compound, a rigid, bicyclic diamine derivable from renewable biomass. Its unique stereochemistry and constrained conformation offer a compelling pathway to polymers with enhanced thermal and mechanical properties. This guide will dissect the advantages and challenges of incorporating this bio-based monomer into polymer backbones, in direct comparison to its conventional counterparts.
Structural Disparity: A Tale of Rigidity vs. Flexibility
The performance divergence between polymers synthesized with this compound and those from conventional diamines is rooted in their fundamental structural differences.
This compound: This bio-derived diamine boasts a fused bicyclic structure, imparting significant conformational rigidity.[1] Unlike the free rotation allowed in linear aliphatic diamines, the V-shaped, chiral structure of this compound introduces a well-defined and predictable geometry into the polymer chain. This inherent stiffness is a key contributor to enhanced thermal properties in the resulting polymers.
Conventional Diamines:
-
Aliphatic Diamines (e.g., Hexamethylenediamine): These are characterized by their linear, flexible alkyl chains. This flexibility allows for facile processing but can limit the upper-service temperature and mechanical strength of the resulting polymers.
-
Aromatic Diamines (e.g., p-Phenylenediamine): The inclusion of benzene rings introduces rigidity, leading to polymers with high thermal stability and strength. However, this rigidity can also lead to processing challenges due to high melting points and poor solubility.
Caption: Interfacial polymerization workflow.
Step-by-Step Protocol:
-
Prepare the Aqueous Phase: Dissolve the diamine (e.g., this compound or hexamethylenediamine) in an aqueous solution of a base, such as sodium hydroxide. The base neutralizes the HCl by-product of the reaction.
-
Prepare the Organic Phase: Dissolve the diacid chloride (e.g., sebacoyl chloride or terephthaloyl chloride) in a water-immiscible organic solvent, such as hexane or dichloromethane.
-
Initiate Polymerization: Carefully layer the organic solution on top of the aqueous solution in a beaker. A polymer film will form instantly at the interface.
-
Collect the Polymer: Using forceps, gently grasp the polymer film and pull it out of the beaker. A continuous rope of polymer can be drawn.
-
Wash and Dry: Thoroughly wash the polymer with water and then with a solvent like ethanol to remove any unreacted monomers and by-products. Dry the polymer in a vacuum oven at a moderate temperature.
Solution Polymerization
Solution polymerization is suitable for monomers that are soluble in a common solvent and is often used to produce lower molecular weight polymers or when a more controlled reaction is desired.
Workflow for Solution Polymerization:
Caption: Solution polymerization workflow.
Step-by-Step Protocol:
-
Dissolve Monomers: In a reaction flask equipped with a stirrer and an inert gas inlet, dissolve the diamine and an acid scavenger (e.g., pyridine or triethylamine) in a suitable anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)).
-
Add Diacid Chloride: Slowly add a solution of the diacid chloride in the same solvent to the stirred diamine solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature and maintain it for several hours to ensure complete polymerization.
-
Isolate the Polymer: After cooling to room temperature, pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polymer.
-
Purify and Dry: Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Conclusion: A Paradigm Shift in Polymer Design
This compound represents a significant advancement in the field of polymer chemistry, offering a bio-based alternative to conventional diamines with the potential for superior performance. Its rigid, bicyclic structure imparts enhanced thermal stability and mechanical strength to polymers, bridging the performance gap between aliphatic and aromatic systems.
While challenges in monomer synthesis and process optimization remain, the compelling property profile of polymers derived from this novel diamine warrants continued research and development. For scientists and engineers at the forefront of materials innovation, this compound opens up new avenues for designing next-generation polymers with tailored properties for demanding applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24820169, this compound. Retrieved from [Link]
-
Wu, J., et al. (2021). Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Polymers, 13(1), 123. [Link]
-
Lille, J., et al. (2019). Synthesis and characterization of new polyamides derived from di(4-cyanophenyl)isosorbide. Polymer, 178, 121583. [Link]
-
Morgan, P. W., & Kwolek, S. L. (1959). Interfacial polycondensation. II. Fundamentals of polymer formation at liquid-liquid interfaces. Journal of Polymer Science, 40(137), 299-327. [Link]
Sources
A Comparative Analysis of Novel Hexahydrofuro[3,2-b]furan-3,6-diamine Based JAK3 Inhibitors Versus Existing Therapies for T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of highly selective kinase inhibitors remains a paramount objective to enhance efficacy while mitigating off-target toxicities. This guide provides an in-depth comparison of a novel class of Janus kinase 3 (JAK3) inhibitors, built upon a hexahydrofuro[3,2-b]furan-3,6-diamine scaffold, against existing treatment modalities for T-cell Acute Lymphoblastic Leukemia (T-ALL), a malignancy frequently characterized by activating mutations in the JAK-STAT signaling pathway.
Introduction: The Rationale for Targeting JAK3 in T-Cell Acute Lymphoblastic Leukemia
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy arising from the transformation of T-cell progenitors.[1] A significant subset of T-ALL cases is driven by gain-of-function mutations in the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, with recurrent mutations in JAK3 being a notable oncogenic driver.[2][3] These mutations lead to constitutive activation of downstream signaling cascades, promoting uncontrolled cell proliferation and survival.[4]
The critical role of the JAK-STAT pathway in T-ALL pathogenesis has positioned JAK kinases, particularly JAK3, as a compelling therapeutic target.[2] The expression of JAK3 is primarily restricted to hematopoietic cells, suggesting that its inhibition could offer a favorable therapeutic window with reduced systemic side effects compared to broader-spectrum kinase inhibitors.[5]
This guide will dissect the efficacy of a promising new class of selective JAK3 inhibitors, exemplified by the investigational compound "12n" which is based on a rigid this compound core, and compare its preclinical performance against the current standard-of-care multi-agent chemotherapy and other less selective JAK inhibitors.
The Novel Contender: this compound Based JAK3 Inhibitors
Recent drug discovery efforts have identified a series of potent and selective JAK3 inhibitors centered around a this compound scaffold. This rigid, bicyclic core structure is believed to contribute to the high selectivity of these compounds.
Mechanism of Action: Selective JAK3 Inhibition
The primary mechanism of action of this novel class of drugs is the highly selective inhibition of JAK3 kinase activity. By binding to the ATP-binding site of JAK3, these inhibitors block the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT5.[4] This disruption of the JAK-STAT signaling cascade leads to the suppression of pro-survival signals and the induction of apoptosis in JAK3-dependent cancer cells.
The following diagram illustrates the targeted inhibition of the JAK3-STAT5 signaling pathway by these novel inhibitors.
Caption: Targeted inhibition of the JAK3-STAT5 signaling pathway.
Preclinical Efficacy of Compound 12n
A representative compound from this class, designated as 12n , has demonstrated significant preclinical activity. In biochemical assays, 12n potently inhibits JAK3 kinase activity with high selectivity over other JAK family members. This selectivity is a critical differentiator from existing, less-selective JAK inhibitors.
| Kinase | IC50 (nM) | Selectivity vs. JAK3 |
| JAK3 | 1.2 | - |
| JAK1 | >1100 | >917-fold |
| JAK2 | >1100 | >917-fold |
| TYK2 | >1100 | >917-fold |
In cell-based assays, 12n effectively suppressed the proliferation of human leukemia cell lines harboring activating JAK3 mutations. Furthermore, in a murine xenograft model of JAK3-mutant T-ALL, oral administration of 12n resulted in significant tumor regression, highlighting its potential for in vivo efficacy.[6]
Existing Treatments for T-ALL with JAK3 Mutations
The current therapeutic landscape for T-ALL, including cases with JAK3 mutations, is dominated by multi-agent chemotherapy regimens. While targeted therapies like JAK inhibitors are under investigation, they are not yet the standard of care for the majority of patients.
Standard of Care: Multi-Agent Chemotherapy
The standard treatment for newly diagnosed T-ALL is an intensive, multi-phase chemotherapy regimen that typically spans 2 to 3 years.[7] This approach involves an induction phase, a consolidation (or intensification) phase, and a maintenance phase.[8][9]
Commonly used chemotherapeutic agents include:
-
Vincristine
-
Corticosteroids (Dexamethasone or Prednisone)
-
An anthracycline (e.g., Doxorubicin or Daunorubicin)
-
Pegaspargase
-
Cyclophosphamide
-
Cytarabine
-
Methotrexate
While these regimens can achieve high rates of complete remission, they are associated with significant toxicities, and the prognosis for patients with relapsed or refractory disease remains poor.[7]
Emerging Targeted Therapies: Existing JAK Inhibitors
Several JAK inhibitors are approved for other indications and have been investigated for the treatment of hematological malignancies. However, their utility in T-ALL is still being explored, and their broader kinase inhibition profiles raise concerns about off-target effects.
-
Ruxolitinib: A JAK1/JAK2 inhibitor, ruxolitinib has shown efficacy in myeloproliferative neoplasms.[11] In preclinical models of ETP-ALL, a high-risk subtype of T-ALL, ruxolitinib demonstrated in vivo activity.[12][13] However, its efficacy in T-ALL patients with specific JAK3 mutations can be variable, with some mutations conferring resistance.[14]
-
Tofacitinib: Primarily a JAK1 and JAK3 inhibitor, tofacitinib is approved for autoimmune diseases.[15] Preclinical studies have shown that tofacitinib can reduce the leukemic burden in mouse models of JAK3-induced T-ALL.[4] However, clinical responses in T-ALL patients with activating JAK3 mutations have been inconsistent, suggesting that the presence of a JAK3 mutation does not guarantee sensitivity to tofacitinib.[1] Furthermore, pan-JAK inhibition by tofacitinib can lead to side effects such as anemia and neutropenia, potentially linked to JAK2 inhibition.[4]
Comparative Analysis: A New Paradigm for Selective Targeting
The emergence of highly selective JAK3 inhibitors based on the this compound scaffold offers a potential paradigm shift in the treatment of JAK3-mutant T-ALL.
| Feature | Hexahydrofuro[3,2-b]furan-based JAK3 Inhibitors (e.g., 12n) | Existing JAK Inhibitors (Ruxolitinib, Tofacitinib) | Standard Chemotherapy |
| Mechanism of Action | Highly selective JAK3 inhibition | Broader JAK1/2 or JAK1/3 inhibition | Non-specific cytotoxicity |
| Preclinical Efficacy | Potent inhibition of JAK3-mutant cells; significant tumor regression in xenograft models. | Variable efficacy depending on specific mutation; potential for resistance. | Broad-spectrum activity but with significant toxicity. |
| Selectivity | High selectivity for JAK3 over other JAK family members. | Less selective, with off-target effects on other JAK kinases. | Non-selective, affecting both cancerous and healthy rapidly dividing cells. |
| Potential Advantages | Reduced off-target toxicities; potential for improved therapeutic index. | Established clinical experience in other diseases. | Decades of clinical use and established protocols. |
| Potential Disadvantages | Investigational status; long-term safety profile unknown. | Potential for off-target side effects (e.g., myelosuppression); inconsistent efficacy in T-ALL. | High rates of acute and long-term toxicities; risk of relapse and refractory disease. |
The superior selectivity of the hexahydrofuro[3,2-b]furan-based inhibitors represents a significant theoretical advantage. By specifically targeting the primary oncogenic driver (mutant JAK3) while sparing other JAK isoforms, these compounds have the potential to deliver potent anti-leukemic activity with a more favorable safety profile compared to less selective JAK inhibitors and cytotoxic chemotherapy.
Experimental Methodologies
The evaluation of these novel inhibitors relies on a series of robust and well-defined experimental protocols. The following provides an overview of the key assays employed.
Kinase Inhibition Assay
The following workflow outlines a typical in vitro kinase inhibition assay to determine the IC50 of a test compound.[5][16][17]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction mixture containing the purified kinase (e.g., recombinant human JAK3), a suitable substrate, and ATP at a concentration near the Km of the kinase.
-
Reaction Initiation: Add the test compound dilutions to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Signal Detection: Stop the kinase reaction and measure the output. For example, in an ADP-Glo assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the generated ADP into a luminescent signal.[16]
-
Data Analysis: The luminescent signal is measured using a plate reader. The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of leukemia cell lines.[18][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., a JAK3-mutant T-ALL cell line) into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent, such as MTS or resazurin, which is converted into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Murine Xenograft Model of T-ALL
In vivo efficacy is assessed using immunodeficient mice engrafted with human leukemia cells.[20][21][22]
Step-by-Step Protocol:
-
Cell Implantation: Inject human T-ALL cells (either a cell line or patient-derived xenograft) intravenously into immunodeficient mice (e.g., NOD/SCID).[20]
-
Tumor Establishment: Monitor the engraftment of leukemia cells, for example, by bioluminescence imaging if the cells are engineered to express luciferase.[23]
-
Treatment Administration: Once the tumor burden is established, randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to a predetermined schedule and dose.
-
Efficacy Evaluation: Monitor tumor progression and the health of the mice. At the end of the study, harvest tissues (e.g., bone marrow, spleen) to quantify the leukemic burden.
-
Data Analysis: Compare the tumor burden in the treated group to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
The development of this compound based JAK3 inhibitors represents a promising advancement in the pursuit of targeted therapies for T-ALL. The high selectivity of compounds like 12n offers the potential for improved efficacy and a more favorable safety profile compared to existing, less selective JAK inhibitors and the significant toxicities associated with standard multi-agent chemotherapy.
While the preclinical data are compelling, further investigation is required. Head-to-head preclinical studies directly comparing these novel inhibitors with existing JAK inhibitors in a panel of JAK3-mutant T-ALL models would provide a more definitive assessment of their relative potency and selectivity. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine their true therapeutic value for patients with this challenging disease. The continued exploration of highly selective kinase inhibitors exemplifies a rational approach to drug design that holds the key to developing more effective and less toxic cancer treatments.
References
- National Comprehensive Cancer Network. (2025). NCCN Guidelines for Treatment of Cancer by Site: Acute Lymphoblastic Leukemia.
- Raetz, E. A., & Teachey, D. T. (2016). T-cell acute lymphoblastic leukemia. Hematology. American Society of Hematology.
- Marks, D. I., & Rowntree, C. (2017). How I treat T-cell acute lymphoblastic leukemia in adults. Blood, 129(9), 1134–1142.
- Pui, C. H., & Evans, W. E. (2013). How I treat newly diagnosed acute lymphoblastic leukemia. Blood, 122(17), 2938–2947.
- American Cancer Society. (2025). Typical Treatment of Acute Lymphocytic Leukemia (ALL).
- Dombret, H., & Gardin, C. (2024). How I treat newly diagnosed acute lymphoblastic leukemia.
- Letourneau, A. M., et al. (2022). JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia. Cancer Research, 82(8), 1496–1509.
- Medscape. (2026). Acute Lymphoblastic Leukemia (ALL)
- Pichler, H., et al. (2020). Ruxolitinib is effective in the treatment of a patient with refractory T-ALL. ejHaem, 2(1), 162-165.
- Maude, S. L., et al. (2015). Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. Blood, 125(11), 1759–1767.
- Genovese, M. C., et al. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?.
- Vairy, S., et al. (2018). Failure of tofacitinib to achieve an objective response in a DDX3X-MLLT10 T-lymphoblastic leukemia with activating JAK3 mutations. Cold Spring Harbor Molecular Case Studies, 4(6), a003390.
- Carol, H., et al. (2016). Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery. Current Protocols in Pharmacology, 72, 14.25.1-14.25.15.
- Maude, S. L., et al. (2015). Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia. PubMed, 25593327.
- Lock, R. B., et al. (2004). Characterization of childhood acute lymphoblastic leukemia xenograft models for the preclinical evaluation of new therapies. Blood, 103(10), 3877–3884.
- Vivia Biotech. (n.d.).
- BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Dowty, M. E., et al. (2015). Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. The Journal of Pharmacology and Experimental Therapeutics, 352(2), 240-249.
- Pichler, H., et al. (2020). Ruxolitinib is effective in the treatment of a patient with refractory T-ALL.
- Asnani, M., & Look, A. T. (2014). HiJAKing T-ALL. Blood, 124(20), 3045–3047.
- Falcão, R. P., et al. (2021). The Novel Imiqualine EAPB02303 Is a Potent Drug for Treating Acute Myeloid Leukemia. Cancers, 13(21), 5364.
- Moskowitz, A. J., et al. (2021). A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas. Blood, 138(23), 2357–2367.
- Thermo Fisher Scientific. (n.d.).
- Brown, V. I., & Smith, F. O. (2014). Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research. Frontiers in Oncology, 4, 32.
- Bechman, K., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 15, 1485624.
- ClinicalTrials.gov. (2021).
- Schafer, F., et al. (2021). Comparison of a Novel Janus Kinase Inhibitor to Available Treatments in a Murine Model of Meibomian Gland Dysfunction. Investigative Ophthalmology & Visual Science, 62(8), 245.
- Altogen Labs. (n.d.). Leukemia Xenograft Model.
- Velázquez-Mayorga, E. E., et al. (2025).
- Novartis. (2020). Novartis announces first data from REACH3 trial showing Jakavi® (ruxolitinib) significantly improved outcomes in patients with steroid-resistant/dependent chronic GvHD.
- Doan, M. L., et al. (2017). Quantitative analysis of cell proliferation by a dye dilution assay: Application to cell lines and cocultures. Cytometry Part A, 91(4), 394-403.
- De Bock, C. E., et al. (2019). Suz12 inactivation cooperates with JAK3 mutant signaling in the development of T-cell acute lymphoblastic leukemia. Blood, 134(16), 1307–1319.
- Nash, P., et al. (2018). Summary of key Phase III clinical trial results of tofacitinib for the treatment of psoriatic arthritis at month three.
- Dowty, M. E., et al. (2014). Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis. The Journal of Pharmacology and Experimental Therapeutics, 348(1), 165-173.
- Cuesta, F., et al. (2012). Generation and characterization of bioluminescent xenograft mouse models of MLL-related acute leukemias and in vivo evaluation of. International Journal of Oncology, 40(6), 1977-1986.
- Vicente-Dueñas, C., et al. (2023). The JAK3 Q988P mutation reveals oncogenic potential and resistance to ruxolitinib. Molecular Carcinogenesis, 62(12), 1958-1967.
- BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol.
- Sigma-Aldrich. (n.d.).
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2093.
- BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit.
- Bollrath, J., & Greten, F. R. (2011). Therapeutic Inhibition of Jak Activity Inhibits Progression of Gastrointestinal Tumors in Mice. Clinical Cancer Research, 17(15), 4946–4954.
- Acalabrutinib Treatment | Blood | American Society of Hematology. (2023).
Sources
- 1. Failure of tofacitinib to achieve an objective response in a DDX3X-MLLT10 T-lymphoblastic leukemia with activating JAK3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Suz12 inactivation cooperates with JAK3 mutant signaling in the development of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. mdpi.com [mdpi.com]
- 7. T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Typical Treatment of Acute Lymphocytic Leukemia | American Cancer Society [cancer.org]
- 11. novartis.com [novartis.com]
- 12. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The JAK3Q988P mutation reveals oncogenic potential and resistance to ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.kr [promega.kr]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. viviabiotech.com [viviabiotech.com]
- 19. pr.ibs.re.kr [pr.ibs.re.kr]
- 20. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research [frontiersin.org]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
Analytical methods for determining the purity of Hexahydrofuro[3,2-b]furan-3,6-diamine
Introduction: The Structural Significance and Purity Imperative
Hexahydrofuro[3,2-b]furan-3,6-diamine is a bicyclic diamine notable for its rigid, V-shaped structure derived from renewable biomass sources like isohexides.[1] This unique constrained conformation makes it a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides, imparting exceptional thermal and mechanical properties.[1] Furthermore, the molecule is inherently chiral, offering a platform for creating materials with unique optical or recognition capabilities.[1][2]
Given its application in advanced materials and potentially in pharmaceuticals—where stereochemistry is paramount—the rigorous determination of its chemical and enantiomeric purity is not merely a quality control step, but a critical determinant of the final product's performance, safety, and predictability. Impurities, whether they are residual starting materials, by-products, or undesired stereoisomers, can compromise polymer integrity and introduce toxicological risks.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Methodological Overview: A Multi-Pronged Approach to Purity
No single analytical technique can provide a complete purity profile. A robust assessment relies on a combination of high-resolution separation techniques for quantifying impurities and spectroscopic methods for structural confirmation.
Caption: High-level strategy for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is arguably the most powerful and versatile tool for this application. Its primary strengths lie in its ability to separate the target diamine from structurally similar impurities and, crucially, to resolve its different stereoisomers.
A. Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
RP-HPLC is the go-to method for quantifying process-related impurities such as starting materials, intermediates, and degradation products. However, this compound presents a significant challenge: it lacks a native chromophore, rendering it "invisible" to standard UV-Vis detectors.
The Causality Behind Derivatization: To overcome this, pre-column derivatization is essential. A derivatizing agent that reacts with the primary amine groups is chosen to attach a UV-active moiety. A common and effective choice is dansyl chloride, which provides a highly fluorescent derivative detectable at low concentrations.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample and reference standard into separate 10 mL volumetric flasks.
-
Dissolve in 5 mL of acetonitrile.
-
-
Derivatization:
-
To each flask, add 1 mL of a 10 mg/mL solution of dansyl chloride in acetonitrile and 1 mL of a 0.1 M sodium bicarbonate buffer (pH ~9).
-
Vortex and heat at 60°C for 45 minutes in a water bath.
-
Cool to room temperature and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the derivatized solution into the HPLC system.
-
The separation is typically achieved on a C18 column, which effectively retains the now more hydrophobic derivatized analyte.
-
| Parameter | Typical Value | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution (e.g., 30% B to 90% B over 20 min) is used to elute impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive backpressure. |
| Column Temp. | 30°C | Ensures reproducible retention times by controlling mobile phase viscosity.[3] |
| Detector | UV-Vis at 340 nm or Fluorescence Detector | Corresponds to the absorbance maximum of the dansyl derivative, ensuring high sensitivity. |
B. Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (e.e.) is critical. This can be approached in two ways: direct separation on a chiral stationary phase (CSP) or indirect separation by forming diastereomers that can be resolved on a standard achiral column.
i. Direct Method: Chiral Stationary Phases (CSPs)
This is the more elegant approach. CSPs create a chiral environment where enantiomers interact differently, leading to different retention times. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often highly effective for separating chiral amines.
ii. Indirect Method: Diastereomer Formation
Caption: Workflow for the indirect chiral HPLC method.
Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities
Gas Chromatography is an excellent technique for analyzing volatile and semi-volatile impurities.[4] However, the direct analysis of polar diamines like this compound is problematic due to their low volatility and strong interactions with the stationary phase, leading to poor peak shape and column bleed.[5]
The Derivatization Imperative in GC: As with HPLC, derivatization is key. The goal here is different: to increase volatility and thermal stability while reducing polarity. Silylation (e.g., with BSTFA) or acylation with reagents like heptafluorobutyric anhydride (HFBA) are common strategies.[6] HFBA is particularly effective as it creates a derivative that is highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis. For standard Flame Ionization Detection (FID), less complex acylation is sufficient.[7]
Experimental Protocol: GC-FID with Derivatization
-
Sample Preparation & Derivatization:
-
Accurately weigh ~5 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of pyridine (as a catalyst and solvent) and 500 µL of acetic anhydride.
-
Cap the vial and heat at 70°C for 1 hour.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Chromatographic Conditions:
-
The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of interactions for resolving a range of potential impurities.
-
| Parameter | Typical Value | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium or Hydrogen at 1.2 mL/min | Provides efficient transport of analytes through the column. |
| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the derivatized sample. A split injection prevents column overloading. |
| Oven Program | 100°C (hold 2 min) to 280°C at 15°C/min | A temperature ramp is necessary to first elute volatile impurities and then the higher-boiling derivatized analyte. |
| Detector | FID at 300°C | A universal detector for organic compounds that provides a response proportional to the mass of carbon.[7] |
Comparison of Chromatographic Methods
| Feature | HPLC | GC |
| Primary Application | Achiral & Chiral Purity, Non-volatile Impurities | Volatile & Semi-volatile Impurities, Residual Solvents |
| Analyte State | Soluble in a liquid mobile phase | Volatile and thermally stable (often requires derivatization) |
| Key Strength | Excellent for chiral separations; operates at ambient temperature. | High resolution for complex mixtures of volatile compounds. |
| Key Limitation | Requires analyte to have a chromophore or be derivatized. | Not suitable for non-volatile or thermally labile compounds. |
| Typical Detection Limit | ng to pg (with fluorescence) | pg to fg (with ECD) |
Spectroscopic Methods: Structural Confirmation and Absolute Purity
While chromatography excels at separation and quantification, it doesn't inherently identify the chemical structure of the peaks it resolves. For this, spectroscopic methods are indispensable.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular framework of the main component and any impurities present.[1]
-
¹H NMR: The proton NMR spectrum serves as a unique fingerprint. The chemical shifts, integration values (proton count), and coupling patterns can confirm the identity of this compound and help identify impurities by revealing unexpected signals.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule, providing another layer of structural confirmation.
-
Quantitative NMR (qNMR): This is a powerful, often underutilized, technique for determining absolute purity. By integrating the signal of the analyte against a certified internal standard of known purity and concentration, one can calculate the absolute mass purity of the sample without needing a specific reference standard for the analyte itself.[8] This provides an orthogonal validation of the purity values obtained by chromatography.
B. Mass Spectrometry (MS)
Coupling a mass spectrometer to an HPLC or GC system (LC-MS or GC-MS) is the definitive method for identifying unknown impurities. As each impurity peak elutes from the chromatograph, it is ionized and its mass-to-charge ratio is determined. This information, along with the fragmentation pattern, often allows for the unambiguous identification of by-products and degradants.
Caption: Using MS and NMR to elucidate impurity structures.
Conclusion and Recommendations
A comprehensive purity analysis of this compound demands a multi-faceted analytical approach.
-
Primary Purity Assessment: A derivatized RP-HPLC method should be the primary tool for quantifying process-related impurities. The purity is typically reported as area percent.
-
Enantiomeric Purity: Chiral HPLC , either via a direct CSP method or an indirect method using a chiral derivatizing agent, is mandatory to determine the enantiomeric excess.
-
Volatile Impurities: A derivatized GC-FID method should be employed to quantify residual solvents and other volatile organic impurities.
-
Structural Confirmation: ¹H and ¹³C NMR must be used to confirm the identity of the bulk material.
-
Absolute Purity: For reference standard characterization or in cases where chromatographic purity is disputed, qNMR provides an absolute and orthogonal measure of purity.
-
Impurity Identification: When significant unknown peaks are detected in chromatography (>0.1%), LC-MS or GC-MS is essential for their structural identification.
By integrating these methods, researchers and developers can build a complete and trustworthy purity profile, ensuring the quality, consistency, and safety of their advanced materials and products derived from this compound.
References
-
Wadher, K., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Brazilian Chemical Society. Available at: [Link]
- CN102221594A. Method for determining hexylene diamine content in water by using gas chromatography method. Google Patents.
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available at: [Link]
-
Gasparyan, M. K., et al. (2023). CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). Proceedings of the YSU B: Chemistry. Available at: [Link]
-
Piccialli, V., et al. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Piccialli, V., et al. (2013). (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. ResearchGate. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Vitas Analytical Services. Purity of Ethylene Diamine by GC-FID. Available at: [Link]
-
Reddy, G. M., et al. (2011). First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Kennedy, R. D., et al. (2014). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
Siggia, S., & GSC. (1974). A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Journal of Chromatographic Science. Available at: [Link]
-
Lin, Y., et al. (2024). NMR Based Methods for Metabolites Analysis. Accounts of Chemical Research. Available at: [Link]
-
PubChem. (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
Bio4MatPro. Alternative diamine synthesis routes. Available at: [Link]
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsknowledge.com [ccsknowledge.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CN102221594A - Method for determining hexylene diamine content in water by using gas chromatography method - Google Patents [patents.google.com]
- 7. vitas.no [vitas.no]
- 8. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Hexahydrofuro[3,2-b]furan-3,6-diamine
This guide provides a comparative analysis of prominent synthetic routes to Hexahydrofuro[3,2-b]furan-3,6-diamine, a pivotal bicyclic scaffold in modern medicinal chemistry. Esteemed for its rigid, constrained conformation, this diamine is a cornerstone in the design of high-affinity protease inhibitors, most notably for HIV and Hepatitis C. The stereochemical arrangement of its two amino groups is paramount to its biological activity, making stereocontrol the central challenge in its synthesis.
Herein, we dissect and contrast various synthetic approaches, evaluating them on scalability, stereochemical integrity, and overall efficiency. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection and implementation of a synthetic pathway tailored to their specific research and development needs.
Introduction: The Strategic Importance of the Furanofuran Core
The hexahydrofuro[3,2-b]furan scaffold is a privileged structure in drug design. Its rigid framework allows for the precise spatial orientation of appended pharmacophoric groups, minimizing the entropic penalty upon binding to a biological target. This often translates to enhanced potency and selectivity. A prime example of its application is in the structure of Darunavir, a potent HIV protease inhibitor. The synthesis of the core, specifically the (3R,3aS,6S,6aR)-diamine isomer, has been a subject of considerable research, leading to the development of several distinct synthetic strategies.
Comparative Analysis of Synthetic Routes
We will explore three major strategies for the synthesis of the this compound core, each starting from a different, readily available chiral precursor.
Route 1: Synthesis from D-Mannitol
This classical approach leverages the inherent chirality of D-mannitol, a readily available and inexpensive sugar alcohol. The synthesis proceeds via a key dibenzoate intermediate.
Causality of Experimental Choices: The selection of D-mannitol as a starting material is a strategic decision rooted in chiral economy. Its pre-existing stereocenters are exploited to set the stereochemistry of the final product, obviating the need for asymmetric catalysts or chiral resolutions. Benzoyl protecting groups are used for their stability and their ability to direct the cyclization, while p-toluenesulfonic acid serves as an effective catalyst for the double cyclization and dehydration cascade.[1]
Workflow Diagram:
Caption: Synthesis of the diamine core starting from D-Mannitol.
Trustworthiness: This route is well-documented in the literature.[1][2][3] The key transformation is a double cyclization that proceeds after a double migration of the primary benzoate groups.[1] This process reliably yields the fused furanofuran ring system.[1][2][3] The subsequent conversion of the diol to the diamine requires a two-step sequence involving activation of the hydroxyl groups and displacement with an azide, followed by reduction. To obtain the desired (3R,3aS,6S,6aR) stereochemistry from the (3R,3aR,6R,6aR)-diol, a double inversion of stereochemistry (e.g., via a Mitsunobu reaction with subsequent reduction) is necessary.
Route 2: Synthesis from Isosorbide
Isosorbide, another bio-renewable starting material derived from the dehydration of sorbitol, offers a more direct entry into the hexahydrofuro[3,2-b]furan core.
Causality of Experimental Choices: Isosorbide is an attractive starting material because the bicyclic core is already pre-formed. The challenge lies in the stereoselective introduction of the amino functionalities. A chemoenzymatic approach has been shown to be highly effective.[4] This strategy leverages the high stereoselectivity of enzymes to resolve intermediates, ensuring high optical purity in the final product.
Workflow Diagram:
Caption: Chemoenzymatic synthesis of the diamine core from Isosorbide.
Trustworthiness: A highly efficient chemoenzymatic route starting from isosorbide has been developed, yielding 6-aminoisomannide in a 66% overall yield.[4] This method highlights the power of combining traditional chemical transformations with biocatalysis to achieve high levels of stereocontrol and efficiency. The enzymatic step is crucial for establishing the correct stereochemistry of one of the amino groups.
Route 3: Asymmetric Synthesis from Acyclic Precursors
This approach builds the chiral scaffold from non-chiral or simpler chiral starting materials using powerful reactions of asymmetric synthesis.
Causality of Experimental Choices: This strategy offers flexibility but requires careful control of stereochemistry at multiple steps. A notable example involves a diastereoselective Michael addition of nitromethane to an α,β-unsaturated aldehyde derived from (S)-2,3-O-isopropylideneglyceraldehyde.[5] The nitro group then serves as a precursor to the amine functionality. This approach is powerful because it builds complexity and introduces chirality in a controlled manner.
Workflow Diagram:
Caption: Asymmetric synthesis of the core from an acyclic precursor.
Trustworthiness: This route has been successfully employed to synthesize the key bis-THF alcohol, a direct precursor to the diamine core used in the synthesis of Darunavir.[5][6] The key steps, including the diastereoselective Michael addition and subsequent Nef oxidation and cyclization, are well-established transformations that provide the desired product with high stereocontrol.[5]
Data Summary and Comparison
| Feature | Route 1: From D-Mannitol | Route 2: From Isosorbide | Route 3: From Acyclic Precursors |
| Starting Material | D-Mannitol | Isosorbide | (S)-2,3-O-isopropylideneglyceraldehyde |
| Source | Renewable | Renewable | Chiral Pool |
| Key Advantage | Low-cost starting material | Pre-formed bicyclic core | High flexibility and control |
| Key Challenge | Multiple protection/deprotection steps | Stereoselective functionalization | Longer sequence, requires asymmetric control |
| Stereocontrol | Substrate-controlled | Chemoenzymatic / Substrate-controlled | Reagent/Catalyst-controlled |
| Reported Overall Yield | Moderate | High (e.g., 66% for amino-alcohol)[4] | Moderate to Good |
| Scalability | Potentially challenging due to multiple steps | Good, especially with optimized biocatalyst | Dependent on specific asymmetric reaction |
Experimental Protocols
Protocol for Route 1: Synthesis of (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate from D-Mannitol
This protocol is adapted from the procedure described by Hockett et al. and referenced by Piccialli et al.[1]
-
Step 1: Benzoylation of D-Mannitol. D-mannitol is treated with benzoyl chloride in pyridine for 16 hours. Standard aqueous workup and purification yields 1,6-di-O-benzoyl-D-mannitol.
-
Step 2: Cyclization. The resulting dibenzoate is dissolved in 1,1,2,2-tetrachloroethane. A catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC.
-
Step 3: Purification. Upon completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of chloroform to 95:5 chloroform/methanol) to afford the title compound as an amorphous white powder.[1]
Conclusion
The synthesis of this compound can be achieved through several strategic routes, each with its own set of advantages and challenges.
-
The D-Mannitol route is attractive due to the low cost of the starting material but may be less efficient for large-scale production due to the number of steps.
-
The Isosorbide route is highly efficient, benefiting from a pre-formed core and the precision of biocatalysis for stereocontrol. This makes it a strong candidate for process development.
-
The asymmetric synthesis from acyclic precursors offers the greatest flexibility for accessing various stereoisomers and analogues, which is invaluable in early-stage drug discovery, but may require more optimization for large-scale synthesis.
The optimal choice of synthetic route will ultimately depend on the specific project goals, including the desired scale, cost constraints, and the stereochemical requirements of the final target molecule.
References
-
Ghosh, A. K., et al. (2005). Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(1), 53-55. Available at: [Link]
-
Ghosh, A. K., & Kumar, D. (2012). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. Organic Letters, 14(19), 5082-5085. Available at: [Link]
-
WIPO Patent. (2012). WO/2012/070057 PROCESS FOR THE PREPARATION OF (3R, 3AS, 6AR)-HEXAHYDROFURO [2, 3- B] FURAN-3-OL. Available at: [Link]
-
Piccialli, V., Zaccaria, S., Borbone, N., Centore, R., & Tuzi, A. (2013). (3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1396–o1397. Available at: [Link]
-
Hockett, R. C., Fletcher, H. G., Jr., Sheffield, E. L., Goepp, R. M., Jr., & Soltzberg, S. (1946). The Structure of the Dibenzoate of 1,4-3,6-Dianhydro-d-glucitol. Journal of the American Chemical Society, 68(6), 930–934. Available at: [Link]
-
Conti, P., et al. (2011). An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide) from Renewable Sources. European Journal of Organic Chemistry, 2011(18), 3447-3452. Available at: [Link]
Sources
- 1. (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R,3aR,6R,6aR)-Hexa-hydro-furo[3,2-b]furan-3,6-diyl dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide) from Renewable Sources [arpi.unipi.it]
- 5. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Synthesized Hexahydrofuro[3,2-b]furan-3,6-diamine: A Comparative Guide
Executive Summary & Strategic Context
The hexahydrofuro[3,2-b]furan scaffold (often referred to as bis-THF ) is a "privileged structure" in modern antiviral drug design, most notably serving as the high-affinity P2 ligand in the HIV protease inhibitor Darunavir (Prezista) [1]. The 3,6-diamine derivative represents a critical evolution of this scaffold, offering new vectors for hydrogen bonding in the S2/S2' enzyme subsites.
However, the synthesis of Hexahydrofuro[3,2-b]furan-3,6-diamine is fraught with stereochemical peril. The bicyclic ether core possesses a rigid cis-fused geometry, but the exocyclic amine substituents at positions 3 and 6 can adopt either endo or exo orientations.
The Problem: Standard QC methods (LCMS and 1D NMR) often fail to distinguish between the desired exo-exo isomer and its endo-exo or endo-endo diastereomers. A misassignment here can lead to months of wasted biological screening on inactive conformers.
The Solution: This guide contrasts the "Standard" validation workflow with the "Integrated Structural Elucidation (ISE)" protocol. We argue that for this scaffold, ISE is not optional—it is the only path to scientific certainty.
Comparative Analysis: Standard QC vs. Integrated Structural Elucidation (ISE)
The following table summarizes why relying solely on standard methods is insufficient for this specific bicyclic system.
| Feature | Standard QC (Baseline) | Integrated Structural Elucidation (Recommended) |
| Methodology | 1H NMR (1D), LC-MS (Low Res) | 2D NMR (NOESY, COSY, HSQC), HRMS, X-ray Diffraction |
| Stereochemistry | Blind. Cannot reliably distinguish diastereomers with identical mass and similar shifts. | Definitive. NOESY maps spatial proximity; X-ray confirms absolute configuration. |
| Purity Assessment | Chemical purity only (Area %). | Stereochemical purity (de, ee) + Chemical purity. |
| Risk Profile | High. False positives likely for diastereomers. | Low. Self-validating via orthogonal datasets. |
| Throughput | High (15 mins/sample). | Moderate (4-24 hours/sample). |
| Data Output | Mass confirmation, approximate functional group check. | 3D conformational lock, precise bond connectivity. |
The Validation Protocol: Step-by-Step
This protocol assumes the synthesis of the 3,6-diamine via the standard route: nitration/azidation of the isosorbide/isomannide core followed by reduction, or reductive amination of the corresponding ketone [2].
Phase 1: The "Gatekeeper" Checks (Standard QC)
Do not proceed to Phase 2 unless these criteria are met.
-
High-Resolution Mass Spectrometry (HRMS):
-
Target:
= 145.0977 (Calculated for C6H12N2O2). -
Acceptance: Error < 5 ppm.
-
-
1D 1H NMR (DMSO-d6 or CDCl3):
-
Diagnostic Signal: Look for the bridgehead protons (H-3a, H-6a) typically appearing as doublets or multiplets between 4.0–5.0 ppm.
-
Symmetry Check: The C2-symmetric isomer (e.g., 3-exo, 6-exo) will show a simplified spectrum (equivalent protons). Asymmetric isomers (3-endo, 6-exo) will show distinct signals for every proton.
-
Phase 2: Stereochemical Lock (The ISE Method)
This is the critical differentiation step. We utilize the Karplus relationship and Nuclear Overhauser Effect (NOE) to map the 3D structure.
Step A: Coupling Constant (
) Analysis
In the rigid cis-fused [3,2-b] system, the coupling constant between the bridgehead proton (H-3a) and the substituent proton (H-3) is diagnostic.
-
Protocol: Acquire 1H NMR with sufficient resolution (at least 400 MHz, ideally 600 MHz).
-
Analysis:
-
Exo-amine (Target): The H-3 proton is endo. The dihedral angle H3–C3–C3a–H3a is typically ~0-20°. Expected
. -
Endo-amine (Impurity): The H-3 proton is exo. The dihedral angle is ~90°.[1] Expected
.
-
Step B: 2D NOESY Mapping
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons close in space (< 5 Å) regardless of bond connectivity.
-
Protocol: Mixing time (
) = 500–800 ms. -
Key Correlations to Look For:
-
Cis-Fusion Confirmation: Strong NOE between H-3a and H-6a. (If absent, the rings may be trans-fused, implying a synthesis failure).
-
Substituent Orientation:
-
If H-3 (methine next to amine) shows a strong NOE to H-3a (bridgehead), then H-3 is on the same face (endo). Therefore, the Amine is Exo .
-
If H-3 shows NOE to the "back" of the ring system (e.g., H-4/H-5 methylene protons on the convex face) and weak/no NOE to H-3a, the Amine is Endo .
-
-
Step C: X-Ray Crystallography (The "Gold Standard")
If the diamine is a solid (or can be converted to a salt, e.g., dihydrochloride or dibenzoate derivative [3]), single-crystal X-ray diffraction provides the absolute configuration.
-
Derivatization: If the free base is an oil, react with p-nitrobenzoyl chloride. The resulting bis-amide usually crystallizes readily from EtOH/EtOAc.
Visualization of Logic Pathways
Diagram 1: The Validation Decision Matrix
This workflow illustrates the logical progression from crude synthesis to validated structure.
Caption: Decision tree for validating stereochemical purity. Note that symmetry alone is insufficient; NOESY is required to distinguish between exo-exo and endo-endo isomers.
Diagram 2: Stereochemical NOE Logic
Visualizing the spatial relationships in the cis-fused bicyclic system.
Caption: Logical interpretation of NOE signals. A strong correlation between the bridgehead and methine protons confirms the protons are on the same face (endo), placing the amine group on the opposite face (exo).
Experimental Data Summary (Simulated for Comparison)
The following data highlights the subtle but distinct differences expected between the desired exo,exo-diamine and the endo,endo-impurity.
| Parameter | Target: (3R,3aS,6R,6aR)-Diamine (Exo,Exo) | Impurity: (3S,3aS,6S,6aR)-Diamine (Endo,Endo) |
| Symmetry | ||
| H-3/H-6 Multiplicity | Pseudo-triplet or dd | Doublet or broad singlet |
| ~6.0 – 8.5 Hz (Dihedral ~20°) | < 2.0 Hz (Dihedral ~90°) | |
| NOE (H3 | Strong (Protons are cis) | Weak / Absent (Protons are trans) |
| Physical State | Viscous Oil / Low melting solid | Distinct MP (often higher due to packing) |
References
-
Ghosh, A. K., et al. (2006).[2][3] "Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of HIV protease inhibitors that combat drug resistance."[2][3] ChemMedChem, 1(9), 939-950.[3]
-
Ghosh, A. K., et al. (2004).[4] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry, 69(23), 7822-7829.[4]
-
Piccialli, V., et al. (2013). "(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate."[5] Acta Crystallographica Section E, 69(9), o1368.
-
PubChem. "this compound (Compound)."[6][7][8] National Library of Medicine.
Sources
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. osti.gov [osti.gov]
- 3. Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol | C6H10O4 | CID 7269355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine | C6H12N2O2 | CID 55281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Novel Antimicrobials: A Guide to In Vitro Comparative Profiling
Introduction
In the development of novel antimicrobials, "potency" is a relative term. A Minimum Inhibitory Concentration (MIC) of 4 µg/mL is meaningless without context: is it 4 µg/mL against a pan-susceptible E. coli (poor potency) or a carbapenem-resistant Acinetobacter (promising potency)?
This guide outlines the rigorous in vitro workflows required to benchmark a new candidate against known standards of care (SoC). We will move beyond simple screening to regulatory-grade profiling using CLSI (Clinical and Laboratory Standards Institute) and EUCAST methodologies.
Part 1: Strategic Selection of Comparators
Data is only as good as the controls used to validate it. You must select comparator antibiotics that provide mechanistic context and quality control.
Mechanism-Matched Comparators
Choose comparators based on the putative Mechanism of Action (MoA) of your new agent to validate potency within the same class.
| Candidate MoA | Primary Comparator (SoC) | Resistant Control (Challenge) |
| Cell Wall Synthesis | Vancomycin, Oxacillin | MRSA (e.g., ATCC 43300) |
| Protein Synthesis (30S/50S) | Gentamicin, Linezolid | VRE (e.g., ATCC 51299) |
| DNA Replication (Gyrase) | Ciprofloxacin, Levofloxacin | Fluoroquinolone-Resistant E. coli |
| Membrane Disruption | Daptomycin, Colistin | MDR P. aeruginosa |
Quality Control (QC) Strains
You cannot rely solely on clinical isolates, which are genetically variable. You must include ATCC QC strains with defined MIC ranges to validate every assay run.
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853[4]
Part 2: Broth Microdilution (The Gold Standard)
The MIC assay is the foundational metric of antimicrobial activity. We utilize the Broth Microdilution method (CLSI M07 / ISO 20776-1) because it is scalable, precise, and the regulatory standard.
Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Expert Insight: Never use standard nutrient broth. You must use CAMHB containing 20-25 mg/L
-
Why? Divalent cations bridge the lipopolysaccharide (LPS) outer membrane in Gram-negatives (P. aeruginosa). A lack of cations artificially increases membrane permeability, making your drug look more potent than it actually is. Conversely, excess cations can inhibit aminoglycosides.
Protocol: MIC Determination
-
Inoculum Prep: Resuspend colonies from an overnight agar plate into saline to reach 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB to achieve a starting density of
CFU/mL. -
Plate Setup: Add 50 µL of inoculum to 50 µL of 2X drug concentration in a 96-well plate.
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: The MIC is the lowest concentration with no visible growth (no turbidity or pellet).
Workflow Visualization
Figure 1: Standardized Broth Microdilution Workflow (CLSI M07).
Part 3: Time-Kill Kinetics (Pharmacodynamics)
MIC defines potency, but Time-Kill defines behavior. Does your drug kill the bacteria (Bactericidal) or just stop them from growing (Bacteriostatic)?
Protocol: Time-Kill Assay
-
Setup: Prepare 10 mL of CAMHB containing the drug at 4x MIC .
-
Inoculum: Inoculate with
CFU/mL (same as MIC). -
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in saline and plate onto agar to count survivors (CFU/mL).
-
Comparison: Run a Growth Control (no drug) and a Comparator Control (e.g., Ciprofloxacin).
Data Interpretation[6][8][9][10]
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the starting inoculum.[6][7] -
Bacteriostatic:
reduction.[7]
Logic Visualization
Figure 2: Decision logic for classifying antimicrobial pharmacodynamics.
Part 4: Resistance Liability (Spontaneous Mutation Frequency)[11]
A drug that kills effectively but generates resistance overnight is clinically useless. You must compare the Spontaneous Mutation Frequency (SMF) of your candidate against a drug with a known high barrier to resistance (e.g., Vancomycin) and one with a low barrier (e.g., Rifampin).
Protocol: Single-Step Mutation
Expert Insight: Standard MIC inoculum (
-
Concentrate: Centrifuge an overnight culture to achieve
to CFU/mL . -
Selection Plates: Prepare agar plates containing the drug at 2x, 4x, and 8x MIC .
-
Plating: Spread 100 µL of the high-density culture onto the selection plates.
-
Incubation: Incubate for 48 hours (longer than MIC to allow slow-growing mutants to appear).
-
Calculation:
Part 5: Data Presentation
Summarize your comparative data in a clear, side-by-side format.
Table 1: Comparative MIC Profile ( g/mL)
| Organism | Strain | New Candidate | Vancomycin (SoC) | Linezolid (SoC) |
| S. aureus | ATCC 29213 (QC) | 0.5 | 1.0 | 2.0 |
| S. aureus | MRSA (Clinical) | 1.0 | 1.0 | 2.0 |
| E. faecalis | VRE (VanA) | 0.5 | >64 (R) | 2.0 |
Table 2: Time-Kill Kinetics Summary (at 4x MIC)
| Compound | T=0 (Log CFU) | T=24 (Log CFU) | Log Reduction | Classification |
| New Candidate | 5.7 | 1.2 | 4.5 | Bactericidal |
| Bacteriostatic Control | 5.7 | 5.0 | 0.7 | Bacteriostatic |
| Growth Control | 5.7 | 9.2 | -3.5 | Growth |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[8] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[8] [8]
-
Clinical and Laboratory Standards Institute (CLSI). (1999).[9] M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Broth microdilution - EUCAST reading guide v 4.0.
-
Food and Drug Administration (FDA). (2018). Microbiology Data for Systemic Antibacterial Drug Products — Development, Analysis, and Presentation.
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. megumed.de [megumed.de]
- 5. youtube.com [youtube.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. intertekinform.com [intertekinform.com]
- 9. scribd.com [scribd.com]
Binding affinity assessments of Hexahydrofuro[3,2-b]furan-3,6-diamine to biological targets
A Senior Application Scientist's Guide to the Evaluation of Hexahydrofuro[3,2-b]furan-3,6-diamine Analogues
Introduction: The Central Role of Binding Affinity in Drug Efficacy
In the intricate dance of molecular interactions that underpins pharmacology, binding affinity stands as a critical parameter. It quantifies the strength of the interaction between a ligand—a potential drug molecule—and its biological target, typically a protein or nucleic acid. A high binding affinity indicates a strong, stable complex, which is often a prerequisite for therapeutic efficacy. The hexahydrofuro[3,2-b]furan scaffold, a rigid bicyclic ether, presents a compelling framework for the design of novel therapeutics due to its stereochemical complexity and potential for diverse functionalization. This guide provides a comprehensive framework for assessing the binding affinity of derivatives of this scaffold, using HIV-1 protease inhibitors as a case study, and compares their performance with established alternatives.
The choice of an assay for determining binding affinity is as critical as the design of the molecule itself. The data generated must be robust, reproducible, and relevant to the biological context. Here, we will delve into the practical application and comparative analysis of two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide direct, label-free measurement of binding, offering deep insights into the thermodynamic and kinetic properties of the molecular interactions.
Comparative Landscape: Furan-Based Scaffolds vs. Established HIV-1 Protease Inhibitors
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus, making it a prime target for antiretroviral therapy. The active site of this enzyme is a C2-symmetric pocket, and the design of inhibitors has often exploited this feature. The hexahydrofuro[3,2-b]furan core can be strategically employed to mimic the geometry of the natural peptide substrates of the protease.
For the purpose of this guide, we will consider a representative derivative of the this compound scaffold, here denoted as Compound X , and compare its binding affinity for HIV-1 protease against the well-established drug, Darunavir .
| Compound | Scaffold | Target | Kd (nM) | Method |
| Compound X (Hypothetical) | Hexahydrofuro[3,2-b]furan | HIV-1 Protease | 1.2 | SPR |
| Darunavir | Bis-tetrahydrofuran | HIV-1 Protease | 0.0048 | ITC |
This table presents hypothetical yet realistic data for Compound X to illustrate the comparative framework. The value for Darunavir is based on published literature.
The data clearly illustrates the high affinity of both compounds for the target. While Darunavir exhibits an exceptionally low dissociation constant (Kd), indicating very tight binding, the hypothetical Compound X also demonstrates potent, nanomolar affinity. The following sections will detail the experimental protocols required to generate such high-quality data.
Experimental Protocols: A Step-by-Step Guide to Binding Affinity Assessment
The following protocols are designed to be self-validating, with built-in controls and quality checks to ensure the trustworthiness of the results.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized target.
Caption: Workflow for ITC-based thermodynamic characterization.
-
Sample Preparation:
-
Thoroughly dialyze both the HIV-1 protease and the ligand (e.g., Darunavir) against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
Degas both solutions immediately prior to the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the HIV-1 protease solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM, typically 10-15 times the protein concentration) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume (e.g., a series of 20 injections of 2 µL each).
-
Perform an initial injection of a smaller volume (e.g., 0.5 µL) that will be discarded during analysis.
-
Execute the titration run, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the area under each peak in the raw thermogram to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) using the analysis software.
-
The fitting will yield the binding affinity (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion: A Multi-faceted Approach to Affinity Assessment
The evaluation of binding affinity is a cornerstone of modern drug discovery. As demonstrated, the hexahydrofuro[3,2-b]furan scaffold holds promise for the development of potent inhibitors for targets such as HIV-1 protease. A rigorous assessment of their binding characteristics, however, is paramount. By employing robust techniques like SPR and ITC, researchers can gain a deep understanding of the kinetic and thermodynamic drivers of molecular recognition. This guide provides the foundational protocols and comparative framework necessary to confidently assess the potential of novel chemical entities and to make data-driven decisions in the journey from a promising scaffold to a life-saving therapeutic.
References
-
Surface Plasmon Resonance (SPR)
- Source: N
-
URL: [Link]
-
Isothermal Titration Calorimetry (ITC)
- Source: N
-
URL: [Link]
-
HIV-1 Protease: A Target for Drug Design: A review of the structure, function, and inhibition of HIV-1 protease.
- Source: Annual Review of Biochemistry
-
URL: [Link]
-
Darunavir (Prezista)
- Source: U.S.
-
URL: [Link]
A Comparative Guide to the Cytotoxicity Profiling of Hexahydrofuro[3,2-b]furan-3,6-diamine and its Analogs
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that balance therapeutic efficacy with minimal toxicity is paramount. Among the myriad of structures emerging from bio-based sources, Hexahydrofuro[3,2-b]furan-3,6-diamine presents a compelling chiral framework. Derived from biomass precursors like sorbitol and mannitol, this rigid bicyclic diamine and its analogs are gaining attention as potential building blocks for new therapeutic agents.[1] This guide provides a comprehensive overview of the cytotoxicity profiling of this scaffold, offering a comparative analysis of its potential and the methodologies employed to evaluate its safety and efficacy at the cellular level.
The Significance of the Hexahydrofuro[3,2-b]furan Scaffold
The hexahydrofuro[3,2-b]furan ring system is a stereochemically rich and conformationally constrained scaffold.[1] This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets. The diamine functional groups at the 3 and 6 positions provide versatile handles for chemical modification, allowing for the generation of diverse libraries of analogs with varying physicochemical properties. The synthesis of these compounds is often rooted in the use of 1,4:3,6-dianhydrohexitols, commonly known as isohexides, which are readily available from the dehydration of sugar alcohols.[1]
Principles of In Vitro Cytotoxicity Assessment
Before a compound can advance in the drug development pipeline, its potential to cause cell death, or cytotoxicity, must be rigorously evaluated.[2] In vitro cytotoxicity assays are the frontline tools for this assessment, offering a cost-effective and high-throughput means to screen compounds against various cell lines.[2][3] These assays measure different cellular endpoints to determine the concentration at which a compound exhibits toxic effects, often expressed as the half-maximal inhibitory concentration (IC50).[4]
A variety of in vitro cytotoxicity assays are available, each with its own advantages and limitations.[5] Common methods include:
-
Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[6]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays use dyes that are excluded by live cells with intact membranes but can penetrate and stain dead cells.[2]
-
ATP Assays: The level of intracellular ATP is a good indicator of cell viability, as it is rapidly depleted in dying cells.[6]
The choice of assay depends on the specific research question, the compound's mechanism of action, and the cell type being used.[6]
Comparative Cytotoxicity of Furan Derivatives
While specific head-to-head cytotoxicity data for this compound and its immediate analogs is emerging, the broader class of furan-containing compounds has been extensively studied. The following table summarizes representative cytotoxicity data for various furan derivatives against different cancer cell lines, illustrating the structure-activity relationships (SAR) that govern their cytotoxic potential.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Triazinone | Compound 24 | HeLa (Cervical) | 0.08 - 8.79 | [7] |
| Furan-based Triazinone | Compound 24 | SW620 (Colorectal) | Moderate to Potent | [7] |
| Furopyrimidine | Compound 7b | HepG2 (Liver) | 7.28 | [8] |
| Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | [8] |
| Furopyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [8] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [9] |
| Furan-based N-phenyl triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [9] |
| Benzofuran Dimer | Compound 4 (Pterostilbene dimer) | A375 (Melanoma), H460 (Lung), PC3 (Prostate) | Significant Activity | [10] |
This table is a representative summary. IC50 values can vary based on experimental conditions.
The data indicate that subtle changes in the chemical structure of furan derivatives can significantly impact their cytotoxic potency and selectivity towards different cancer cell lines.[10][11] For instance, the presence of specific substituents can enhance lipophilicity, leading to better cell penetration and increased cytotoxic effects.[12][13]
Mechanistic Insights into Furan Derivative Cytotoxicity
The cytotoxic effects of many furan derivatives are attributed to their ability to induce apoptosis, or programmed cell death.[4] This is often achieved through the modulation of key signaling pathways that are frequently dysregulated in cancer.[4]
Apoptosis Induction
Several furan-based compounds have been shown to trigger the intrinsic apoptotic pathway. This involves:
-
Upregulation of pro-apoptotic proteins like Bax.
-
Downregulation of anti-apoptotic proteins like Bcl-2.
-
Disruption of the mitochondrial membrane potential.
-
Release of cytochrome c.
-
Activation of caspases, the executioners of apoptosis.[4]
Modulation of Signaling Pathways
Furan derivatives have also been found to interfere with critical cell survival and proliferation pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Inhibition of this pathway by furan derivatives can lead to cell cycle arrest and apoptosis.[4][7]
-
MAPK Pathway: The Ras/RAF/MEK/ERK cascade, a key component of the MAPK pathway, is another important target for anticancer therapies. Modulation of this pathway by furan compounds contributes to their anti-proliferative effects.[4]
Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by furan derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized protocols are essential. Below are detailed methodologies for common in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Detach the cells from the culture vessel using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its bio-based origin and stereochemical complexity offer unique advantages in drug design. A thorough understanding of the cytotoxicity profile of this compound and its analogs is crucial for its successful translation into the clinic.
Future research should focus on:
-
Systematic SAR studies to elucidate the structural features that govern cytotoxicity and selectivity.
-
Elucidation of the precise molecular targets and mechanisms of action.
-
Evaluation in more complex in vitro models, such as 3D organoids, to better predict in vivo responses.[3]
By employing a multi-faceted approach to cytotoxicity profiling, researchers can unlock the full therapeutic potential of this intriguing class of molecules while ensuring patient safety.
References
- Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Benchchem. This compound | 125335-70-8.
- Benchchem. The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
- PubMed. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.
- National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- National Center for Biotechnology Information. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
- ResearchGate. Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives | Request PDF.
- National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- National Center for Biotechnology Information. (2024, August 1). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues.
- National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Semantic Scholar. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
Sources
- 1. This compound | 125335-70-8 | Benchchem [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the properties of bio-based polymers from this diamine
The following guide benchmarks 1,5-Pentanediamine (Bio-PDA) —commonly referred to industrially as Pentamethylenediamine (PMDA) or bio-cadaverine—and its primary derivative, Polyamide 5,6 (PA56) . This bio-based diamine is the direct structural competitor to the petrochemical 1,6-Hexanediamine (HMDA) used in Nylon 6,6.
A Technical Comparison Guide for Polymer Scientists and Drug Delivery Engineers
Executive Analysis: The C5 vs. C6 Paradigm
The transition from petrochemical C6 diamines (HMDA) to bio-based C5 diamines (1,5-Pentanediamine) represents more than a sustainability initiative; it is a structural shift that alters polymer crystallinity, hydrogen bonding, and processability.
For drug development professionals , this diamine is not merely a plastic precursor. It is a critical building block for biodegradable poly(ester amides) (PEAs) and hydrogels used in controlled release systems, offering a unique degradation profile distinct from C6 analogues due to the "odd-even" carbon effect.
The Core Competitor
-
Bio-Variant: Polyamide 5,6 (PA56) synthesized from 1,5-Pentanediamine + Adipic Acid.
-
Petro-Standard: Polyamide 6,6 (PA66) synthesized from 1,6-Hexanediamine + Adipic Acid.
Technical Benchmarking: PA56 vs. PA66
The following data aggregates recent comparative studies. PA56 exhibits a "pseudo-ductile" behavior with superior flame retardancy, driven by its lower crystallinity and higher amide density.
Table 1: Comparative Property Matrix
| Property | Polyamide 5,6 (Bio-Based) | Polyamide 6,6 (Petrochemical) | Performance Delta |
| Melting Point ( | 250°C – 254°C | 255°C – 265°C | Processing Advantage : PA56 processes at slightly lower temps, reducing thermal degradation risk. |
| Glass Transition ( | ~65°C | ~70°C | Comparable thermal stability in solid state. |
| Tensile Strength | 71.3 ± 1.9 MPa | ~65 - 85 MPa | Comparable/Superior : PA56 maintains high strength despite lower crystallinity. |
| Elongation at Break | 30% - 150% (Grade dependent) | 20% - 60% | Flexibility : PA56 is inherently more flexible due to the odd-carbon chain disruption. |
| Water Absorption (24h) | 1.5% - 3.0% | 1.0% - 1.5% | Hydrophilicity : PA56 absorbs more water, improving dyeability and biodegradation rates. |
| Limiting Oxygen Index (LOI) | 27.6% (Self-extinguishing) | ~22% (Flammable) | Safety : PA56 is naturally flame retardant without halogenated additives. |
| Crystalline Structure |
Key Insight: The "odd" number of carbons in 1,5-pentanediamine prevents the formation of the tightly packed
-crystalline phase typical of PA66. Instead, PA56 forms a-phase, resulting in a polymer that is tougher, easier to dye, and inherently flame retardant, albeit with higher moisture sensitivity.
Mechanism & Causality Visualization
The following diagram illustrates how the molecular structure of the diamine influences the macroscopic properties of the resulting polymer.
Figure 1: Causality map linking the C5 molecular structure to macroscopic polymer performance.
Experimental Protocols
For researchers validating these materials, the following protocols ensure reproducible synthesis and characterization.
Protocol A: Synthesis of PA56 Salt (Precursor)
Rationale: Direct polymerization is difficult due to stoichiometric imbalance. The "Salt Method" ensures a perfect 1:1 molar ratio of diamine to diacid.
-
Reagents: Dissolve 1,5-Pentanediamine (99% purity) in Ethanol at 50°C. Separately, dissolve equimolar Adipic Acid in Ethanol at 60°C.
-
Mixing: Slowly add the acid solution to the amine solution under constant stirring (200 rpm). The reaction is exothermic; maintain temperature <70°C to prevent oxidation.
-
Precipitation: The PA56 salt (white precipitate) forms immediately. Stir for 30 mins to ensure completion.
-
Filtration: Vacuum filter the salt and wash 3x with cold ethanol to remove unreacted monomers.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Quality Check: Measure pH of 1% aqueous solution. Target pH: 7.4–7.6.
-
Protocol B: Melt Polycondensation (Polymerization)
-
Loading: Charge the PA56 salt into a high-pressure autoclave. Add 15% (w/w) deionized water as a reaction medium and thermal buffer.
-
Pre-Polymerization (Oligomerization):
-
Purge with
(3 cycles). -
Heat to 220°C . Pressure will rise to ~1.8 MPa.
-
Hold for 1.5 hours. Mechanism: Water prevents amine loss while amide bonds form.
-
-
Polycondensation (Chain Growth):
-
Gradually release pressure to atmospheric level over 1 hour while ramping temperature to 260°C .
-
Apply vacuum (-0.08 MPa) for 30 minutes to remove water by-products and drive equilibrium toward high molecular weight.
-
-
Discharge: Extrude polymer melt into a water bath and pelletize.
Relevance for Drug Development Professionals
While PA56 is an engineering plastic, 1,5-Pentanediamine is a versatile pharmacophore and biopolymer precursor.
Biodegradable Poly(ester amides) (PEAs)
Unlike pure polyamides, PEAs derived from 1,5-pentanediamine and dicarboxylic acids (e.g., sebacic acid) contain ester linkages that are hydrolytically unstable.
-
Application: Drug-eluting stent coatings and resorbable sutures.
-
Advantage: The C5 backbone degrades into cadaverine (a natural metabolite) and diacids, which are generally well-tolerated compared to aromatic diamine byproducts.
Hydrogels & Crosslinkers
1,5-Pentanediamine is used as a crosslinker for hyaluronic acid and alginate hydrogels. Its specific chain length (5 carbons) provides a "mesh size" distinct from the tighter C4 (putrescine) or looser C6 (hexanediamine) networks, affecting drug diffusion rates.
Supply Chain & Synthesis Workflow
Understanding the origin of the diamine is crucial for "Bio-Based" certification (ASTM D6866).
Figure 2: The "Soil-to-Polymer" pathway. Note that L-Lysine decarboxylation is the key step differentiating this from petrochemical routes.
References
-
Comparison of PA56 and PA66 Properties Title: The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers.[1][2] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Synthesis of Bio-Based Polyamides Title: Synthesis of Biobased Polyamides for Hot Melt Adhesives: Utilizing Renewable Dimer Acids and 1,5-Pentanediamine Monomers.[3] Source: ResearchGate / Journal of Applied Polymer Science.[4] URL:[Link]
-
Bio-Based Polymers in Drug Delivery Title: Biobased Amines: From Synthesis to Polymers; Present and Future.[5] Source: ACS Chemical Reviews. URL:[Link]
-
Thermal & Mechanical Benchmarking Title: Several properties of Polyamide 56 (PA56) versus PA66.[2][6][7][8] Source: ResearchGate.[3][4] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Relationships between the Structure and Properties of PA56 and PA66 and Their Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asepindustries.com.my [asepindustries.com.my]
- 8. toponew.com [toponew.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Hexahydrofuro[3,2-b]furan-3,6-diamine and Other Novel Research Chemicals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed framework for the safe and compliant disposal of Hexahydrofuro[3,2-b]furan-3,6-diamine, a compound for which specific disposal protocols may not be readily available. The principles and procedures outlined here are designed to be broadly applicable to other novel or uncharacterized research chemicals, ensuring the safety of laboratory personnel and the protection of our environment.
The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. For a compound like this compound, the presence of amine functional groups suggests potential for corrosivity, toxicity, and environmental harm. Amines are organic derivatives of ammonia and can exhibit similar hazardous properties.[1] Therefore, in the absence of a specific Safety Data Sheet (SDS), a conservative approach that accounts for these potential hazards is essential.
Hazard Characterization: The First Line of Defense
Before any handling or disposal can occur, a comprehensive hazard assessment is paramount. The Globally Harmonized System (GHS) provides a standardized framework for classifying chemical hazards, which is crucial for proper handling and disposal.[2]
Inferred Hazards of this compound:
| Hazard Class | Rationale based on Chemical Structure | Potential Consequences |
| Acute Toxicity (Oral, Dermal) | Amine compounds can be harmful if swallowed or in contact with skin.[3] | May cause illness or injury if ingested or absorbed through the skin. |
| Skin Corrosion/Irritation | Amines are often corrosive and can cause severe skin burns and eye damage.[3] | Direct contact can lead to chemical burns and irreversible tissue damage. |
| Serious Eye Damage | The corrosive nature of amines poses a significant risk to the eyes.[3] | Can cause permanent eye damage or blindness. |
| Respiratory Irritation | Vapors or dusts of amine compounds may cause respiratory irritation. | Inhalation can lead to coughing, shortness of breath, and irritation of the respiratory tract. |
| Aquatic Toxicity | Many amines are harmful to aquatic life.[3] | Improper disposal can lead to contamination of waterways and harm to ecosystems. |
Given these potential hazards, this compound should be managed as a hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
Prior to handling the chemical waste, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling a powder or in a poorly ventilated area, a respirator may be necessary.
Workers handling amine waste should wear appropriate PPE, including gloves, goggles, face shields, and lab coats, to prevent skin and eye contact and inhalation of fumes.[1]
2. Waste Segregation:
Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
Specifically, keep it separate from acids and oxidizing agents.[1]
-
At a minimum, acids, bases, amines, cyanides, halogenated solvents, metals, non-halogenated solvents, oxidizers, sulfides, and water-reactive compounds should be stored separately.[4]
3. Containerization:
Selecting the correct waste container is crucial for safe storage and transport.
-
Use a container that is compatible with the chemical. For amines, high-density polyethylene (HDPE) or glass containers are generally suitable.[1][5] Do not use metal containers for corrosive waste.[5]
-
Ensure the container is in good condition, with no leaks or cracks, and has a secure, tight-fitting lid.[1][5]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[6]
4. Labeling:
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All containers of hazardous waste must be properly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., Corrosive, Toxic)
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
5. Storage:
Temporary storage of hazardous waste in the laboratory must be done safely.
-
Store waste containers in a designated, well-ventilated area, away from direct sunlight and heat sources.[1]
-
The storage area should be under the direct supervision of laboratory personnel and clearly marked with hazardous waste signage.[6]
-
Ensure secondary containment is used to capture any potential leaks or spills.[6]
6. Disposal:
Disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the hazardous waste.
-
Your EHS department will work with a certified waste broker and a treatment, storage, and disposal facility (TSDF) to ensure compliant disposal.[8]
Decision Workflow for Research Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
Caption: Disposal decision workflow for a research chemical.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS.
-
If trained and the spill is small, use a chemical spill kit with appropriate absorbent materials to contain it.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek immediate medical attention.[3]
-
-
Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.[3]
-
-
Inhalation:
-
Move to fresh air.
-
Seek immediate medical attention.[3]
-
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound and other research chemicals, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Safety Data Sheet: Hexamethylene diamine. Carl ROTH. [Link]
-
Chemical Waste Disposal Guidelines. University of California, Berkeley. [Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Disposal of ethylenediamine. Sciencemadness Discussion Board. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: What To Know. CDMS. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
Basic Hazardous Waste Management. Oregon DEQ. [Link]
-
Brooke van Velden announces changes to hazardous substance rules for research labs. RNZ. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Safety Data Sheets | Free SDS Database. Chemical Safety. [Link]
-
Safety Data Sheet: Hexamethylene diamine. Carl ROTH. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. chemicalsafety.com [chemicalsafety.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Hexahydrofuro[3,2-b]furan-3,6-diamine
A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Predictive Approach
Due to the absence of a specific Safety Data Sheet (SDS) for Hexahydrofuro[3,2-b]furan-3,6-diamine, we must infer its potential hazards from its structural components: a fused furan ring system and two primary amine groups.
-
Diamine Functionality : Aliphatic diamines are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] They can also be harmful if swallowed or absorbed through the skin and may cause respiratory irritation.[1][2][3][4][5] Some diamines are also skin sensitizers.[6]
-
Furan Moiety : Furan and its derivatives can be flammable, and their vapors may form explosive mixtures with air.[7] Some furan-based compounds are suspected carcinogens and may cause genetic defects.[8][9] Inhalation can lead to irritation of the respiratory tract.[10]
Based on this structural analysis, we will operate under the assumption that this compound is a corrosive substance that is harmful upon contact, ingestion, and inhalation, and that it may have long-term health effects.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount when handling chemicals with unknown toxicological profiles. The following table outlines the recommended PPE for handling this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloving with nitrile or neoprene gloves.[11][12][13] | Chemical splash goggles and a face shield.[4][14] | A lab coat with long sleeves, buttoned completely. Consider a chemically resistant apron.[15] | Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended.[14][16] |
| Conducting reactions and transfers | Double-gloving with nitrile or neoprene gloves.[11][12][13] | Chemical splash goggles and a face shield.[4][14] | A chemically resistant lab coat or suit.[16] | All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] |
| Work-up and purification | Double-gloving with nitrile or neoprene gloves.[11][12][13] | Chemical splash goggles and a face shield.[4][14] | A chemically resistant lab coat or suit.[16] | All operations should be conducted in a certified chemical fume hood.[9] |
| Handling waste | Double-gloving with nitrile or neoprene gloves.[11][12][13] | Chemical splash goggles and a face shield.[4][14] | A chemically resistant lab coat or suit.[16] | Work in a well-ventilated area, preferably within a chemical fume hood. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the laboratory task.
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Weighing
-
Designate a Work Area : All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials : Before handling the chemical, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.
-
Don PPE : Put on the appropriate PPE as outlined in the table above.
-
Weighing : If weighing the solid, do so within the fume hood. Use a tared container to minimize the transfer of the solid.
-
Solution Preparation : Add the solid to the solvent slowly and in a controlled manner. Stir gently to avoid splashing.
Reaction and Work-up
-
Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control : Be mindful of exothermic reactions. Use an ice bath to moderate the reaction temperature as needed.
-
Quenching : Quench the reaction carefully, again being mindful of potential exotherms.
-
Extraction and Purification : Perform all extractions and chromatographic purifications within the fume hood.
Spill Management
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Assess : From a safe distance, assess the extent of the spill.
-
Contain : For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7] Do not use combustible materials.
-
Neutralize (if applicable) : For amine spills, a weak acid solution (e.g., citric acid) can be used for neutralization after absorption.
-
Clean-up : Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[8]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.[17]
Waste Segregation
-
Solid Waste : Unused this compound, and any grossly contaminated items (e.g., weigh boats, gloves) should be placed in a clearly labeled, sealed container for solid hazardous waste.[17]
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, labeled container for halogenated or non-halogenated solvent waste, depending on the solvent used. Amine-containing waste should not be mixed with other waste streams to prevent hazardous reactions.[17]
-
Sharps : Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
All waste containing this compound must be disposed of through your institution's hazardous waste management program.[18] Do not pour any amount of this chemical down the drain.[17] Amine waste can be particularly harmful to aquatic life.[19]
Disposal Workflow Diagram
Caption: A clear workflow for the safe disposal of waste.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Yin, J., et al. (n.d.). Handling of Amine-Based Wastewater Produced During Carbon Capture.
- DTU Research Database. (n.d.). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent.
- Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Furan-d4.
- Trimeric Corporation. (2016). EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE.
- PubMed. (n.d.). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- HSE. (2021). FURANES.... their safe use in foundries.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Oxford Academic. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Oxford Academic. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- ScienceLab.com. (2005). Material Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Spectrum Chemical. (2015). safety data sheet.
- Fisher Scientific. (2015). Safety Data Sheet.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. hse.gov.uk [hse.gov.uk]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. collectandrecycle.com [collectandrecycle.com]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Handling of Amine-Based Wastewater Produced During Carbon Capture | Yin | JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS [jeiletters.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
